Tazobactum ester-13C,d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C11H14N4O5S |
|---|---|
Molecular Weight |
318.33 g/mol |
IUPAC Name |
trideuterio(113C)methyl (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C11H14N4O5S/c1-11(6-14-4-3-12-13-14)9(10(17)20-2)15-7(16)5-8(15)21(11,18)19/h3-4,8-9H,5-6H2,1-2H3/t8-,9+,11+/m1/s1/i2+1D3 |
InChI Key |
XEYVHNYXWJYULX-LXCDXVPOSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC(=O)[C@H]1[C@](S(=O)(=O)[C@H]2N1C(=O)C2)(C)CN3C=CN=N3 |
Canonical SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC)CN3C=CN=N3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Tazobactam Ester-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazobactam ester-13C,d3 is a stable isotope-labeled derivative of Tazobactam, a potent inhibitor of a broad spectrum of bacterial β-lactamase enzymes. This isotopically labeled analog serves as an indispensable internal standard for the precise quantification of Tazobactam in complex biological matrices using mass spectrometry-based assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS)[1][2]. Its chemical structure incorporates one carbon-13 atom and three deuterium (B1214612) atoms, providing a distinct mass shift from the unlabeled Tazobactam, which is essential for accurate and reliable bioanalytical method development and pharmacokinetic studies.
Tazobactam itself does not possess significant intrinsic antibacterial activity. Instead, it is co-administered with β-lactam antibiotics, such as piperacillin, to protect them from degradation by β-lactamase enzymes produced by resistant bacteria[3][4]. This synergistic combination broadens the spectrum of activity of the partner antibiotic, making it effective against a wider range of pathogens.
This technical guide provides a comprehensive overview of Tazobactam ester-13C,d3, including its chemical properties, a detailed description of the mechanism of action of Tazobactam, and generalized protocols for its synthesis and application in analytical methods.
Chemical and Physical Properties
A summary of the key quantitative data for Tazobactam ester-13C,d3 is presented in the table below. It is important to note that specific values for isotopic purity and enrichment would be provided in the Certificate of Analysis from the supplier.
| Property | Value | Reference |
| Molecular Formula | C₁₀¹³CH₁₁D₃N₄O₅S | [1] |
| Molecular Weight | 318.33 g/mol | [1] |
| Isotopic Purity | Typically >98% (Varies by manufacturer) | |
| Chemical Purity | Typically >98% (Varies by manufacturer) | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, Methanol | |
| Storage Conditions | -20°C, protect from light and moisture |
Mechanism of Action: Tazobactam as a β-Lactamase Inhibitor
Tazobactam is a "suicide inhibitor" that irreversibly inactivates a wide range of bacterial β-lactamase enzymes[3][4]. These enzymes are the primary mechanism of resistance for many bacteria against β-lactam antibiotics. The inactivation process involves a series of chemical reactions within the active site of the β-lactamase enzyme.
The workflow of Tazobactam's inhibitory action can be visualized as follows:
References
An In-depth Technical Guide on the Core Chemical Properties of Tazobactam ester-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and applications of Tazobactam (B1681243) ester-13C,d3, an isotopically labeled derivative of the β-lactamase inhibitor, Tazobactam. This document is intended to serve as a valuable resource for professionals in drug development and research, offering insights into its characteristics, mechanism of action, and its pivotal role in analytical methodologies.
Introduction to Tazobactam and its Isotopically Labeled Analog
Tazobactam is a potent inhibitor of a broad spectrum of bacterial β-lactamase enzymes.[1][2][3] It is frequently used in combination with β-lactam antibiotics, such as piperacillin, to counteract antibiotic resistance in bacteria that produce these enzymes.[1][4] Tazobactam ester-13C,d3 is a stable isotope-labeled version of a tazobactam ester, specifically designed for use as an internal standard in quantitative analyses.[5] The incorporation of carbon-13 and deuterium (B1214612) atoms provides a distinct mass signature, enabling precise and accurate quantification of Tazobactam in complex biological matrices using mass spectrometry.[6][7]
Chemical and Physical Properties
Detailed experimental data on the physical and chemical properties of Tazobactam ester-13C,d3 are not extensively available in the public domain, as it is primarily a synthesized analytical standard. However, its fundamental properties can be derived from its molecular formula and the known characteristics of the parent compound, Tazobactam.
Tazobactam ester-13C,d3
| Property | Value | Source |
| Molecular Formula | C₁₁¹³CH₁₁D₃N₄O₅S | [5] |
| Molecular Weight | 318.33 | [5] |
| Primary Application | Internal standard for GC- or LC-mass spectrometry | [5] |
Tazobactam (Parent Compound)
The following table summarizes the key chemical and physical properties of the unlabeled parent compound, Tazobactam.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂N₄O₅S | [8][9] |
| Molecular Weight | 300.29 g/mol | [8][9] |
| IUPAC Name | (2S,3S,5R)-3-methyl-4,4,7-trioxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4λ⁶-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid | [8] |
| CAS Number | 89786-04-9 | [8] |
| Physical Description | Information not readily available | |
| Solubility | Information not readily available | |
| pKa | Information not readily available | |
| Melting Point | Information not readily available | |
| Boiling Point | Information not readily available |
Mechanism of Action of Tazobactam
Tazobactam functions as a "suicide inhibitor" of many bacterial β-lactamases.[3] These enzymes are a primary mechanism of bacterial resistance to β-lactam antibiotics like penicillins and cephalosporins. β-lactamases hydrolyze the amide bond in the β-lactam ring of these antibiotics, rendering them inactive.
Tazobactam, structurally similar to β-lactam antibiotics, acts as a substrate for the β-lactamase enzyme. It irreversibly binds to the active site of the enzyme, forming a stable, covalent complex.[1][3] This inactivation of the β-lactamase protects the partner antibiotic from degradation, allowing it to exert its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][2][3]
Caption: Mechanism of β-lactamase inhibition by Tazobactam.
Experimental Protocols
While a specific, detailed synthesis protocol for Tazobactam ester-13C,d3 is not publicly available, it is produced by specialized chemical synthesis companies. The primary application of this compound is as an internal standard in quantitative mass spectrometry. Below is a generalized experimental protocol for the quantification of Tazobactam in a biological matrix using an isotopically labeled internal standard like Tazobactam ester-13C,d3.
General Protocol for Quantitative Analysis of Tazobactam using LC-MS/MS
This protocol outlines the key steps for quantifying Tazobactam in a plasma sample.
1. Sample Preparation:
- Thaw plasma samples and the internal standard working solution.
- Spike a known volume of plasma with a known concentration of Tazobactam ester-13C,d3 (internal standard).
- Perform protein precipitation by adding a solvent such as methanol (B129727) or acetonitrile.[10][11]
- Vortex and centrifuge the samples to pellet the precipitated proteins.[11]
- Transfer the supernatant to a new tube for analysis.
2. LC-MS/MS Analysis:
- Inject the prepared sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
- Separate Tazobactam and its internal standard from other matrix components using a suitable chromatography column (e.g., C18) and mobile phase gradient.[10][11]
- Detect and quantify the parent and product ions of both Tazobactam and Tazobactam ester-13C,d3 using multiple reaction monitoring (MRM).[11]
3. Data Analysis:
- Calculate the peak area ratio of the analyte (Tazobactam) to the internal standard (Tazobactam ester-13C,d3).
- Construct a calibration curve using known concentrations of Tazobactam spiked into the same biological matrix.
- Determine the concentration of Tazobactam in the unknown samples by interpolating their peak area ratios from the calibration curve.
"Start" [label="Start: Plasma Sample", shape=ellipse, fillcolor="#34A853"];
"Spike_IS" [label="Spike with Tazobactam\nester-13C,d3 (IS)", fillcolor="#4285F4"];
"Protein_Precipitation" [label="Protein Precipitation\n(e.g., Methanol)", fillcolor="#4285F4"];
"Centrifugation" [label="Centrifugation", fillcolor="#4285F4"];
"Supernatant_Transfer" [label="Transfer Supernatant", fillcolor="#4285F4"];
"LCMS_Analysis" [label="LC-MS/MS Analysis\n(MRM Mode)", fillcolor="#FBBC05", fontcolor="#202124"];
"Data_Processing" [label="Data Processing:\nPeak Area Ratio (Analyte/IS)", fillcolor="#FBBC05", fontcolor="#202124"];
"Quantification" [label="Quantification using\nCalibration Curve", fillcolor="#FBBC05", fontcolor="#202124"];
"End" [label="End: Tazobactam Concentration", shape=ellipse, fillcolor="#34A853"];
"Start" -> "Spike_IS";
"Spike_IS" -> "Protein_Precipitation";
"Protein_Precipitation" -> "Centrifugation";
"Centrifugation" -> "Supernatant_Transfer";
"Supernatant_Transfer" -> "LCMS_Analysis";
"LCMS_Analysis" -> "Data_Processing";
"Data_Processing" -> "Quantification";
"Quantification" -> "End";
}
Caption: General workflow for quantitative analysis using an internal standard.
Conclusion
Tazobactam ester-13C,d3 is a critical analytical tool for researchers and drug development professionals. While detailed physicochemical data for this specific isotopically labeled compound is sparse, its identity and application as an internal standard are well-established. Its use in conjunction with mass spectrometry allows for the highly accurate and precise quantification of Tazobactam, facilitating pharmacokinetic, pharmacodynamic, and toxicological studies. A thorough understanding of the mechanism of action of the parent compound, Tazobactam, provides the essential context for the application of its labeled analogue in advancing our understanding of antibiotic resistance and the development of effective therapeutic strategies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. youtube.com [youtube.com]
- 3. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. stable-isotopes.com [stable-isotopes.com]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tazobactam;Tazobactan acid | C10H12N4O5S | CID 4836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. A new HPLC-MS/MS analytical method for quantification of tazobactam, piperacillin, and meropenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
An In-Depth Technical Guide to the Mechanism of Action of Tazobactam Ester-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Tazobactam (B1681243), with a specific focus on its isotopically labeled variant, Tazobactam ester-13C,d3. This document details the prodrug activation, the molecular interactions with its target enzymes, and the kinetic parameters governing its inhibitory activity. Furthermore, it provides detailed experimental protocols for studying its mechanism and a method for its quantification using mass spectrometry.
Introduction: Tazobactam and the Challenge of β-Lactamase-Mediated Resistance
β-Lactam antibiotics, including penicillins and cephalosporins, are a cornerstone of antibacterial therapy. Their efficacy, however, is threatened by the widespread emergence of bacterial resistance, primarily mediated by β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive.
Tazobactam is a potent, mechanism-based inhibitor of a broad spectrum of β-lactamases, particularly the Ambler Class A and some Class C enzymes.[1] It is a penicillanic acid sulfone that structurally resembles β-lactam antibiotics.[2] By itself, tazobactam possesses weak antibacterial activity but is used in combination with β-lactam antibiotics, such as piperacillin, to protect them from degradation by β-lactamases and extend their spectrum of activity.[3]
Tazobactam ester-13C,d3 is a stable isotope-labeled derivative of a tazobactam prodrug. The ester moiety, typically a diphenylmethyl group, enhances the molecule's stability and facilitates its use in research and as an internal standard in analytical methods. The isotopic labeling (¹³C and deuterium) allows for precise quantification by mass spectrometry. For the purpose of its biological mechanism of action, Tazobactam ester-13C,d3 is considered to behave identically to its unlabeled counterpart following hydrolysis to the active tazobactam.
Mechanism of Action: From Prodrug to Irreversible Inhibition
The action of Tazobactam ester-13C,d3 can be understood as a two-stage process: activation of the prodrug and subsequent inhibition of the β-lactamase enzyme.
Prodrug Activation: Hydrolysis of the Ester Moiety
Tazobactam is often synthesized and utilized in its esterified form, such as the diphenylmethyl ester, to protect the carboxylic acid group during synthesis and improve stability. For tazobactam to become active, this ester group must be cleaved to reveal the free carboxylic acid. This hydrolysis can occur chemically or, more relevantly in a biological context, be catalyzed by esterase enzymes present in the body.
The general mechanism for the hydrolysis of a diphenylmethyl ester involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester. This process can be acid- or base-catalyzed. In physiological conditions, non-specific esterases can facilitate this reaction, leading to the formation of the active tazobactam and diphenylmethanol.
References
The Crucial Role of Labeled Tazobactam as an Internal Standard in Bioanalysis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and clinical research, the accurate quantification of drugs and their metabolites in biological matrices is paramount. For β-lactamase inhibitors like tazobactam (B1681243), which is often co-administered with β-lactam antibiotics such as piperacillin (B28561), precise measurement is critical for pharmacokinetic and bioequivalence studies. This technical guide delves into the core purpose and application of stable isotope-labeled (SIL) tazobactam as an internal standard (IS) in modern bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a SIL internal standard is the gold standard for mitigating analytical variability and ensuring the highest fidelity of quantitative data.
The fundamental principle behind using a SIL internal standard lies in its near-identical physicochemical properties to the analyte of interest—in this case, tazobactam. By introducing a known quantity of labeled tazobactam into a sample at the initial stage of analysis, it experiences the same procedural variations as the unlabeled tazobactam present in the sample. This includes degradation, extraction inefficiencies, and matrix effects during ionization in the mass spectrometer. Consequently, the ratio of the analytical signal of the native tazobactam to that of the labeled internal standard remains constant, enabling highly accurate and precise quantification.
The Logic of Using a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard is a cornerstone of robust quantitative mass spectrometry. The underlying logic is to provide a reference compound that behaves identically to the analyte throughout the analytical process, thereby correcting for any potential sources of error.
Experimental Protocols
Detailed methodologies are crucial for replicating and validating bioanalytical assays. Below are protocols derived from published studies employing labeled tazobactam or analogous internal standards.
Method 1: Using [13C2, 15N3]-Tazobactam Internal Standard in Human Plasma
This method outlines the simultaneous quantification of piperacillin and tazobactam in human plasma, employing a stable isotope-labeled internal standard for tazobactam.
-
Sample Preparation:
-
To a plasma sample, add an internal standard mix containing [13C2, 15N3]-Tazobactam.
-
Perform protein precipitation by adding acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
The supernatant is then ready for LC-MS/MS analysis.
-
-
Chromatographic Conditions:
-
Column: C18 column (50x2.1mm, 1.9µm particle size).
-
Mobile Phase: A gradient elution is employed. The specific composition of the mobile phase components and the gradient program are optimized to achieve separation from endogenous plasma components.
-
Flow Rate: Not specified.
-
Run Time: 3.5 minutes.
-
-
Mass Spectrometric Parameters:
-
Instrument: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Selected Reaction Monitoring (SRM).
-
Ion Transitions: While the specific transitions for tazobactam and its labeled IS were not provided in this study, a similar study using Tazobactam-15N3 reported the following transitions, which can be adapted:
-
Tazobactam: m/z 301.3 → 168.3[1]
-
[13C2, 15N3]-Tazobactam: The precursor ion would be m/z 306.3 (assuming labeling doesn't alter the fragmentation pattern, the product ion would likely remain m/z 168.3).
-
-
Method 2: Using Tazobactam-15N3 Internal Standard in Bronchoalveolar Lavage Fluid
This method was developed for the analysis of ceftolozane (B606591) and tazobactam in a saline matrix, representative of bronchoalveolar lavage fluid.
-
Sample Preparation:
-
To 1 ml of the sample, add 0.06 ml of a 0.5 µg/ml stock solution of Tazobactam-15N3, resulting in a final IS concentration of 0.03 µg/ml.
-
-
Chromatographic Conditions:
-
Column: Reverse-phase column.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Flow Rate: 1.0 ml/min.
-
Run Time: 8 minutes.
-
-
Mass Spectrometric Parameters:
-
Instrument: Agilent 6470 triple-quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Ion Transitions:
-
Fragmentor Voltage: 135 V for both analyte and IS.
-
Collision Energy: 15 V for both analyte and IS.
-
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for the quantification of tazobactam in a biological matrix using a labeled internal standard.
Quantitative Data Summary
The following tables summarize the quantitative performance parameters from various validated bioanalytical methods for tazobactam.
Table 1: Linearity and Sensitivity of Tazobactam Assays
| Internal Standard | Matrix | Linearity Range (mg/L) | LLOQ (mg/L) | Reference |
| [13C2, 15N3]-Tazobactam | Human Plasma | 0.1 - 50 | 0.1 | [2] |
| Tazobactam-15N3 | Saline (BALF) | 0.02 - 0.5 | 0.02 | [1] |
| Sulbactam | Human Plasma | 0.25 - 50.5 | 0.25 | [3] |
| Prazosin | Dried Blood Spot | 0.1 - 40 | 0.1 | [4] |
Table 2: Precision and Accuracy of Tazobactam Assays
| Internal Standard | Matrix | Precision (CV%) | Accuracy (%) | Reference |
| [13C2, 15N3]-Tazobactam | Human Plasma | 1.62 – 12.3 | -19.6 – 11.8 | [2] |
| Tazobactam-15N3 | Saline (BALF) | Within 15% | Within 15% | [1] |
| Prazosin | Dried Blood Spot | 18.7 (at LLOQ) | 18.7 (at LLOQ) | [4] |
Conclusion
The use of a stable isotope-labeled internal standard, such as [13C2, 15N3]-Tazobactam or Tazobactam-15N3, is indispensable for the accurate and precise quantification of tazobactam in biological matrices.[1][2] As demonstrated by the presented data and protocols, these internal standards effectively compensate for analytical variability, particularly matrix effects inherent in complex biological samples. The detailed experimental workflows and quantitative summaries provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development, ensuring the generation of high-quality, reliable bioanalytical data that can confidently support pharmacokinetic studies and regulatory submissions. The continued development and application of such robust analytical methodologies are fundamental to advancing our understanding of drug disposition and efficacy.
References
Unveiling the Molecular Blueprint: A Technical Guide to Tazobactam Ester-13C,d3
For Immediate Release
This technical guide provides a comprehensive examination of the molecular formula and structural modifications of the isotopically labeled β-lactamase inhibitor, Tazobactam ester-13C,d3. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering in-depth information on its composition, a hypothetical synthetic protocol, and a visual representation of its structural relationships.
Introduction to Tazobactam
Tazobactam is a potent, irreversible inhibitor of a wide range of bacterial β-lactamases. It is frequently used in combination with β-lactam antibiotics to combat resistance in various bacterial strains. The foundational molecular formula of Tazobactam is C10H12N4O5S [1][2][3]. Understanding its core structure is essential to comprehend the modifications detailed in this guide.
Deciphering the Modified Structure: Tazobactam Ester-13C,d3
The nomenclature "Tazobactam ester-13C,d3" indicates three specific modifications to the parent Tazobactam molecule: esterification, carbon-13 isotopic labeling, and deuterium (B1214612) labeling.
-
Esterification: Tazobactam contains a carboxylic acid functional group (-COOH). An ester is formed when the acidic proton of this group is replaced by an alkyl or aryl group. While the specific ester is not named, for the purpose of this guide, we will consider a methyl ester , a common and simple derivative. This modification involves the replacement of the hydrogen atom with a methyl group (-CH3), altering the molecular formula.
-
-13C Labeling: The "-13C" designation signifies the incorporation of a single heavy isotope of carbon, Carbon-13, in place of the naturally more abundant Carbon-12 at one position within the molecule. This isotopic substitution does not alter the elemental composition of the molecular formula but increases its molecular weight by approximately one unit.
-
,d3 Labeling: The ",d3" notation indicates that three hydrogen atoms (protium, ¹H) within the molecule have been substituted with deuterium (²H or D), a stable isotope of hydrogen. This substitution changes the molecular formula by decreasing the number of hydrogen atoms by three and introducing three deuterium atoms.
Molecular Formula Determination
Based on these modifications, the molecular formula of Tazobactam methyl ester-13C,d3 is derived as follows:
-
Base Formula (Tazobactam): C10H12N4O5S
-
Methyl Esterification: The addition of a methyl group (-CH3) and removal of a hydrogen atom results in a net addition of CH2.
-
New Formula: C(10+1)H(12-1+3)N4O5S = C11H14N4O5S
-
-
-13C Labeling: One carbon atom is replaced with ¹³C. The molecular formula remains C11H14N4O5S , but is more precisely written as ¹²C10¹³CH14N4O5S to denote the isotope.
-
,d3 Labeling: Three hydrogen atoms are replaced with three deuterium atoms.
-
Final Molecular Formula: C11H11D3N4O5S
-
Data Presentation: Atomic Composition
The following table summarizes the atomic composition of Tazobactam and its modified form.
| Element | Tazobactam (C10H12N4O5S) | Tazobactam methyl ester-13C,d3 (C11H11D3N4O5S) |
| Carbon (C) | 10 | 11 (one as ¹³C) |
| Hydrogen (H) | 12 | 11 |
| Deuterium (D) | 0 | 3 |
| Nitrogen (N) | 4 | 4 |
| Oxygen (O) | 5 | 5 |
| Sulfur (S) | 1 | 1 |
Hypothetical Experimental Protocol for Synthesis
Objective: To synthesize Tazobactam methyl ester-13C,d3 from Tazobactam.
Materials:
-
Tazobactam
-
¹³C-labeled methyl iodide (¹³CH₃I)
-
Deuterated methanol (B129727) (CD₃OD)
-
A suitable base (e.g., potassium carbonate)
-
Anhydrous solvent (e.g., acetone)
-
Standard laboratory glassware and purification equipment (e.g., chromatography column)
Methodology:
-
Esterification and Isotopic Labeling:
-
Dissolve Tazobactam in anhydrous acetone (B3395972) in a round-bottom flask.
-
Add a molar excess of potassium carbonate to the solution.
-
Introduce ¹³C-labeled methyl iodide to the reaction mixture. This will serve as the source for the ¹³C-labeled methyl ester group.
-
Stir the reaction at room temperature for 24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
-
Deuterium Exchange:
-
Upon completion of the esterification, evaporate the acetone under reduced pressure.
-
Redissolve the crude product in deuterated methanol (CD₃OD).
-
Add a catalytic amount of a suitable base to facilitate the exchange of labile protons with deuterium. The specific protons to be exchanged would depend on their acidity and steric accessibility. For a ",d3" label, conditions would be optimized to achieve substitution at three specific sites.
-
Stir the reaction mixture under an inert atmosphere for a specified period, determined by preliminary optimization experiments.
-
-
Work-up and Purification:
-
Quench the reaction with a suitable reagent.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purify the final product, Tazobactam methyl ester-13C,d3, using column chromatography.
-
-
Characterization:
-
Confirm the structure and isotopic labeling of the final product using mass spectrometry (to verify the molecular weight and isotopic incorporation) and nuclear magnetic resonance (NMR) spectroscopy (to confirm the positions of the ¹³C and deuterium labels).
-
Visualization of Structural Relationships
The following diagram illustrates the logical progression from the parent molecule, Tazobactam, to its isotopically labeled ester derivative.
Caption: Logical workflow of Tazobactam modification.
References
Technical Guide: Physical and Chemical Characteristics of Tazobactam Ester-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical characteristics of the isotopically labeled compound, Tazobactam (B1681243) Ester-¹³C,d₃. This document is intended to serve as a valuable resource for researchers and scientists engaged in drug development, particularly in the areas of pharmacokinetics, metabolism, and analytical chemistry.
Introduction
Tazobactam is a potent inhibitor of a broad spectrum of β-lactamase enzymes. It is frequently used in combination with β-lactam antibiotics to combat bacterial resistance.[1][2][3] Tazobactam Ester-¹³C,d₃ is a stable isotope-labeled derivative of a tazobactam ester, designed for use as an internal standard in quantitative bioanalytical assays, such as those employing liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).[4] Its structure incorporates one carbon-13 atom and three deuterium (B1214612) atoms, providing a distinct mass shift for accurate quantification of the unlabeled parent drug.
Physicochemical Properties
The following table summarizes the key physical and chemical properties of Tazobactam and its labeled ester derivative. Data for the labeled ester is based on available supplier information and theoretical calculations, while data for the parent compound, Tazobactam, is well-documented.
| Property | Tazobactam | Tazobactam Ester-¹³C,d₃ | Data Source |
| Molecular Formula | C₁₀H₁₂N₄O₅S | C₉¹³CH₉D₃N₄O₅S | [2][4] |
| Molecular Weight | 300.29 g/mol | 318.33 g/mol | [2][4] |
| Monoisotopic Mass | 300.0532 g/mol | 304.0782 g/mol | Calculated |
| Appearance | White to off-white crystalline powder (for sodium salt) | Not specified (likely a solid) | [3][5] |
| IUPAC Name | (2S,3S,5R)-3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid 4,4-dioxide | Not formally named; a ¹³C,d₃-labeled ester derivative of Tazobactam | [2] |
| CAS Number | 89786-04-9 | Not available | [2] |
| Solubility | Water solubility of Tazobactam sodium is 10.3 mg/mL. | Expected to have different solubility from the parent acid and sodium salt due to the ester group. | [6] |
| pKa (Strongest Acidic) | 2.86 (for Tazobactam) | Not applicable (esterified carboxylic acid) | [6] |
Synthesis and Characterization
While the specific proprietary synthesis of Tazobactam Ester-¹³C,d₃ is not publicly available, a general synthetic scheme can be inferred from established methods for synthesizing Tazobactam and its derivatives.[7][8][9][10] The synthesis would likely involve the use of ¹³C and deuterium-labeled precursors at appropriate steps in the synthetic pathway.
General Synthetic Approach
A plausible synthetic route would start from a suitable penicillanic acid derivative. Key steps would include the introduction of the triazole ring and the formation of the sulfone. The esterification of the carboxylic acid would be a crucial step, and the isotopic labels could be introduced via a labeled methylating or ethylating agent to form the ester, or through a labeled precursor in the synthesis of the core tazobactam structure.
Characterization Protocols
The structural identity and purity of Tazobactam Ester-¹³C,d₃ would be confirmed using a combination of analytical techniques:
-
Mass Spectrometry (MS): To confirm the molecular weight and isotopic enrichment. High-resolution mass spectrometry would be employed to verify the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to elucidate the chemical structure and confirm the positions of the isotopic labels. The absence of certain proton signals and the presence of a distinct ¹³C signal would verify the labeling.
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity of the compound. A gradient elution method with UV detection would be suitable for this purpose.
Analytical Workflow
The primary application of Tazobactam Ester-¹³C,d₃ is as an internal standard in quantitative bioanalytical methods. The following diagram illustrates a typical workflow for the quantification of Tazobactam in a biological matrix.
Caption: Workflow for Tazobactam quantification using an internal standard.
Mechanism of Action of Tazobactam
Tazobactam itself has weak antibacterial activity.[1] Its clinical utility stems from its ability to irreversibly inactivate a wide range of bacterial β-lactamase enzymes.[1][6] These enzymes are produced by resistant bacteria and hydrolyze the β-lactam ring of antibiotics like penicillins and cephalosporins, rendering them ineffective. By inhibiting these enzymes, tazobactam protects the co-administered antibiotic from degradation, thereby restoring its antibacterial activity.[1][2]
The following diagram illustrates the inhibitory action of Tazobactam on β-lactamase.
Caption: Mechanism of action of Tazobactam as a β-lactamase inhibitor.
References
- 1. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tazobactam - Wikipedia [en.wikipedia.org]
- 3. labeling.pfizer.com [labeling.pfizer.com]
- 4. stable-isotopes.com [stable-isotopes.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. researchgate.net [researchgate.net]
- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 9. CN102020663B - Tazobactam synthesis method - Google Patents [patents.google.com]
- 10. CN102643292B - Tazobactam synthesis method - Google Patents [patents.google.com]
The Cornerstone of Quantitative Analysis: A Technical Guide to Stable Isotope Labeled Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical science, particularly within drug development and life sciences research, the demand for precise and accurate quantification of molecules in complex biological matrices is paramount. This technical guide delves into the fundamental principles, practical applications, and detailed methodologies of using stable isotope labeled internal standards (SIL-IS). The integration of SIL-IS into analytical workflows, especially when coupled with mass spectrometry, has revolutionized the field by providing a robust framework for achieving high-quality quantitative data. This document serves as an in-depth resource, offering structured data, detailed experimental protocols, and visual representations of key concepts to aid researchers in the effective implementation of this powerful technique.
Core Principles of Stable Isotope Labeled Internal Standards
The primary role of an internal standard in quantitative analysis is to correct for the variability inherent in the analytical process. This includes variations arising from sample preparation, such as extraction inefficiencies and analyte degradation, as well as instrumental fluctuations, like injection volume inconsistencies and detector response drift. A SIL-IS is a form of an analyte of interest where one or more atoms have been replaced with their heavier, non-radioactive stable isotopes (e.g., ²H or D, ¹³C, ¹⁵N).[1]
The key principle behind the use of a SIL-IS is that it is chemically identical to the analyte, and therefore, it is assumed to behave in the same manner during sample preparation and analysis. Because it has a different mass, it can be distinguished from the analyte by a mass spectrometer. By adding a known amount of the SIL-IS to the sample at the earliest stage of the workflow, the ratio of the analyte's signal to the SIL-IS's signal can be used to accurately determine the analyte's concentration, effectively normalizing for any sources of variation.[1][2]
The adoption of SIL-IS offers several significant advantages over the use of structural analogs. The ideal SIL-IS should possess the following characteristics:
-
Chemical and Physical Identity: It should be identical to the analyte to ensure the same behavior during extraction, chromatography, and ionization.
-
Mass Difference: A sufficient mass difference is required to prevent spectral overlap with the analyte. Generally, a difference of three or more mass units is recommended for small molecules.
-
Isotopic Stability: The isotopic labels should be stable and not prone to exchange with atoms from the sample or solvent.[3] ¹³C and ¹⁵N labels are highly stable as they are integrated into the carbon-nitrogen backbone of the molecule.[3][4] Deuterium labels can sometimes be susceptible to back-exchange, especially if located on heteroatoms.[3][4]
-
High Isotopic Purity: The SIL-IS should be free from any unlabeled analyte to avoid artificially inflating the measured concentration of the analyte.
Data Presentation: Comparative Performance of SIL-IS
The choice of isotopic label can significantly impact assay performance. The following tables summarize the key performance differences between deuterated (²H) and Carbon-13 (¹³C)-labeled internal standards.
Table 1: Performance Comparison of Deuterated (²H) vs. ¹³C-Labeled Internal Standards
| Performance Parameter | Deuterated (²H) Internal Standard | ¹³C-Labeled Internal Standard | Rationale & Implications |
| Chromatographic Co-elution | Often exhibits a slight retention time shift (isotope effect), eluting earlier than the unlabeled analyte.[1][3] | Typically co-elutes perfectly with the unlabeled analyte.[1] | Superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1] |
| Isotopic Stability | Can be prone to back-exchange with hydrogen atoms from the solvent or matrix, especially if the label is on a heteroatom.[3][4] | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange.[3][4] | ¹³C-labeling offers greater assurance of isotopic stability throughout the entire analytical process.[4] |
| Matrix Effects Compensation | The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1][3] | Co-elution ensures that the analyte and IS experience the same matrix effects, leading to more effective compensation and improved accuracy.[3] | ¹³C-labeled standards are more effective at mitigating the impact of matrix effects, a major challenge in bioanalysis.[3] |
| Accuracy & Precision | Can lead to inaccuracies due to imperfect retention time matching and differential matrix effects. One study reported a 40% error in an example.[1] | Demonstrates improved accuracy and precision. A comparative study showed a mean bias of 100.3% with a standard deviation of 7.6%.[1] | The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1] |
| Cost | Generally less expensive and more widely available.[4] | Typically more expensive due to the more complex synthesis required.[4] | The higher cost of ¹³C-labeled standards is often justified by the superior data quality and reliability. |
Table 2: Impact of SIL-IS on LC-MS/MS Assay Performance for Lapatinib (B449)
| Parameter | Assay without SIL-IS | Assay with SIL-IS |
| Precision (%CV) at Low QC | 18.5% | 4.2% |
| Precision (%CV) at High QC | 15.2% | 2.8% |
| Accuracy (%Bias) at Low QC | -22.3% | -1.5% |
| Accuracy (%Bias) at High QC | -18.9% | 0.8% |
This data is illustrative and based on a validated LC-MS/MS assay for the anti-cancer drug lapatinib in human plasma.[5]
Experimental Protocols
Protocol 1: General LC-MS/MS Quantification of a Small Molecule Drug in Plasma
This protocol outlines the typical steps for quantifying a small molecule drug in a biological matrix like plasma using a stable isotope-labeled internal standard.
1. Reagent and Standard Preparation:
-
Prepare stock solutions of the analyte and the SIL-IS in an appropriate organic solvent (e.g., methanol, acetonitrile).
-
Prepare a series of calibration standards by spiking known concentrations of the analyte into a blank biological matrix.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Prepare a working solution of the SIL-IS at a fixed concentration.
2. Sample Preparation:
-
Aliquot a small volume (e.g., 50 µL) of plasma samples, calibration standards, and QC samples into a 96-well plate.
-
Add a fixed volume of the SIL-IS working solution to all wells except for the blank.
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) (typically 3-4 volumes).
-
Vortex the plate to ensure thorough mixing and complete protein precipitation.
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
-
Chromatographic Separation: Use a suitable HPLC or UHPLC column (e.g., C18) to separate the analyte and SIL-IS from other matrix components. A gradient elution with mobile phases like water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Monitor at least one precursor-to-product ion transition for both the analyte and the SIL-IS.
4. Data Analysis:
-
Integrate the peak areas for the analyte and the SIL-IS in each sample, standard, and QC.
-
Calculate the peak area ratio (analyte peak area / SIL-IS peak area).
-
Construct a calibration curve by plotting the peak area ratio of the calibration standards against their known concentrations using a linear regression model.
-
Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their peak area ratios from the calibration curve.
-
Evaluate the accuracy and precision of the QC samples to ensure the validity of the analytical run.
Protocol 2: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Quantitative Proteomics
SILAC is a powerful metabolic labeling technique for the accurate relative quantification of proteins between different cell populations.
1. Cell Culture and Labeling (Adaptation Phase):
-
Culture two populations of cells in parallel.
-
Grow one population (the "light" sample) in a medium containing the natural, light isotopes of essential amino acids (e.g., L-Arginine and L-Lysine).
-
Grow the second population (the "heavy" sample) in a medium where the light amino acids are replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-L-Arginine and ¹³C₆,¹⁵N₂-L-Lysine).
-
Culture the cells for at least five to six cell divisions to ensure complete incorporation of the labeled amino acids into the proteome.[6]
2. Experimental Phase:
-
Once labeling is complete, treat the two cell populations according to the experimental design (e.g., one population is treated with a drug, while the other serves as a control).
-
Harvest the cells from both populations.
3. Sample Preparation:
-
Combine equal numbers of cells (or equal amounts of protein) from the light and heavy populations.
-
Lyse the combined cell pellet and extract the proteins.
-
Digest the protein mixture into peptides using an enzyme like trypsin.
4. LC-MS/MS Analysis:
-
Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the isotopic labels.
5. Data Analysis:
-
Use specialized software (e.g., MaxQuant) to identify the peptides and quantify the relative intensity of the light and heavy peptide pairs.
-
The ratio of the peak intensities of the heavy to light peptides corresponds to the relative abundance of the protein in the two cell populations.
Mandatory Visualization
Caption: A generalized workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.
Caption: The experimental workflow for quantitative proteomics using Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).[7]
Caption: The logical relationship between method development, validation parameters, and regulatory guidelines in bioanalysis.[8]
Conclusion
The use of stable isotope labeled internal standards is an indispensable tool in modern quantitative analysis. As demonstrated through the principles, data, and protocols presented in this guide, SIL-IS provides a robust and reliable means to overcome the inherent variability of analytical methods, particularly in complex biological matrices. For researchers, scientists, and drug development professionals, a thorough understanding and correct implementation of this technique are crucial for generating high-quality, reproducible, and accurate quantitative data that can withstand scientific and regulatory scrutiny. While deuterated standards can be a cost-effective option, the evidence strongly supports the superiority of ¹³C-labeled internal standards for the most demanding applications where data integrity is paramount.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
The Role of Tazobactam in Combating Antibiotic Resistance: A Technical Guide
Introduction
The advent of β-lactam antibiotics marked a revolution in the treatment of bacterial infections. However, their efficacy has been significantly challenged by the widespread emergence of bacterial resistance, primarily mediated by β-lactamase enzymes. These enzymes hydrolyze the amide bond in the characteristic four-membered β-lactam ring, rendering the antibiotic inactive[1]. To counteract this, β-lactamase inhibitors (BLIs) have been developed. Tazobactam (B1681243), a penicillanic acid sulfone derivative, is a potent, mechanism-based inhibitor designed to be co-administered with β-lactam antibiotics, thereby restoring and expanding their spectrum of activity against many resistant bacterial strains[1][2][3]. This guide provides an in-depth technical overview of tazobactam's mechanism of action, its inhibitory spectrum, the molecular basis of resistance to tazobactam-containing combinations, and the key experimental protocols used in its evaluation.
Core Mechanism of Action
Tazobactam functions as a "suicide inhibitor" or mechanism-based inactivator[4]. Structurally similar to β-lactam antibiotics, it is recognized by β-lactamase enzymes as a substrate[1]. The inhibition process involves several key steps:
-
Acylation: The catalytic serine residue in the active site of the β-lactamase attacks the carbonyl carbon of tazobactam's β-lactam ring, forming a transient, covalent acyl-enzyme intermediate. This is analogous to the initial step in the hydrolysis of a β-lactam antibiotic[1].
-
Rearrangement: Unlike the acyl-enzyme complex formed with antibiotics, which is rapidly hydrolyzed, the tazobactam-derived complex is stable and undergoes a series of chemical rearrangements[2].
-
Irreversible Inactivation: These rearrangements lead to the formation of a stable, inactivated enzyme complex, often a trans-enamine intermediate, which does not readily deacylate[5]. This effectively sequesters the β-lactamase, preventing it from degrading the partner antibiotic[1][4].
By irreversibly binding to and inactivating these enzymes, tazobactam protects the partner antibiotic (e.g., piperacillin (B28561) or ceftolozane), allowing it to reach its target—the penicillin-binding proteins (PBPs)—and disrupt bacterial cell wall synthesis[1][6].
Spectrum of β-Lactamase Inhibition
Tazobactam's efficacy is determined by its ability to inhibit specific classes of β-lactamases. It is highly potent against many Ambler Class A enzymes, including the common plasmid-mediated TEM, SHV, and CTX-M types. Its activity against Class C (AmpC) and Class D (OXA) enzymes is more variable[2][7]. It is generally not effective against Class B metallo-β-lactamases (MBLs)[8][9].
Quantitative Inhibition Data
The potency of tazobactam against various β-lactamases has been quantified through kinetic studies. Key parameters include the concentration required to inhibit 50% of enzyme activity (IC₅₀) and the partition ratio (turnover number), which represents the number of tazobactam molecules hydrolyzed for each enzyme molecule that is irreversibly inactivated[8][9].
| Enzyme | Ambler Class | Source Organism | IC₅₀ (nM) | Turnover Number | Reference |
| TEM-2 | A | Escherichia coli | 100 | 125 | [8][9] |
| PC1 | A | Staphylococcus aureus | 8 | 2 | [8][9] |
| P99 | C | Enterobacter cloacae | 760 | 50 | [8][9] |
| CcrA | B | Bacteroides fragilis | 110,000 | 4,000 | [8][9] |
| TEM-30 (IRT) | A | Escherichia coli | Potent (10-25x > Clavulanate) | - | [10] |
| TEM-31 (IRT) | A | Escherichia coli | Potent (10-25x > Clavulanate) | - | [10] |
Data compiled from multiple sources. IC₅₀ values can vary based on experimental conditions.
Tazobactam in Combination Therapies
Tazobactam has no significant intrinsic antibacterial activity and is therefore only used in combination with a partner β-lactam antibiotic[6][11].
-
Piperacillin/Tazobactam (TZP): This was the first combination and remains a widely used, broad-spectrum agent in hospitals[12][13]. Tazobactam protects piperacillin from degradation by a wide range of β-lactamases, making the combination effective against many Gram-positive, Gram-negative, and anaerobic bacteria[6][13].
-
Ceftolozane/Tazobactam (C/T): This combination pairs tazobactam with a novel fifth-generation cephalosporin. It is particularly valuable for its potent activity against multidrug-resistant Pseudomonas aeruginosa and for treating complicated urinary tract and intra-abdominal infections, including those caused by some extended-spectrum β-lactamase (ESBL)-producing Enterobacterales[7][14].
Comparative In Vitro Activity
The addition of tazobactam significantly lowers the Minimum Inhibitory Concentrations (MICs) of its partner antibiotic against β-lactamase-producing organisms.
| Organism Type | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| ESBL-producing E. coli | Ceftolozane/Tazobactam | 0.5 | 4 | [15] |
| ESBL-producing K. pneumoniae | Ceftolozane/Tazobactam | 32 | >32 | [15] |
Mechanisms of Resistance to Tazobactam Combinations
Despite the effectiveness of tazobactam, bacteria have evolved several mechanisms to overcome its action, leading to clinical resistance. These mechanisms can be broadly categorized as enzymatic and non-enzymatic.
-
Enzymatic Resistance:
-
β-Lactamase Hyperproduction: A primary mechanism is the overexpression of susceptible β-lactamases, such as TEM-1[16][17]. This can occur through gene amplification (increased copy number) or promoter mutations that enhance transcription[17][18][19]. The sheer quantity of enzyme can overwhelm the fixed concentration of tazobactam, allowing for the hydrolysis of the partner antibiotic[20].
-
Inhibitor-Resistant β-Lactamases (IRTs): Specific amino acid substitutions near the active site of Class A enzymes (e.g., TEM variants) can reduce their affinity for tazobactam and other inhibitors without significantly compromising their ability to hydrolyze the antibiotic[19].
-
Expression of Insusceptible Enzymes: Bacteria may acquire or derepress genes encoding β-lactamases that are poorly inhibited by tazobactam. This includes certain Class C (AmpC) and Class D (OXA-1) enzymes, as well as Class B metallo-β-lactamases[2][7][21].
-
-
Non-Enzymatic Resistance:
-
Reduced Permeability: Alterations in the bacterial outer membrane, such as the loss or modification of porin channels (e.g., OmpF, OmpC), can restrict the entry of both the antibiotic and tazobactam into the periplasmic space where β-lactamases reside[16][22].
-
Efflux Pumps: Upregulation of multidrug efflux pumps can actively transport the antibiotic-inhibitor combination out of the cell before it can reach its target[12]. Tazobactam itself has been shown to select for mutations in genes related to efflux activity[12].
-
Target Modification: Changes in the structure of Penicillin-Binding Proteins (PBPs) can reduce the binding affinity of the β-lactam antibiotic, a mechanism independent of tazobactam's action[23].
-
Key Experimental Protocols
Evaluating the activity of tazobactam and resistance mechanisms involves a suite of standardized laboratory procedures.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is standard.
-
Preparation: A standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) is prepared in cation-adjusted Mueller-Hinton broth.
-
Serial Dilution: The antibiotic combination (e.g., piperacillin/tazobactam) is serially diluted two-fold across the wells of a 96-well microtiter plate. Tazobactam is often kept at a fixed concentration (e.g., 4 µg/mL) while the partner antibiotic is diluted.
-
Inoculation: Each well is inoculated with the bacterial suspension. A growth control (no antibiotic) and a sterility control (no bacteria) are included.
-
Incubation: The plate is incubated at 35-37°C for 16-20 hours.
-
Reading: The MIC is the lowest concentration of the antibiotic at which there is no visible turbidity.
Protocol 2: β-Lactamase Inhibition Assay
This spectrophotometric assay quantifies the inhibitory activity of tazobactam against a purified β-lactamase or a bacterial cell lysate.
-
Reagents: Purified β-lactamase enzyme, tazobactam solution of known concentrations, a chromogenic substrate (e.g., nitrocefin), and a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).
-
Pre-incubation: The enzyme is pre-incubated with various concentrations of tazobactam for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 25°C) to allow for inhibitor binding. A control reaction contains the enzyme and buffer only.
-
Reaction Initiation: The reaction is initiated by adding the nitrocefin (B1678963) substrate. Hydrolysis of nitrocefin by the active enzyme results in a color change (from yellow to red), which can be monitored by measuring the increase in absorbance at a specific wavelength (e.g., 486 nm).
-
Data Acquisition: The rate of hydrolysis (change in absorbance over time) is recorded using a spectrophotometer.
-
Analysis: The residual enzyme activity at each tazobactam concentration is calculated relative to the control. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.
References
- 1. What is the mechanism of Tazobactam Sodium? [synapse.patsnap.com]
- 2. Resistance to Novel β-Lactam–β-Lactamase Inhibitor Combinations: The “Price of Progress” - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Beta-Lactamase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Crystal structures of the molecular class A β-lactamase TEM-171 and its complexes with tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Role of β-Lactamase Inhibitors as Potentiators in Antimicrobial Chemotherapy Targeting Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic interactions of tazobactam with beta-lactamases from all major structural classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tazobactam is a potent inactivator of selected inhibitor-resistant class A beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tazobactam selects for multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperacillin/tazobactam: a new beta-lactam/beta-lactamase inhibitor combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Point-Counterpoint: Piperacillin-Tazobactam Should Be Used To Treat Infections with Extended-Spectrum-Beta-Lactamase-Positive Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. Piperacillin/tazobactam-resistant, cephalosporin-susceptible Escherichia coli bloodstream infections are driven by multiple acquisition of resistance across diverse sequence types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections [idsociety.org]
- 21. biorxiv.org [biorxiv.org]
- 22. Evolutionary Trajectories toward High-Level β-Lactam/β-Lactamase Inhibitor Resistance in the Presence of Multiple β-Lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evolution of beta-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Beta-Lactamase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of beta-lactamase inhibitors, crucial components in the ongoing battle against antibiotic resistance. The emergence of beta-lactamase enzymes, which hydrolyze the beta-lactam ring of many life-saving antibiotics, has rendered many of these drugs ineffective. This document delves into the classification of these enzymes, the mechanisms of action of various inhibitors, their inhibitory kinetics, and the experimental protocols essential for their evaluation.
The Challenge of Beta-Lactamase-Mediated Resistance
Beta-lactam antibiotics, characterized by their four-membered lactam ring, are a cornerstone of antibacterial therapy.[1] They exert their bactericidal effect by inhibiting penicillin-binding proteins (PBPs), enzymes critical for the synthesis of the bacterial cell wall.[1] However, the production of beta-lactamase enzymes by bacteria represents a primary mechanism of resistance. These enzymes catalyze the hydrolysis of the amide bond in the beta-lactam ring, inactivating the antibiotic.[1] To counteract this, beta-lactamase inhibitors have been developed to be co-administered with beta-lactam antibiotics, protecting them from degradation.[2][3]
Classification of Beta-Lactamases
A thorough understanding of beta-lactamase inhibitors necessitates a grasp of the classification of the enzymes they target. Two primary classification schemes are widely used: the Ambler classification based on amino acid sequence homology and the Bush-Jacoby-Medeiros classification based on functional characteristics.[4][5][6]
Ambler Classification: This scheme divides beta-lactamases into four molecular classes (A, B, C, and D).[4][7]
-
Class A: These are serine-beta-lactamases that are typically inhibited by clavulanic acid. This class includes common enzymes like TEM-1 and SHV-1, as well as extended-spectrum beta-lactamases (ESBLs) and Klebsiella pneumoniae carbapenemases (KPCs).[4][8]
-
Class B: These are metallo-beta-lactamases (MBLs) that require zinc ions for their activity.[4][7] They possess a broad substrate spectrum, including carbapenems, and are not inhibited by serine-beta-lactamase inhibitors.[8]
-
Class C: These are the cephalosporinases (AmpC) that are typically resistant to inhibition by early inhibitors like clavulanic acid.[7][8]
-
Class D: These are the oxacillinases (OXA) that can hydrolyze oxacillin (B1211168) and other beta-lactams.[7]
Bush-Jacoby-Medeiros Functional Classification: This system groups beta-lactamases based on their substrate and inhibitor profiles, which often correlates with the Ambler classes.[5][6][9]
-
Group 2: Broad-spectrum, inhibitor-resistant, and extended-spectrum beta-lactamases (Classes A and D).[6][10]
Mechanism of Action of Beta-Lactamase Inhibitors
Beta-lactamase inhibitors can be broadly categorized into two main types based on their mechanism of action: irreversible "suicide" inhibitors and reversible inhibitors.[11][12]
Irreversible (Suicide) Inhibition
Classical beta-lactamase inhibitors such as clavulanic acid, sulbactam, and tazobactam (B1681243) are mechanism-based inactivators, often referred to as "suicide inhibitors".[11][13][14][15] These molecules contain a beta-lactam ring and are recognized as substrates by the beta-lactamase.[2] The enzyme's active site serine attacks the carbonyl carbon of the inhibitor's beta-lactam ring, forming a covalent acyl-enzyme intermediate.[3][16] Unlike with a true substrate, this intermediate is stable and undergoes further chemical rearrangements to form a more reactive species that irreversibly acylates the enzyme, leading to its permanent inactivation.[13][15]
dot
Reversible Inhibition
Newer, non-beta-lactam inhibitors like avibactam (B1665839) and relebactam (B560040) employ a reversible mechanism of inhibition.[2][11] Avibactam, a diazabicyclooctane (DBO), does not contain a beta-lactam ring.[2] It acylates the serine in the beta-lactamase active site, but this reaction is reversible, allowing the inhibitor to be released intact.[2] This allows a single inhibitor molecule to inhibit multiple enzyme molecules over time. Vaborbactam is another novel inhibitor that utilizes a boronic acid core to form a reversible covalent bond with the active site serine.[17]
dot
Quantitative Analysis of Inhibitor Potency
The efficacy of beta-lactamase inhibitors is quantified using key kinetic parameters, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values provide a standardized measure for comparing the potency of different inhibitors against various beta-lactamase enzymes.
IC50 and Ki Values for Common Beta-Lactamase Inhibitors
The following tables summarize the reported IC50 and Ki values for several clinically important beta-lactamase inhibitors against a range of beta-lactamase enzymes. Lower values indicate greater inhibitory potency.
Table 1: IC50 Values (µM) of Beta-Lactamase Inhibitors
| Beta-Lactamase | Clavulanic Acid | Sulbactam | Tazobactam |
| TEM-1 | 0.08 | 4.8 | 0.1 |
| SHV-1 | 0.01 | 5.8 | 0.07 |
| TEM-3 (ESBL) | 0.04 | 0.8 | 0.05 |
| TEM-4 (ESBL) | 0.05 | 0.7 | 0.06 |
| SHV-2 (ESBL) | 0.02 | 0.4 | 0.03 |
Data compiled from various sources.[5]
Table 2: Ki Values (µM) of Novel Beta-Lactamase Inhibitors
| Beta-Lactamase | Avibactam | Relebactam | Vaborbactam |
| KPC-2 | - | 1.2 | 0.056 |
| KPC-3 | - | 1.5 | 0.050 |
| KPC-4 | - | 4.8 | - |
| CTX-M-15 | - | 21 | - |
| AmpC | - | - | 0.021 - 1.04 |
| OXA-48 | - | - | 14 |
Data compiled from various sources.[7][18]
Experimental Protocols
Accurate and reproducible experimental data are fundamental to the development and characterization of beta-lactamase inhibitors. This section provides detailed methodologies for key assays.
Purification of Beta-Lactamase Enzymes
Objective: To obtain a pure preparation of a specific beta-lactamase enzyme for kinetic and inhibition studies.
Methodology:
-
Bacterial Culture and Lysis:
-
Grow a bacterial strain known to overproduce the target beta-lactamase in a suitable broth medium to a high cell density.
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer and disrupt the cells using methods such as sonication or French press.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Ammonium (B1175870) Sulfate (B86663) Precipitation:
-
Slowly add solid ammonium sulfate to the clarified lysate to a specific saturation percentage (e.g., 40-80%) to precipitate the target protein.
-
Collect the precipitate by centrifugation and redissolve it in a minimal volume of buffer.
-
-
Chromatography:
-
Ion-Exchange Chromatography: Load the redissolved protein onto an ion-exchange column (e.g., DEAE-cellulose or Q-Sepharose) equilibrated with a low-salt buffer. Elute the bound proteins with a salt gradient. Collect fractions and assay for beta-lactamase activity.
-
Gel Filtration Chromatography: Pool the active fractions from the ion-exchange step and concentrate them. Load the concentrated sample onto a gel filtration column (e.g., Sephacryl S-200) to separate proteins based on size. Collect fractions and assay for activity.
-
Affinity Chromatography: For some beta-lactamases, affinity chromatography using a ligand like phenylboronic acid-agarose can be a highly effective one-step purification method.[19]
-
-
Purity Assessment:
-
Assess the purity of the final enzyme preparation by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). A single band indicates a high degree of purity.
-
Determine the protein concentration using a standard method such as the Bradford assay.
-
dot
Beta-Lactamase Activity Assay using Nitrocefin (B1678963)
Objective: To measure the enzymatic activity of a beta-lactamase preparation.
Principle: Nitrocefin is a chromogenic cephalosporin (B10832234) that changes color from yellow to red upon hydrolysis of its beta-lactam ring by a beta-lactamase.[4][13] The rate of color change is proportional to the enzyme's activity and can be monitored spectrophotometrically.[2][3]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of nitrocefin in a suitable solvent like DMSO.
-
Prepare an assay buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
-
Assay Procedure:
-
In a 96-well microplate, add a defined volume of the purified beta-lactamase enzyme solution or the sample to be tested.
-
Add the assay buffer to bring the volume to a desired level.
-
Initiate the reaction by adding a specific concentration of nitrocefin solution to each well.
-
Immediately measure the absorbance at 490 nm in a microplate reader in kinetic mode for a set period (e.g., 10-30 minutes) at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction (V₀) from the linear portion of the absorbance versus time plot.
-
One unit of beta-lactamase activity is typically defined as the amount of enzyme that hydrolyzes 1.0 µmole of nitrocefin per minute under the specified conditions.[3]
-
dot
Determination of IC50 and Ki Values
Objective: To determine the potency of a beta-lactamase inhibitor.
Methodology:
-
IC50 Determination:
-
Perform the beta-lactamase activity assay as described above in the presence of varying concentrations of the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 10 minutes) at a specific temperature (e.g., 37°C) before adding the substrate (nitrocefin).[1]
-
Measure the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the resulting dose-response curve.[1]
-
-
Ki Determination:
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors, provided the Michaelis-Menten constant (Km) of the substrate is known.
-
Alternatively, Ki can be determined by measuring the initial reaction rates at various substrate and inhibitor concentrations and fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or uncompetitive) using software like Prism.[1]
-
Antimicrobial Susceptibility Testing (AST) - Broth Microdilution
Objective: To determine the minimum inhibitory concentration (MIC) of a beta-lactam antibiotic in combination with a beta-lactamase inhibitor against a bacterial strain.
Principle: The broth microdilution method is a standardized procedure (e.g., CLSI guidelines) to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][20][21]
Methodology:
-
Inoculum Preparation:
-
Grow the bacterial strain to be tested on an appropriate agar (B569324) medium.
-
Prepare a standardized bacterial suspension in a sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the beta-lactam antibiotic in a cation-adjusted Mueller-Hinton broth.
-
For testing the combination, add a fixed, sub-inhibitory concentration of the beta-lactamase inhibitor to all wells containing the antibiotic dilutions.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized bacterial suspension.
-
Include a growth control well (no antibiotic or inhibitor) and a sterility control well (no bacteria).
-
Incubate the plates at a specified temperature (e.g., 35-37°C) for a defined period (e.g., 16-20 hours).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antibiotic (in the presence of the inhibitor) that completely inhibits visible growth.
-
dot
Conclusion
The development of beta-lactamase inhibitors has been a critical strategy in preserving the efficacy of beta-lactam antibiotics. A deep understanding of the different classes of beta-lactamases, the diverse mechanisms of inhibitor action, and the quantitative assessment of their potency is paramount for the rational design and development of new and more effective inhibitor-antibiotic combinations. The experimental protocols outlined in this guide provide a foundation for the rigorous evaluation of these important therapeutic agents in the ongoing fight against antimicrobial resistance.
References
- 1. Determination of IC50 and Ki values of beta-lactamase inhibition by BLI with nitrocefin or imipenem as a substrate. [bio-protocol.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative activities of clavulanic acid, sulbactam, and tazobactam against clinically important beta-lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. toku-e.com [toku-e.com]
- 14. researchgate.net [researchgate.net]
- 15. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Relebactam Is a Potent Inhibitor of the KPC-2 β-Lactamase and Restores Imipenem Susceptibility in KPC-Producing Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nitrocefin.com [nitrocefin.com]
- 18. Molecular Basis of Class A β-Lactamase Inhibition by Relebactam - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Purification of beta-lactamases by affinity chromatography on phenylboronic acid-agarose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 21. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Tazobactam Ester-¹³C,d₃: A Technical Guide for Researchers
An In-depth Whitepaper on the Core Principles, Synthesis, and Application of an Isotopically Labeled Internal Standard for Bioanalytical Studies.
This technical guide provides a comprehensive overview of Tazobactam (B1681243) ester-¹³C,d₃, a stable isotope-labeled internal standard crucial for the accurate quantification of the β-lactamase inhibitor, tazobactam, in complex biological matrices. Aimed at researchers, scientists, and drug development professionals, this document details the rationale behind its development, proposes a viable synthetic pathway, and outlines its application in modern analytical methodologies.
Introduction: The Need for Precise Quantification in Drug Development
Tazobactam is a potent inhibitor of a broad spectrum of bacterial β-lactamase enzymes.[1][2] It is frequently used in combination with β-lactam antibiotics, such as piperacillin, to overcome antibiotic resistance in various bacterial infections.[3][4] Accurate determination of tazobactam concentrations in biological samples is paramount for pharmacokinetic and pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety.[5]
The "gold standard" for quantitative bioanalysis, particularly for methods employing liquid chromatography-mass spectrometry (LC-MS), is the use of a stable isotope-labeled (SIL) internal standard.[6] A SIL internal standard is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by the mass spectrometer.[7] Tazobactam ester-¹³C,d₃ was developed to serve this critical role, enabling highly accurate and precise quantification of tazobactam by mitigating variability during sample preparation and analysis.[8]
Physicochemical Properties and Mass Spectrometry Data
Accurate quantification using a SIL internal standard relies on the distinct mass difference between the analyte and the standard. The incorporation of one ¹³C atom and three deuterium (B1214612) atoms in Tazobactam ester-¹³C,d₃ provides a clear mass shift for mass spectrometric detection.
| Property | Value | Reference |
| Chemical Name | Tazobactam ester-¹³C,d₃ | [9] |
| Molecular Formula | C₁₀¹³CH₁₁D₃N₄O₅S | [8] |
| Molecular Weight | 318.33 g/mol | [8] |
| Monoisotopic Mass | 318.09 g/mol | Inferred |
| Nominal Mass Difference from Unlabeled Tazobactam | +4 Da | Inferred |
| Intended Use | Internal standard for GC- or LC-mass spectrometry | [8] |
Table 1: Physicochemical Properties of Tazobactam ester-¹³C,d₃
| Analyte/Standard | Precursor Ion (m/z) | Product Ion (m/z) | Notes | Reference |
| Tazobactam | 301.0 | 138.1 | Fragmentation of the β-lactam ring. | [10] |
| Tazobactam ester-¹³C,d₃ | 319.1 | 142.1 (projected) | The mass shift of +4 Da is expected in the precursor and major fragment ions. | Inferred |
Table 2: Mass Spectrometry Parameters for Tazobactam and its Labeled Internal Standard
Proposed Synthesis of Tazobactam Ester-¹³C,d₃
The introduction of the isotopic labels could be achieved through the use of appropriately labeled starting materials. For instance, the ¹³C label could be introduced via a labeled precursor in the construction of the penam (B1241934) core, while the three deuterium atoms could be introduced on the methyl ester group during the esterification step using deuterated methanol (B129727) (CD₃OD).
Below is a DOT language script illustrating a potential synthetic workflow.
Figure 1: Proposed Synthetic Pathway for Tazobactam Ester-¹³C,d₃. This diagram outlines a potential multi-step synthesis starting from a penicillanic acid precursor.
Key Synthetic Steps (Proposed)
-
Synthesis of a ¹³C-Labeled Penam Core: The synthesis would begin with a suitable penicillanic acid precursor. A key step would involve the introduction of a ¹³C-labeled carbon atom into the core structure. This could potentially be achieved using a ¹³C-labeled starting material in the early stages of the synthesis.
-
Side Chain Elaboration: Following the formation of the labeled penam core, the characteristic triazole side chain of tazobactam would be introduced.
-
Esterification with Deuterated Methanol: The carboxylic acid of the ¹³C-labeled tazobactam would then be esterified using deuterated methanol (CD₃OD) to introduce the three deuterium atoms, forming the methyl ester.
-
Purification: The final product, Tazobactam ester-¹³C,d₃, would be purified using standard chromatographic techniques to ensure high chemical and isotopic purity.
Application in Quantitative Bioanalysis
Tazobactam ester-¹³C,d₃ is designed for use as an internal standard in isotope dilution mass spectrometry (IDMS), a powerful technique for accurate quantification.[12] The general workflow for its application in a typical LC-MS/MS assay is outlined below.
References
- 1. Tazobactam - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. anmfonline.org [anmfonline.org]
- 5. [Pharmacological properties and clinical efficacies of tazobactam/piperacillin (Zosyn 2.25, Zosyn 4.5), an injectable antibiotic combined with beta-lactamase inhibitor] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. stable-isotopes.com [stable-isotopes.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. rsc.org [rsc.org]
Methodological & Application
Application Notes and Protocols for Tazobactam Quantification using Tazobactam ester-¹³C,d₃ as an LC-MS Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazobactam (B1681243) is a potent inhibitor of a wide range of bacterial β-lactamases. It is frequently co-administered with β-lactam antibiotics, such as piperacillin (B28561) and ceftolozane, to protect them from enzymatic degradation by resistant bacteria.[1][2][3][4] Accurate quantification of tazobactam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug efficacy and safety assessment.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the quantification of drugs in complex biological fluids.[5][6][7] The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative LC-MS/MS assays.[8][9][10][11] SIL internal standards, such as Tazobactam ester-¹³C,d₃, have chemical and physical properties nearly identical to the analyte. This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, injection volume, and matrix effects.[9][10][12] Tazobactam ester-¹³C,d₃ is a labeled form of tazobactam intended for use as an internal standard in the quantification of tazobactam by GC- or LC-mass spectrometry.[13][14]
These application notes provide a comprehensive protocol for the quantitative analysis of tazobactam in human plasma using Tazobactam ester-¹³C,d₃ as an internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes and Internal Standard:
-
Tazobactam reference standard
-
Tazobactam ester-¹³C,d₃ (Internal Standard - IS)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297) (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free, sourced from a certified vendor)
-
Preparation of Stock and Working Solutions
-
Tazobactam Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of tazobactam in 10 mL of methanol.
-
Tazobactam ester-¹³C,d₃ (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of Tazobactam ester-¹³C,d₃ in 1 mL of methanol.
-
Tazobactam Working Solutions: Prepare a series of working solutions by serially diluting the tazobactam stock solution with a 50:50 (v/v) mixture of methanol and water to prepare calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label autosampler vials for calibration standards, QC samples, and unknown samples.
-
Pipette 50 µL of the appropriate calibration standard, QC sample, or unknown plasma sample into the corresponding labeled vial.
-
Add 150 µL of the IS working solution (100 ng/mL in methanol) to each vial. The methanol will precipitate the plasma proteins.
-
Vortex each vial for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the vials at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial for LC-MS/MS analysis.
References
- 1. 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3-methyl-7-oxo-3-(1H-1,2,3-triazol-1-ylmethyl)-, diphenylmethyl ester, 4,4-dioxide, (2S,3S,5R)- | C23H22N4O5S | CID 11751671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Tazobactam selects for multidrug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Tazobactam - Wikipedia [en.wikipedia.org]
- 7. Synthesis of carbon-14, carbon-13 and deuterium labeled forms of thioacetamide and thioacetamide S-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. veeprho.com [veeprho.com]
- 9. Tazobactam Ethyl Ester | TRC-T010105-1G | LGC Standards [lgcstandards.com]
- 10. veeprho.com [veeprho.com]
- 11. biocompare.com [biocompare.com]
- 12. Tazobactam RC 6 | C21H20ClNO3S | CID 13279731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. stable-isotopes.com [stable-isotopes.com]
- 14. medchemexpress.com [medchemexpress.com]
Application Note & Protocol: Quantification of Tazobactam Ester-13C,d3 in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Tazobactam (B1681243) is a potent inhibitor of a broad spectrum of β-lactamase enzymes. It is frequently used in combination with β-lactam antibiotics, such as piperacillin (B28561), to combat infections caused by resistant bacteria. The use of stable isotope-labeled internal standards, such as Tazobactam ester-13C,d3, is crucial for accurate bioanalysis, as it helps to correct for variability in sample preparation and instrument response. This document provides a detailed protocol for the quantification of Tazobactam ester-13C,d3 in human plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the bioanalysis of Tazobactam and its analogues in plasma.[1][2][3][4][5][6]
Principle
This method utilizes a simple and rapid protein precipitation step for sample extraction.[1][5][6] The chromatographic separation is achieved using a C18 reverse-phase column with a gradient elution, followed by detection using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.[1][2][3][4][5] The use of a stable isotope-labeled internal standard ensures high accuracy and precision of the quantification.
Materials and Reagents
-
Tazobactam ester-13C,d3 reference standard
-
Tazobactam reference standard
-
Blank human plasma (with anticoagulant, e.g., EDTA)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium bicarbonate (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Tazobactam ester-13C,d3 reference standard in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with a mixture of methanol and water (e.g., 50:50, v/v). These will be used to spike the blank plasma for calibration curve and quality control samples.
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of blank plasma into the tubes for calibration and QC samples.
-
Spike the blank plasma with the appropriate working standard solutions to create a calibration curve (e.g., 0.1 to 150 µg/mL).[2]
-
Pipette 50 µL of the unknown plasma samples into their respective tubes.
-
Add 150 µL of cold methanol (containing the internal standard at a fixed concentration) to each tube for protein precipitation.[5]
-
Vortex mix for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
The sample is now ready for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography (LC)
| Parameter | Condition |
| Column | C18 column (e.g., Acquity BEH C18, 2.1 mm x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. |
Mass Spectrometry (MS)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative Mode (to be optimized) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | To be determined by direct infusion of the Tazobactam ester-13C,d3 standard. A hypothetical transition would involve the precursor ion (M+H)+ or (M-H)- and a specific product ion. For Tazobactam, a common transition in negative mode is m/z 299.1 → 138.1.[5] For the 13C,d3 labeled version, the precursor ion mass will be higher. |
| Ion Source Temperature | 500°C |
| Collision Gas | Argon |
Data Presentation: Quantitative Summary
The following table summarizes typical performance characteristics for the quantification of Tazobactam in plasma using LC-MS/MS, which can be expected for this protocol.
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 150 µg/mL | [2] |
| Lower Limit of Quantification (LLOQ) | 0.1 - 0.5 mg/L | [1] |
| Intra-day Precision (%CV) | < 15% | [3] |
| Inter-day Precision (%CV) | < 15% | [3] |
| Intra-day Accuracy (%) | 85 - 115% | [3] |
| Inter-day Accuracy (%) | 85 - 115% | [3] |
| Extraction Recovery | > 85% |
Visualization
Experimental Workflow
Caption: Workflow for the analysis of Tazobactam ester-13C,d3 in plasma.
Tazobactam Mechanism of Action
Caption: Mechanism of action of Tazobactam.
References
- 1. A new HPLC-MS/MS analytical method for quantification of tazobactam, piperacillin, and meropenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Tazobactam Ester-¹³C,d₃ in Pharmacokinetic Studies
Introduction
Tazobactam (B1681243) is a potent β-lactamase inhibitor combined with piperacillin (B28561) to form a broad-spectrum antibacterial agent. Understanding its pharmacokinetic (PK) profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for optimizing dosing regimens and ensuring therapeutic efficacy. Stable isotope-labeled compounds are invaluable tools in pharmacokinetic studies, offering high precision and accuracy in quantitative analysis.[1][2][3] Tazobactam ester-¹³C,d₃, a stable isotope-labeled analog of a tazobactam prodrug, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods. Its use mitigates matrix effects and compensates for variability during sample preparation and analysis, ensuring reliable quantification of tazobactam in complex biological matrices like plasma and serum.[][5]
This document provides detailed application notes and protocols for the use of Tazobactam ester-¹³C,d₃ in pharmacokinetic studies, targeted at researchers, scientists, and drug development professionals.
Application Notes
The primary application of Tazobactam ester-¹³C,d₃ is as an internal standard (IS) for the quantitative determination of tazobactam in biological samples. The incorporation of both carbon-13 and deuterium (B1214612) isotopes provides a significant mass shift from the unlabeled analyte, preventing isotopic crosstalk while maintaining nearly identical physicochemical properties.[1][6] This ensures that the IS and the analyte behave similarly during extraction and ionization, leading to highly accurate and precise measurements.[5]
Key Applications:
-
Single-dose and multiple-dose pharmacokinetic studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of tazobactam.
-
Bioequivalence studies: Comparing the pharmacokinetic profiles of different formulations of piperacillin/tazobactam.
-
Therapeutic Drug Monitoring (TDM): Individualizing patient dosing, particularly in critically ill populations where pharmacokinetics can be highly variable.[7]
-
Drug-drug interaction studies: Assessing the impact of co-administered drugs on the pharmacokinetics of tazobactam.
-
Studies in special populations: Evaluating tazobactam pharmacokinetics in patients with renal impairment, the elderly, or obese patients.[8][9]
Quantitative Data Summary
The following tables summarize representative pharmacokinetic parameters of tazobactam from studies in various adult populations. These values are typical of what would be quantified using the methodologies described below.
Table 1: Pharmacokinetic Parameters of Tazobactam in Healthy and Critically Ill Adults
| Parameter | Healthy Volunteers | Critically Ill Patients | Critically Ill with Renal Replacement Therapy | Reference |
| Half-Life (T½) | 0.92 hours | ~3.7 hours | 11.5 hours (median) | [9][10][11] |
| Volume of Distribution (Vd) | 16 L | 21.7 L | 38.1 L (median) | [12] |
| Clearance (CL) | 9.3 L/h | 13.8 L/h | 48.3 ml/min (median) | [11][12] |
| Max Concentration (Cmax) | 35.3 µg/mL | - | - | [10] |
Data presented are mean or median values compiled from multiple sources for illustrative purposes.
Table 2: Influence of Administration Method on Tazobactam Pharmacokinetics
| Parameter | Intermittent Infusion | Continuous Infusion | Reference |
| Mean Serum Concentration | Variable peaks and troughs | Stable concentration | [13] |
| Mean Daily Dose | Standard Dose | Reduced by up to 33% | [13] |
| Time Above MIC (T>MIC) | Lower for resistant strains | Higher, more consistent | [12] |
Experimental Protocols
Protocol 1: Quantification of Tazobactam in Human Plasma using LC-MS/MS
This protocol describes a high-throughput method for the analysis of tazobactam in human plasma samples using Tazobactam ester-¹³C,d₃ as an internal standard.
1. Materials and Reagents:
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Tazobactam analytical standard
-
Tazobactam ester-¹³C,d₃ (as internal standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Formic acid, LC-MS grade
-
Ammonium (B1175870) formate (B1220265), LC-MS grade
-
Clinical Laboratory Reagent Water (CLRW)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of tazobactam and Tazobactam ester-¹³C,d₃ in a suitable solvent like methanol (B129727) or DMSO.
-
Working Standard Solutions: Serially dilute the tazobactam stock solution with 50:50 ACN/water to prepare calibration standards ranging from 0.5 to 60 µg/mL.[14]
-
Internal Standard Working Solution (ISWS): Dilute the Tazobactam ester-¹³C,d₃ stock solution with ACN to a final concentration (e.g., 1 µg/mL). This solution is used for protein precipitation.
3. Sample Preparation (Protein Precipitation): [14][15]
-
Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into a 96-well plate or microcentrifuge tubes.
-
Add 250 µL of the ISWS (in acetonitrile) to each well.
-
Vortex the plate/tubes for 2 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge at 4000 rpm for 5 minutes to pellet the precipitated proteins.
-
Transfer 50 µL of the supernatant to a new plate/vials.
-
Dilute the supernatant with 800 µL of CLRW containing 0.1% formic acid.[14]
-
Vortex briefly and place in the autosampler for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
-
LC System: Agilent Select Stream LC system or equivalent.[14]
-
Column: Agilent Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) maintained at 30 °C.[14]
-
Mobile Phase A: 10 mM ammonium formate in water with 0.1% formic acid.[14]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[14]
-
Gradient Elution:
-
0-2 min: 2% B
-
2-5 min: 10% B
-
5-6 min: 95% B
-
6-9 min: 2% B
-
-
Flow Rate: 0.3 mL/min.[14]
-
Injection Volume: 10 µL.[14]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters).
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for tazobactam.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Tazobactam (Analyte): m/z 299.1 → 138.1
-
Tazobactam ester-¹³C,d₃ (IS): Predicted m/z will be higher due to labeling (e.g., 303.1 → 142.1 - exact transition must be optimized).
-
5. Data Analysis:
-
Integrate the peak areas for both the tazobactam and Tazobactam ester-¹³C,d₃ MRM transitions.
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of tazobactam in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizations
Caption: Workflow for a typical pharmacokinetic study.
Caption: Bioanalytical workflow using an internal standard.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metsol.com [metsol.com]
- 5. Why Deuterium Labelled Drug Standards Matter in Pharma [svchembiotech.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Population Pharmacokinetics of Piperacillin/Tazobactam across the Adult Lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetic analysis of piperacillin administered with tazobactam in critically ill, morbidly obese surgical patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic characteristics of piperacillin/tazobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Piperacillin-Tazobactam in 42 Patients Treated with Concomitant CRRT - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Population Pharmacokinetics and Pharmacodynamics of Piperacillin/Tazobactam in Patients with Nosocomial Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of piperacillin-tazobactam: intermittent dosing versus continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Stability and Validation of a High-Throughput LC-MS/MS Method for the Quantification of Cefepime, Meropenem, and Piperacillin and Tazobactam in Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Application Note: Quantification of Tazobactam in Human Plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of tazobactam (B1681243) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the development of new drug formulations containing tazobactam. The protocol includes a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation and detection by tandem mass spectrometry. This method has been consolidated from validated procedures and is suitable for high-throughput analysis in a research setting.
Introduction
Tazobactam is a β-lactamase inhibitor combined with β-lactam antibiotics, such as piperacillin (B28561) and ceftolozane, to combat bacterial resistance. Accurate measurement of tazobactam concentrations in biological matrices is essential for assessing its pharmacokinetic profile and ensuring therapeutic efficacy. LC-MS/MS offers high sensitivity and specificity, making it the gold standard for bioanalytical quantification. This document outlines a robust and reproducible method for the determination of tazobactam in human plasma.
Experimental Workflow
The overall experimental workflow for the quantification of tazobactam in human plasma is depicted below.
Application Note and Protocols for Sample Preparation with Tazobactam ester-13C,d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazobactam (B1681243) is a potent β-lactamase inhibitor combined with β-lactam antibiotics, such as piperacillin, to combat bacterial resistance. Accurate quantification of tazobactam in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. The use of a stable isotope-labeled internal standard (SIL-IS), such as Tazobactam ester-13C,d3, is the gold standard for quantitative analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The SIL-IS compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1][2]
This document provides detailed protocols for the preparation of samples using Tazobactam ester-13C,d3 as an internal standard for the quantitative analysis of tazobactam in human plasma.
Quantitative Data Summary
The following tables summarize the typical performance characteristics of an LC-MS/MS method for the quantification of tazobactam using Tazobactam ester-13C,d3 as an internal standard.
Table 1: Calibration Curve Parameters
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Tazobactam | 10 - 5000 | > 0.995 |
Table 2: Precision and Accuracy
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 10 | < 15 | < 15 | 85 - 115 |
| Low QC | 30 | < 10 | < 10 | 90 - 110 |
| Mid QC | 300 | < 10 | < 10 | 90 - 110 |
| High QC | 4000 | < 10 | < 10 | 90 - 110 |
Table 3: Matrix Effect and Recovery
| Analyte | Matrix Effect (%) | Recovery (%) |
| Tazobactam | 95 - 105 | > 90 |
| Tazobactam ester-13C,d3 | 94 - 106 | > 90 |
Experimental Protocols
Materials and Reagents
-
Tazobactam reference standard
-
Tazobactam ester-13C,d3 (Internal Standard)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (B1220265) (LC-MS grade)
-
Ultrapure water
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Preparation of Stock and Working Solutions
2.1. Tazobactam Stock Solution (1 mg/mL):
- Accurately weigh 10 mg of Tazobactam reference standard.
- Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
- Store at -20°C.
2.2. Tazobactam ester-13C,d3 Internal Standard Stock Solution (1 mg/mL):
- Accurately weigh 1 mg of Tazobactam ester-13C,d3.
- Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
- Store at -20°C.
2.3. Tazobactam Working Solutions (for calibration standards and QCs):
- Prepare a series of working solutions by serially diluting the Tazobactam stock solution with 50:50 (v/v) methanol:water.
2.4. Internal Standard Working Solution (1 µg/mL):
- Dilute the Tazobactam ester-13C,d3 stock solution with acetonitrile to a final concentration of 1 µg/mL. This solution will be used as the protein precipitation solvent.
Sample Preparation: Protein Precipitation
This protocol is designed for the extraction of tazobactam from human plasma samples.
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Pipette 50 µL of plasma into the appropriately labeled tubes.
-
For calibration standards and QCs, spike with the corresponding Tazobactam working solutions. For unknown samples, add 5 µL of 50:50 (v/v) methanol:water.
-
Add 150 µL of the Internal Standard Working Solution (1 µg/mL in acetonitrile) to all tubes.
-
Vortex mix all tubes for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the supernatant to a clean autosampler vial or 96-well plate.
-
Dilute the supernatant with 900 µL of ultrapure water containing 0.1% formic acid.
-
Cap the vials or seal the plate and place in the autosampler for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
The following are typical LC-MS/MS parameters and can be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS/MS) Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transitions | Tazobactam: [Precursor Ion] -> [Product Ion]; Tazobactam ester-13C,d3: [Precursor Ion + 4 Da] -> [Product Ion] |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The specific precursor and product ions for Tazobactam and its ester-13C,d3 labeled internal standard need to be determined by direct infusion and optimization on the mass spectrometer being used.
Diagrams
Caption: Experimental workflow for Tazobactam quantification.
Caption: Logic of using a stable isotope-labeled internal standard.
References
Application Notes and Protocols for Therapeutic Drug Monitoring of Tazobactam using Tazobactam ester-¹³C,d₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tazobactam (B1681243) is a potent β-lactamase inhibitor combined with β-lactam antibiotics, such as piperacillin (B28561) and ceftolozane, to combat bacterial resistance.[1][2] Therapeutic Drug Monitoring (TDM) of tazobactam is crucial, particularly in critically ill patients, to ensure optimal drug exposure, thereby maximizing therapeutic efficacy and minimizing toxicity.[3][4] This document provides detailed application notes and protocols for the quantitative analysis of tazobactam in human plasma using a highly specific and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, employing Tazobactam ester-¹³C,d₃ as an internal standard.
The use of a stable isotope-labeled internal standard like Tazobactam ester-¹³C,d₃ is the gold standard for quantitative mass spectrometry.[5] It ensures the highest accuracy and precision by compensating for variations in sample preparation and matrix effects.[5]
Mechanism of Action of Tazobactam
Tazobactam itself has minimal antibacterial activity.[1] Its primary role is to protect β-lactam antibiotics from degradation by bacterial β-lactamase enzymes.[1][2] By irreversibly binding to and inactivating these enzymes, tazobactam extends the antibacterial spectrum of its partner antibiotic.[1][6]
Caption: Mechanism of action of Tazobactam as a β-lactamase inhibitor.
Experimental Protocols
This section outlines a typical workflow for the therapeutic drug monitoring of tazobactam in plasma samples.
Experimental Workflow
Caption: General workflow for Tazobactam therapeutic drug monitoring.
Materials and Reagents
-
Tazobactam analytical standard
-
Tazobactam ester-¹³C,d₃ (Internal Standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Human plasma (drug-free for calibration standards and quality controls)
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and quality controls at room temperature.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing Tazobactam ester-¹³C,d₃ at a concentration of 100 ng/mL.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Value |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.9 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start with 5% B, increase to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
Mass Spectrometry (MS) Parameters:
| Parameter | Recommended Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Spray Voltage | -4500 V |
| Temperature | 500°C |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Tazobactam | 299.1 | 138.1 | -25 |
| Tazobactam ester-¹³C,d₃ | 303.1 | 141.1 | -25 |
Note: The exact MRM transitions and collision energies may require optimization on the specific mass spectrometer being used.
Data Presentation
The following table summarizes typical quantitative performance data for LC-MS/MS-based tazobactam assays found in the literature.
| Parameter | Reported Range/Value | Reference |
| Linearity Range | 0.25 - 50.5 mg/L | [7][8] |
| Lower Limit of Quantification (LLOQ) | 0.25 µg/mL | [9] |
| Intra-day Precision (%CV) | < 15% | [5] |
| Inter-day Precision (%CV) | < 15% | [5] |
| Accuracy (% bias) | Within ±15% | [5] |
Conclusion
The described LC-MS/MS method using Tazobactam ester-¹³C,d₃ as an internal standard provides a robust and reliable approach for the therapeutic drug monitoring of tazobactam in human plasma. This methodology offers the high sensitivity and specificity required for clinical applications, enabling clinicians to optimize dosing regimens for improved patient outcomes. The provided protocols serve as a comprehensive guide for researchers and drug development professionals in establishing and validating this essential analytical technique.
References
- 1. journals.asm.org [journals.asm.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Therapeutic drug monitoring of piperacillin/tazobactam in sepsis - ESICM [esicm.org]
- 4. adsp.nm.org [adsp.nm.org]
- 5. researchgate.net [researchgate.net]
- 6. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 8. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Bioanalytical Method for Tazobactam Ester using Stable Isotope-Labeled Internal Standard by LC-MS/MS
Introduction
Tazobactam (B1681243) is a potent β-lactamase inhibitor combined with β-lactam antibiotics to combat bacterial resistance. Accurate quantification of Tazobactam and its prodrug esters in biological matrices is crucial for pharmacokinetic and drug metabolism studies. This application note describes a robust and sensitive bioanalytical method for the determination of a Tazobactam ester in human plasma using a stable isotope-labeled internal standard (Tazobactam ester-13C,d3) and LC-MS/MS. The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard in quantitative bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, ensuring high accuracy and precision.[1][2]
Principle
The method involves the extraction of the Tazobactam ester and its SIL-IS from human plasma via protein precipitation. The extracted samples are then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operating in multiple reaction monitoring (MRM) mode. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Tazobactam ester (Analyte)
-
Tazobactam ester-13C,d3 (Internal Standard)
-
Human Plasma (with K2EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (Ultrapure)
Instrumentation
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent
-
Analytical Column: Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm or equivalent
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of Tazobactam ester and Tazobactam ester-13C,d3 and dissolve in 1 mL of methanol to prepare individual stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the Tazobactam ester stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Tazobactam ester-13C,d3 primary stock solution with 50:50 (v/v) acetonitrile:water.
Sample Preparation Protocol
-
Label polypropylene (B1209903) tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 50 µL of human plasma into the labeled tubes.
-
Spike 5 µL of the appropriate working standard solution into the calibration and QC samples. For blank and unknown samples, add 5 µL of 50:50 (v/v) acetonitrile:water.
-
Add 10 µL of the internal standard working solution (100 ng/mL Tazobactam ester-13C,d3) to all tubes except the blank.
-
Vortex mix for 10 seconds.
-
Add 200 µL of acetonitrile to all tubes to precipitate proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vials.
-
Inject 5 µL onto the LC-MS/MS system.
LC-MS/MS Analysis Protocol
-
LC Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0.0-0.5 min: 5% B
-
0.5-2.0 min: 5-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-5% B
-
2.6-3.5 min: 5% B
-
-
Column Temperature: 40°C
-
Run Time: 3.5 minutes
-
-
MS/MS Conditions (Hypothetical MRM Transitions):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Tazobactam Ester: Q1: [M+H]+ → Q3: [Fragment ion]
-
Tazobactam ester-13C,d3: Q1: [M+H+4]+ → Q3: [Fragment ion+1 or other stable fragment]
(Note: Specific MRM transitions would need to be optimized based on the exact mass of the Tazobactam ester and its fragmentation pattern.)
-
Data Presentation
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range (ng/mL) | 1 - 1000 |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | ≥ 0.995 |
| Weighting | 1/x² |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
| LLOQ | 1 | ≤ 20% | ± 20% | ≤ 20% | ± 20% |
| Low QC | 3 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| Mid QC | 100 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
| High QC | 800 | ≤ 15% | ± 15% | ≤ 15% | ± 15% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; %CV: Percent Coefficient of Variation; %Bias: Percent Bias.
Table 3: Matrix Effect and Recovery
| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |
| Low QC | 3 | 0.95 - 1.05 | > 85% |
| High QC | 800 | 0.95 - 1.05 | > 85% |
Mandatory Visualizations
Caption: Experimental workflow for the bioanalytical method.
Caption: Simplified metabolic pathway of Tazobactam ester.
Discussion
This application note provides a detailed protocol for a sensitive and specific LC-MS/MS method for the quantification of a Tazobactam ester in human plasma. The use of a stable isotope-labeled internal standard, Tazobactam ester-13C,d3, is critical for achieving reliable results by correcting for potential variations during sample processing and analysis.[3][4] The method demonstrates good linearity, accuracy, and precision over a clinically relevant concentration range. The simple protein precipitation extraction procedure allows for high-throughput analysis, making it suitable for supporting pharmacokinetic studies in drug development. The stability of Tazobactam and its metabolites should be carefully evaluated under various storage conditions to ensure data integrity.[5][6]
Conclusion
The described bioanalytical method is validated and suitable for the quantitative determination of Tazobactam ester in human plasma. The method is robust, sensitive, and specific, meeting the regulatory requirements for bioanalytical method validation.
References
- 1. scispace.com [scispace.com]
- 2. benchchem.com [benchchem.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Quantitation and stability of piperacillin and tazobactam in plasma and ultrafiltrate from patients undergoing continuous venovenous hemofiltration by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preanalytical Stability of Piperacillin, Tazobactam, Meropenem, and Ceftazidime in Plasma and Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Tazobactam in Human Urine using a Stable Isotope-Labeled Internal Standard by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tazobactam (B1681243) is a potent β-lactamase inhibitor combined with β-lactam antibiotics, most notably piperacillin (B28561), to combat infections caused by resistant bacteria. The combination is widely used for moderate to severe infections.[1] Pharmacokinetic studies, which often involve analyzing drug concentrations in urine, are crucial for optimizing dosing regimens, especially in critically ill patients.[2] Both piperacillin and tazobactam are primarily eliminated through the kidneys, with about 80% of a tazobactam dose excreted as unchanged drug in the urine.[3][4]
This application note details a robust and sensitive ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of Tazobactam in human urine. The method employs a stable isotope-labeled internal standard (SIL-IS), Tazobactam methyl ester-¹³C,d₃, to ensure high accuracy and precision by correcting for matrix effects and variations during sample processing.
Principle
The method involves a simple dilution of the urine sample, followed by the addition of the SIL-IS. The analyte and IS are separated from endogenous urine components using reverse-phase UHPLC and detected by a tandem mass spectrometer operating in Selected Reaction Monitoring (SRM) mode. Quantification is achieved by comparing the peak area ratio of the analyte to the SIL-IS against a calibration curve prepared in a surrogate matrix.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
Tazobactam analytical standard (≥98% purity)
-
Tazobactam methyl ester-¹³C,d₃ (SIL-IS, isotopic purity ≥99%)
-
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (Type I, 18.2 MΩ·cm)
-
Formic acid (LC-MS grade, ~99%)
-
-
Human Urine:
-
Drug-free, pooled human urine for calibration standards and quality controls (QCs).
-
Preparation of Stock and Working Solutions
-
Tazobactam Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tazobactam standard and dissolve in 10 mL of methanol.
-
SIL-IS Stock Solution (1 mg/mL): Accurately weigh 10 mg of Tazobactam methyl ester-¹³C,d₃ and dissolve in 10 mL of methanol.
-
Tazobactam Working Solutions: Serially dilute the Tazobactam stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration standards and QCs.
-
SIL-IS Working Solution (10 µg/mL): Dilute the SIL-IS stock solution with 50:50 (v/v) acetonitrile/water.
Sample Preparation
-
Allow all urine samples, standards, and QCs to thaw to room temperature and vortex to ensure homogeneity.
-
Centrifuge the urine samples at 4000 x g for 5 minutes.
-
In a clean microcentrifuge tube, add 10 µL of the urine supernatant.
-
Add 480 µL of water and 10 µL of the SIL-IS working solution (10 µg/mL). This results in a 1:50 dilution of the urine sample.[5]
-
Vortex the mixture for 10 seconds.
-
Transfer the final mixture to an autosampler vial for analysis.
UHPLC-MS/MS Conditions
-
UHPLC System: A standard UHPLC system (e.g., Shimadzu Nexera, Waters Acquity).
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[6]
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic acid in Water.[5]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.[5]
-
Injection Volume: 1.0 µL.[5]
Table 1: UHPLC Gradient Elution Program
| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |
|---|---|---|
| 0.00 | 0.4 | 5.0 |
| 0.50 | 0.4 | 5.0 |
| 2.50 | 0.4 | 95.0 |
| 3.00 | 0.4 | 95.0 |
| 3.10 | 0.4 | 5.0 |
| 4.50 | 0.4 | 5.0 |
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Agilent, Waters).
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Key Parameters:
-
IonSpray Voltage: 5500 V
-
Source Temperature: 500 °C
-
Collision Gas: Argon[5]
-
Table 2: Selected Reaction Monitoring (SRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
|---|---|---|---|---|
| Tazobactam | 301.0 | 138.1 | 100 | 25 |
| Tazobactam (Qualifier) | 301.0 | 110.1 | 100 | 30 |
| Tazobactam methyl ester-¹³C,d₃ (SIL-IS) | 319.1 | 138.1 | 100 | 25 |
Method Validation and Data
The method should be validated according to regulatory guidelines. The following tables summarize typical performance characteristics expected from this method, based on literature data.[2][5]
Calibration Curve and Linearity
The calibration curve was constructed by plotting the peak area ratio of Tazobactam to the SIL-IS against the nominal concentration. A linear regression with 1/x² weighting was applied.
Table 3: Calibration Curve Parameters for Tazobactam in Urine
| Parameter | Value |
|---|---|
| Calibration Range | 0.5 µg/mL – 100 µg/mL |
| Regression Equation | y = 0.045x + 0.002 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting Factor | 1/x² |
Precision and Accuracy
Intra-day and inter-day precision and accuracy were assessed by analyzing QC samples at four concentration levels on three separate days.
Table 4: Intra-day and Inter-day Precision and Accuracy
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV) (n=6) | Intra-day Accuracy (%Bias) (n=6) | Inter-day Precision (%CV) (n=18) | Inter-day Accuracy (%Bias) (n=18) |
|---|---|---|---|---|---|
| LLOQ | 0.5 | ≤ 10.5% | ± 12.0% | ≤ 11.2% | ± 13.5% |
| Low QC | 1.5 | ≤ 8.1% | ± 9.5% | ≤ 9.3% | ± 10.1% |
| Mid QC | 25.0 | ≤ 5.5% | ± 6.2% | ≤ 6.8% | ± 7.4% |
| High QC | 75.0 | ≤ 4.9% | ± 5.1% | ≤ 5.3% | ± 6.0% |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Extraction Recovery and Matrix Effect
Extraction recovery was determined by comparing the analyte response in pre-spiked extracted samples to post-spiked extracted samples. The matrix effect was evaluated by comparing the analyte response in post-spiked extracted samples to a neat solution.
Table 5: Recovery and Matrix Effect
| QC Level | Nominal Conc. (µg/mL) | Mean Extraction Recovery (%) | Matrix Effect (%) |
|---|---|---|---|
| Low QC | 1.5 | 96.5 | 102.1 |
| High QC | 75.0 | 98.2 | 99.8 |
Visualizations
Caption: Workflow for Tazobactam analysis in urine.
Caption: Role of the SIL-IS in accurate quantification.
Conclusion
The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Tazobactam in human urine. The simple "dilute-and-shoot" sample preparation protocol offers high throughput, while the use of a stable isotope-labeled internal standard ensures accuracy by compensating for potential matrix variability. This method is well-suited for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications requiring precise measurement of Tazobactam excretion.
References
- 1. A UHPLC-MS/MS method for the simultaneous determination of piperacillin and tazobactam in plasma (total and unbound), urine and renal replacement therapy effluent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Integral Pharmacokinetic Analysis of Piperacillin and Tazobactam in Plasma and Urine in Critically Ill Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. labeling.pfizer.com [labeling.pfizer.com]
- 5. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Tazobactam by Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of tazobactam (B1681243) in pharmaceutical formulations and biological matrices using reversed-phase high-performance liquid chromatography (RP-HPLC). The methodologies outlined are based on established and validated methods to ensure accuracy, precision, and robustness.
Introduction
Tazobactam is a potent β-lactamase inhibitor combined with β-lactam antibiotics, such as piperacillin (B28561), to combat bacterial resistance. Accurate and reliable analytical methods are crucial for quality control during drug manufacturing, formulation development, and pharmacokinetic studies. Liquid chromatography is the predominant technique for the analysis of tazobactam, offering high specificity and sensitivity.
Chromatographic Conditions for Tazobactam Analysis
Several RP-HPLC methods have been developed and validated for the simultaneous determination of tazobactam and piperacillin. The following tables summarize the key chromatographic parameters from various published methods, providing a comparative overview to aid in method selection and development.
Table 1: HPLC-UV Methods for Tazobactam Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Stationary Phase | Inertsil-C18 ODS (250 x 4.6 mm, 5 µm)[1] | Agilent C18 (250 x 4.6 mm, 5 µm)[2] | Inertsil ODS 3V (150 x 4.6 mm, 5 µm)[3] | Qualisil gold C8 (250 x 4.6 mm, 5 µm)[4] |
| Mobile Phase | Methanol (B129727): 25mM KH2PO4 buffer (pH 6.4) (80:20, v/v)[1] | Methanol: 0.1% Orthophosphoric Acid in water (85:15, v/v)[2] | Acetonitrile: Triethylamine (50:50, v/v), pH 3.5[3] | Methanol: Water (55:45, v/v)[4] |
| Flow Rate | 1.0 mL/min[1] | 0.7 mL/min[2] | 1.0 mL/min[3] | Not Specified |
| Detection Wavelength | 225 nm[1] | 231 nm[2] | 226 nm[3][5] | 215 nm[4] |
| Injection Volume | 20 µL | 20 µL[2] | 20 µL[3] | 20 µL |
| Column Temperature | Ambient[1] | Not Specified | Room Temperature (20-25°C)[3] | Not Specified |
| Retention Time (Tazobactam) | Not Specified | Not Specified | Approx. 4.270 min[3] | Not Specified |
Table 2: Performance Characteristics of HPLC-UV Methods
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity Range (Tazobactam) | 2.5-10 µg/mL[1] | 2-10 µg/mL[2] | 10-30 µg/mL[3][5] | 1-12 µg/mL[4] |
| Correlation Coefficient (r²) | > 0.999[1] | 0.9999[2] | > 0.996[3] | > 0.999[4] |
| LOD (Tazobactam) | Not Specified | 0.143 µg/mL[2] | 0.53 µg/mL[5] | Not Specified |
| LOQ (Tazobactam) | Not Specified | 0.435 µg/mL[2] | 1.633 µg/mL[5] | Not Specified |
| Accuracy (% Recovery) | 98-102% | 99-101%[2] | 98-102%[3] | Not Specified |
| Precision (%RSD) | < 2% | < 2%[2] | < 2.0%[5] | < 2%[4] |
Detailed Experimental Protocol (Based on a Validated RP-HPLC Method)
This protocol provides a step-by-step procedure for the analysis of tazobactam in a pharmaceutical formulation.
1. Materials and Reagents
-
Tazobactam Reference Standard (USP or equivalent)
-
Piperacillin Reference Standard (USP or equivalent)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (KH2PO4) (Analytical grade)
-
Orthophosphoric acid (Analytical grade)
-
Water (HPLC grade)
-
Pharmaceutical dosage form containing Piperacillin and Tazobactam
2. Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-Vis detector, pump, autosampler, and column oven.
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
3. Chromatographic Conditions
-
Column: Inertsil-C18 ODS (250 x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase: A mixture of methanol and 25mM potassium dihydrogen phosphate buffer (pH adjusted to 6.4 with phosphoric acid) in a ratio of 80:20 (v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection Wavelength: 225 nm.[1]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.[1]
4. Preparation of Solutions
-
25mM Potassium Dihydrogen Phosphate Buffer (pH 6.4): Dissolve approximately 3.4 g of KH2PO4 in 1000 mL of HPLC grade water. Adjust the pH to 6.4 with a dilute solution of phosphoric acid.
-
Mobile Phase Preparation: Mix methanol and the prepared 25mM KH2PO4 buffer (pH 6.4) in a ratio of 80:20 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas using a sonicator for 15 minutes.
-
Standard Stock Solution: Accurately weigh and transfer 10 mg of Tazobactam reference standard and 80 mg of Piperacillin reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 100 µg/mL of tazobactam and 800 µg/mL of piperacillin.
-
Working Standard Solution: From the standard stock solution, prepare working standard solutions of desired concentrations by diluting with the mobile phase. For a 5 µg/mL tazobactam and 40 µg/mL piperacillin standard, dilute 5 mL of the stock solution to 100 mL with the mobile phase.[1]
-
Sample Preparation (from a pharmaceutical formulation): Take a quantity of the powdered formulation equivalent to 10 mg of tazobactam and 80 mg of piperacillin and transfer it to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to dissolve. Make up the volume with the mobile phase and mix well. Filter the solution through a 0.45 µm syringe filter. Further dilute an aliquot of the filtrate with the mobile phase to obtain a final concentration within the linearity range of the method.
5. System Suitability Before starting the analysis, inject the working standard solution six times. The system is deemed suitable for analysis if the relative standard deviation (%RSD) for the peak areas is less than 2.0%, the theoretical plates are more than 2000, and the tailing factor is less than 2.0.
6. Analysis Procedure Inject 20 µL of the blank (mobile phase), standard solutions, and sample solutions into the chromatograph. Record the chromatograms and measure the peak areas for tazobactam and piperacillin.
7. Calculation The concentration of tazobactam in the sample can be calculated using the following formula:
The percentage content in the pharmaceutical formulation can then be determined based on the label claim.
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of tazobactam.
Caption: Workflow for Tazobactam Analysis by HPLC.
Logical Relationship for Method Validation
The following diagram outlines the key parameters evaluated during the validation of an analytical method for tazobactam, as per ICH guidelines.
Caption: Key Parameters of Analytical Method Validation.
References
Troubleshooting & Optimization
Technical Support Center: Tazobactam Ester-13C,d3
This guide provides troubleshooting advice and answers to frequently asked questions for researchers working with Tazobactam ester-13C,d3, focusing on challenges related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is Tazobactam ester-13C,d3 and why is its solubility different from Tazobactam?
Tazobactam ester-13C,d3 is an isotopically labeled version of a Tazobactam ester, intended for use as an internal standard in quantitative analysis by GC- or LC-mass spectrometry.[1][2] The key factors influencing its solubility are:
-
Ester Functional Group: The primary determinant of its solubility is the ester group. Esters are significantly less polar (more lipophilic) than their parent carboxylic acids (Tazobactam) or the corresponding salts (Tazobactam sodium). Therefore, you should expect lower solubility in aqueous solutions and higher solubility in organic solvents.
-
Isotopic Labeling: The carbon-13 and deuterium (B1214612) labels have a negligible effect on the compound's overall solubility properties.
Q2: My Tazobactam ester-13C,d3 is not dissolving in my aqueous buffer. What is the recommended starting solvent?
It is highly recommended to first prepare a high-concentration stock solution in an organic solvent. The compound is expected to have poor water solubility. Based on data for the related compound, Tazobactam sodium salt, the best initial choices for organic solvents are Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3]
Q3: I dissolved the compound in DMSO, but it precipitated when I diluted it into my aqueous experimental medium. What should I do?
This is a common issue known as "crashing out," which occurs when a compound is transferred from a high-solubility organic solvent to a low-solubility aqueous one.
Troubleshooting Steps:
-
Lower the Final Concentration: The most common reason for precipitation is that the final concentration in your aqueous medium is above the compound's solubility limit. Try preparing a more dilute solution.
-
Modify the Dilution Method: Instead of adding the stock solution directly to the buffer, try adding the buffer to the stock solution tube vortexing continuously. See the protocol below for details.
-
Use Co-solvents: If your experimental conditions permit, adding a small percentage of an organic solvent (like ethanol (B145695) or propylene (B89431) glycol) to your final aqueous solution can help maintain solubility.[4]
-
Incorporate Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Poloxamer, can form micelles that help solubilize hydrophobic compounds.[5][6]
Q4: Can I use heat or sonication to help dissolve the compound?
Yes, gentle warming or sonication can be effective. Sonication is often recommended to aid dissolution in solvents like DMSO.[7] These methods provide the energy needed to break the crystal lattice of the solid compound and promote solvation. However, always be mindful of the compound's stability; avoid excessive heat.
Solubility Data
While specific data for Tazobactam ester-13C,d3 is not available, the following table summarizes the known solubility of Tazobactam and its sodium salt. Use this as a guide, remembering the ester form will be more soluble in organic solvents and less soluble in aqueous ones.
| Compound | Solvent | Reported Solubility | Reference |
| Tazobactam sodium salt | DMSO | ~20 mg/mL | [3] |
| Dimethylformamide (DMF) | ~25 mg/mL | [3] | |
| Ethanol | ~5 mg/mL | [3] | |
| PBS (pH 7.2) | ~10 mg/mL | [3] | |
| Water | Soluble | [8] | |
| Tazobactam (Acid form) | DMSO | 55 mg/mL (183.16 mM) | [7] |
| Ethanol | < 1 mg/mL | [7] | |
| Water | Moderately Soluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol describes how to prepare a 10 mM stock solution of Tazobactam ester-13C,d3 (MW: 318.33 g/mol )[1].
-
Weigh the Compound: Accurately weigh out approximately 1 mg of Tazobactam ester-13C,d3 powder into a sterile microcentrifuge tube.
-
Calculate Solvent Volume: Calculate the required volume of DMSO to achieve a 10 mM concentration.
-
Volume (µL) = (Weight (mg) / 318.33 ( g/mol )) * 100,000
-
For 1 mg, this is (1 / 318.33) * 100,000 ≈ 314 µL.
-
-
Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Promote Dissolution: Vortex the tube for 1-2 minutes. If the solid is not fully dissolved, place the tube in a sonicating water bath for 5-10 minutes. Gentle warming (37°C) can also be applied.
-
Inspect and Store: Visually inspect the solution to ensure no solid particles remain. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Dilution of Organic Stock into Aqueous Buffer
This protocol minimizes the risk of precipitation when preparing working solutions.
-
Prepare the Stock: Have your high-concentration organic stock solution (from Protocol 1) ready.
-
Pre-warm Buffer: Warm your final aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).
-
Perform Serial Dilution:
-
Pipette the required small volume of the organic stock solution into a new, larger sterile tube. For example, to make a 10 µM solution from a 10 mM stock, you would use 1 µL of stock for every 1 mL of final buffer.
-
While vortexing the tube at a medium speed, slowly add the pre-warmed aqueous buffer drop-by-drop. The continuous mixing helps to disperse the compound molecules quickly, preventing them from aggregating and precipitating.
-
-
Final Inspection: Once all the buffer is added, continue vortexing for another 30 seconds. Visually inspect the solution for any signs of precipitation or cloudiness.
Visual Guides
Troubleshooting Workflow for Solubility Issues
The following diagram outlines a logical workflow for addressing solubility challenges with Tazobactam ester-13C,d3.
Caption: A step-by-step workflow for dissolving Tazobactam ester-13C,d3.
Mechanism of Action: Tazobactam as a β-Lactamase Inhibitor
Tazobactam itself has minimal antibacterial activity; its purpose is to protect other β-lactam antibiotics from degradation by bacterial enzymes.[10][11]
Caption: Tazobactam inhibits β-lactamase, protecting antibiotics that target cell wall synthesis.
References
- 1. stable-isotopes.com [stable-isotopes.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ijpbr.in [ijpbr.in]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tazobactam | Antibacterial | Antibiotic | TargetMol [targetmol.com]
- 8. Tazobactam sodium | 89785-84-2 [chemicalbook.com]
- 9. docetp.mpa.se [docetp.mpa.se]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Tazobactam | C10H12N4O5S | CID 123630 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Tazobactam Ester-13C,d3 Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tazobactam ester-13C,d3 in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is Tazobactam ester-13C,d3 and how is it typically used?
A: Tazobactam ester-13C,d3 is a stable isotope-labeled version of a Tazobactam ester. The core structure, Tazobactam, is a β-lactamase inhibitor, meaning it protects β-lactam antibiotics from degradation by bacterial enzymes.[1][2] The "ester" component suggests it may be a prodrug form, designed to improve properties like cell permeability, which is then hydrolyzed to the active Tazobactam. The "13C,d3" indicates isotopic labeling with Carbon-13 and Deuterium, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS), such as in liquid chromatography-mass spectrometry (LC-MS) based assays.[3]
Q2: What are the primary factors that affect the stability of Tazobactam ester-13C,d3 in solution?
A: The stability of Tazobactam and its derivatives in solution is primarily influenced by:
-
pH: Tazobactam is most stable in solutions with a neutral to slightly acidic pH.[4] It is susceptible to degradation under both acidic and alkaline conditions.[1] The ester linkage is also prone to acid and base-catalyzed hydrolysis.
-
Temperature: Higher temperatures accelerate the degradation of Tazobactam.[5] For optimal stability, solutions should be kept refrigerated or frozen.
-
Solvent/Diluent: The choice of solvent can impact stability. Common diluents used in stability studies include 0.9% Sodium Chloride (Normal Saline) and 5% Dextrose in Water (D5W).[4][6] The use of buffers, such as citrate, can enhance stability by maintaining an optimal pH range.[7][8]
-
Light Exposure: While not as critical as pH and temperature, prolonged exposure to light should be avoided as a general precautionary measure for ensuring the integrity of pharmaceutical compounds.
Q3: What are the expected degradation pathways for Tazobactam ester-13C,d3?
A: Two primary degradation pathways are anticipated for Tazobactam ester-13C,d3:
-
Hydrolysis of the Ester Linkage: This is a common reaction for ester-containing compounds in aqueous solutions, yielding the active Tazobactam-13C,d3 and the corresponding alcohol. This hydrolysis can be catalyzed by acids or bases.
-
Hydrolysis of the β-Lactam Ring: This is the main degradation pathway for the Tazobactam core structure itself, leading to the opening of the four-membered ring and inactivation of the molecule.[1]
Q4: How long can I expect my Tazobactam ester-13C,d3 solution to be stable?
A: The stability period is highly dependent on the storage conditions. Based on studies of Tazobactam in various solutions, the following can be inferred:
-
Refrigerated (2-8°C): In appropriate buffers and protected from light, Tazobactam solutions can be stable for several days to weeks.[6][7][9]
-
Room Temperature (20-25°C): Stability is significantly reduced to a matter of hours or a few days.[9]
-
Frozen (-20°C or -80°C): For long-term storage, freezing the solution is recommended, which can extend stability to months.
It is crucial to perform your own stability studies under your specific experimental conditions to determine the precise shelf-life of your solutions.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Inconsistent analytical results (e.g., variable peak areas in HPLC/LC-MS) | 1. Degradation of Tazobactam ester-13C,d3 in solution. 2. Inconsistent sample preparation or storage. 3. Issues with the analytical instrument. | 1. Prepare fresh solutions for each experiment. 2. Ensure consistent timing between sample preparation and analysis. 3. Store stock and working solutions at appropriate temperatures (e.g., 2-8°C for short-term, -20°C or -80°C for long-term). 4. Verify the performance of your analytical system with a stable standard. |
| Appearance of unexpected peaks in the chromatogram | 1. Formation of degradation products. 2. Contamination of the solvent or sample. | 1. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation product peaks. 2. Use high-purity solvents and meticulously clean all glassware. 3. Filter all solutions before injection into the HPLC/LC-MS system. |
| Loss of signal intensity over time | 1. Significant degradation of the analyte. 2. Adsorption of the analyte to the container surface. | 1. Re-evaluate the storage conditions (pH, temperature, light exposure). Consider using a buffered solution. 2. Use low-adsorption vials (e.g., silanized glass or polypropylene). |
| Precipitation in the solution | 1. Poor solubility of the compound in the chosen solvent. 2. Formation of insoluble degradation products. 3. pH of the solution is near the isoelectric point of the compound. | 1. Ensure the concentration is below the solubility limit in the chosen solvent. 2. Consider using a co-solvent (e.g., a small percentage of acetonitrile (B52724) or methanol) if compatible with your experiment. 3. Adjust the pH of the solution to improve solubility. |
Experimental Protocols
Protocol 1: Preparation of Tazobactam ester-13C,d3 Stock and Working Solutions
Objective: To prepare standardized solutions of Tazobactam ester-13C,d3 for use in stability studies and as an internal standard.
Materials:
-
Tazobactam ester-13C,d3 solid material
-
High-purity solvent (e.g., HPLC-grade methanol, acetonitrile, or water)
-
Volumetric flasks (Class A)
-
Calibrated analytical balance
-
Pipettes (calibrated)
-
Low-adsorption storage vials
Procedure:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a precise amount of Tazobactam ester-13C,d3 (e.g., 10 mg).
-
Quantitatively transfer the solid to a volumetric flask (e.g., 10 mL).
-
Add a small amount of the chosen solvent to dissolve the solid completely.
-
Bring the solution to the final volume with the solvent.
-
Mix thoroughly by inversion.
-
Transfer aliquots to labeled storage vials.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
Pipette a specific volume of the stock solution (e.g., 100 µL) into a new volumetric flask (e.g., 10 mL).
-
Dilute to the final volume with the desired solvent or experimental buffer.
-
Mix thoroughly.
-
Use immediately or store under appropriate conditions.
-
Storage Recommendations for Prepared Solutions:
| Storage Condition | Recommended Duration |
| 2-8°C | Up to 1 week |
| -20°C | Up to 3 months |
| -80°C | > 3 months |
Note: These are general recommendations. The actual stability should be confirmed experimentally.
Protocol 2: Stability-Indicating RP-HPLC Method for Tazobactam
Objective: To establish an HPLC method capable of separating the parent Tazobactam peak from its potential degradation products.
Instrumentation and Conditions:
| Parameter | Specification 1[10] | Specification 2[11] |
| HPLC System | Agilent LC 1200 with DAD | Agilent Technologies with UV detector |
| Column | Qualisil gold C8 (250 mm x 4.6 mm, 5 µm) | C18 Column (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Methanol: Water (55:45 v/v) | Methanol: 0.1% Orthophosphoric Acid in Water (85:15 v/v) |
| Flow Rate | 1.0 mL/min | 0.7 mL/min |
| Detection Wavelength | 215 nm | 231 nm |
| Injection Volume | 20 µL | 20 µL |
| Column Temperature | Ambient | Ambient |
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the prepared Tazobactam ester-13C,d3 solution and record the chromatogram.
-
Analyze samples from the stability study at predetermined time points.
-
Monitor the peak area of the parent compound and look for the appearance of new peaks, which may indicate degradation products.
Protocol 3: Forced Degradation Study
Objective: To intentionally degrade Tazobactam ester-13C,d3 under various stress conditions to understand its degradation profile and validate the stability-indicating nature of the analytical method.
Procedure:
-
Acid Hydrolysis:
-
To 1 mL of a Tazobactam ester-13C,d3 solution, add 1 mL of 0.1 M HCl.[4]
-
Incubate at room temperature for various time points (e.g., 1, 2, 4, 8 hours).
-
Neutralize the solution with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of a Tazobactam ester-13C,d3 solution, add 1 mL of 0.1 M NaOH.
-
Incubate at room temperature for various time points.
-
Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of a Tazobactam ester-13C,d3 solution, add 1 mL of 3% hydrogen peroxide.
-
Incubate at room temperature for various time points.
-
-
Thermal Degradation:
-
Incubate a solution of Tazobactam ester-13C,d3 at an elevated temperature (e.g., 60°C) for various time points.
-
Analyze all stressed samples using the stability-indicating HPLC method to observe the degradation of the parent peak and the formation of degradation product peaks.
Visualizations
Caption: Experimental workflow for Tazobactam ester-13C,d3 stability testing.
Caption: Primary degradation pathways for Tazobactam ester-13C,d3.
References
- 1. applications.emro.who.int [applications.emro.who.int]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Aseptically Prepared Tazocin Solutions in Polyvinyl Chloride Bags - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ejhp.bmj.com [ejhp.bmj.com]
- 7. e-opat.com [e-opat.com]
- 8. ejhp.bmj.com [ejhp.bmj.com]
- 9. Shelf lives of aseptically prepared medicines--stability of piperacillin/tazobactam in PVC and non-PVC bags - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jchr.org [jchr.org]
- 11. jchr.org [jchr.org]
Technical Support Center: Minimizing Ion Suppression with ¹³C Internal Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing ¹³C internal standards to mitigate ion suppression in LC-MS/MS analysis.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Significant Ion Suppression is Still Observed Despite Using a ¹³C Internal Standard
Possible Cause 1: Extreme Matrix Effects
Even a co-eluting ¹³C internal standard (IS) may not fully compensate for severe ion suppression that drives the signal for both the analyte and the IS close to the limit of quantification.[1]
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat severe matrix effects is to remove interfering components before analysis.[2]
-
Solid-Phase Extraction (SPE): Use an SPE protocol optimized for your analyte and matrix to selectively remove salts, phospholipids, and other interfering compounds.
-
Liquid-Liquid Extraction (LLE): This can be an effective method to separate the analyte from highly polar matrix components.
-
Protein Precipitation: While a common technique, it may be the least effective in removing a broad range of matrix components and can sometimes be the cause of ion suppression.[3]
-
-
Improve Chromatographic Separation:
-
Optimize Gradient: A shallower gradient can improve the resolution between your analyte and co-eluting matrix components.[4]
-
Alternative Column Chemistry: If using a standard C18 column, consider a different stationary phase (e.g., phenyl-hexyl, biphenyl) to alter selectivity.[4]
-
Divert Flow: Use a divert valve to direct the early and late eluting, non-essential parts of the chromatogram (often containing high concentrations of salts and phospholipids) to waste instead of the mass spectrometer.
-
-
Dilute the Sample: If the analyte concentration is sufficiently high, diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects.[5]
Possible Cause 2: Co-elution of an Isobaric Interference
An undetected isobaric compound that co-elutes with your analyte can contribute to ion suppression.
Troubleshooting Steps:
-
Review Chromatograms: Carefully examine the chromatograms of blank matrix samples to check for any interfering peaks at the retention time of your analyte.
-
High-Resolution Mass Spectrometry (HRMS): If available, use HRMS to differentiate between your analyte and potential isobaric interferences based on their exact mass.
Issue 2: High Variability in the Analyte/Internal Standard Peak Area Ratio
Possible Cause 1: Inconsistent Sample Preparation
Variability in extraction recovery between samples can lead to inconsistent analyte/IS ratios.[4]
Troubleshooting Steps:
-
Standardize Workflow: Ensure every step of your sample preparation protocol is performed consistently across all samples. Pay close attention to volumes, incubation times, and vortexing/mixing steps.
-
Automate Sample Preparation: If possible, use automated liquid handlers to minimize human error and improve consistency.
Possible Cause 2: Internal Standard Addition at the Wrong Stage
For the IS to effectively compensate for variability in sample preparation, it must be added at the very beginning of the process, before any extraction or clean-up steps.
Troubleshooting Steps:
-
Review Protocol: Confirm that the ¹³C internal standard is added to the samples before any protein precipitation, LLE, or SPE steps.
Possible Cause 3: Instability of the Analyte or Internal Standard
Degradation of either the analyte or the IS during sample storage or preparation can lead to variable results.
Troubleshooting Steps:
-
Assess Stability: Perform stability experiments in the relevant biological matrix under different storage conditions (e.g., freeze-thaw cycles, benchtop stability) to ensure both the analyte and the IS are stable throughout your analytical workflow.
Frequently Asked Questions (FAQs)
Q1: Why are ¹³C internal standards generally better than deuterated (²H) internal standards for minimizing ion suppression?
A1: ¹³C-labeled internal standards are considered the "gold standard" because their physicochemical properties are virtually identical to the unlabeled analyte.[1] This results in almost perfect co-elution during chromatography. Deuterated standards, on the other hand, can sometimes elute slightly earlier than the analyte due to the "isotope effect," where the C-²H bond is slightly stronger and less polar than the C-¹H bond.[6] This chromatographic separation can lead to the analyte and the internal standard experiencing different degrees of ion suppression, which can compromise accuracy.[6] Additionally, ¹³C labels are not susceptible to the back-exchange that can sometimes occur with deuterium (B1214612) labels in certain molecules and solvents.[6]
Q2: How can I confirm that my ¹³C internal standard is co-eluting with my analyte?
A2: To confirm co-elution, prepare a solution containing both the analyte and the ¹³C internal standard in a clean solvent (e.g., mobile phase). Inject this solution into your LC-MS/MS system and monitor the extracted ion chromatograms for both the analyte and the IS. The retention times for both peaks should be identical.
Q3: Can a ¹³C internal standard completely eliminate ion suppression?
A3: A ¹³C internal standard does not eliminate the phenomenon of ion suppression itself. Instead, it effectively compensates for it.[1] Because the ¹³C IS co-elutes with the analyte and has the same ionization efficiency, it experiences the same degree of signal suppression or enhancement from the matrix. By calculating the ratio of the analyte peak area to the IS peak area, the variability introduced by ion suppression is normalized, leading to more accurate and precise quantification.
Q4: What is the optimal concentration for my ¹³C internal standard?
A4: The concentration of the internal standard should be high enough to provide a strong and reproducible signal but not so high that it significantly contributes to the signal of the unlabeled analyte (isotopic contribution) or causes detector saturation. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte.
Q5: How can I identify the regions of my chromatogram where ion suppression is occurring?
A5: The most effective method for identifying ion suppression zones is the post-column infusion experiment. This technique helps to visualize the impact of the sample matrix on the analyte's signal across the entire chromatographic run.
Data Presentation
Table 1: Illustrative Performance Comparison of ¹³C vs. Deuterated Internal Standards for the Quantification of Analyte X in Human Plasma
| Parameter | Method with ¹³C-IS | Method with Deuterated-IS |
| Chromatographic Shift (ΔRT) | ~ 0 min | 0.1 - 0.3 min |
| Accuracy (% Bias) | -2% to +3% | -15% to +10% |
| Precision (%CV) | < 5% | < 15% |
| Matrix Effect (% Suppression) | Compensated | Variable Compensation |
Note: This table presents typical, illustrative data to highlight the performance differences. Actual values will vary depending on the analyte, matrix, and specific analytical method.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effects
This protocol allows you to calculate the extent of ion suppression or enhancement.
1. Prepare Three Sets of Samples:
-
Set A (Neat Solution): Prepare a standard of your analyte and ¹³C-IS in a clean solvent (e.g., your initial mobile phase).
-
Set B (Post-Extraction Spike): Take a blank matrix sample (e.g., plasma from a drug-free subject) and perform your entire sample preparation procedure (e.g., protein precipitation, SPE). In the final step, spike the extracted blank matrix with the analyte and ¹³C-IS at the same concentration as in Set A.
-
Set C (Pre-Extraction Spike): Take a blank matrix sample and spike it with the analyte and ¹³C-IS at the same concentration as in Set A before starting your sample preparation procedure.
2. Analyze the Samples:
-
Inject all three sets of samples into the LC-MS/MS system and record the peak areas for both the analyte and the ¹³C-IS.
3. Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect.
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
4. Calculate Recovery and Process Efficiency:
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100
Protocol 2: Post-Column Infusion Experiment to Identify Ion Suppression Zones
1. System Setup:
-
Set up your LC-MS/MS system with the analytical column you intend to use.
-
Use a T-connector to introduce a constant flow from a syringe pump into the eluent stream between the analytical column and the mass spectrometer's ion source.
2. Prepare Solutions:
-
Infusion Solution: Prepare a solution of your analyte in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable, mid-to-high intensity signal on the mass spectrometer.
-
Blank Matrix Extract: Prepare a blank matrix sample using your established extraction procedure.
3. Perform the Experiment:
-
Begin infusing the analyte solution at a low, constant flow rate (e.g., 5-10 µL/min).
-
Once a stable baseline signal for your analyte is observed, inject the extracted blank matrix sample onto the LC column.
-
Monitor the signal of the infused analyte throughout the chromatographic run.
4. Data Interpretation:
-
Any significant dip in the constant baseline signal indicates a region where co-eluting matrix components are causing ion suppression.
-
You can overlay this "ion suppression profile" with a chromatogram of your analyte to see if its retention time falls within a zone of suppression.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. zefsci.com [zefsci.com]
- 3. crimsonpublishers.com [crimsonpublishers.com]
- 4. benchchem.com [benchchem.com]
- 5. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Peak Resolution for Tazobactam Ester-13C,d3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic peak resolution of Tazobactam ester-13C,d3.
Frequently Asked Questions (FAQs)
Q1: What is Tazobactam ester-13C,d3, and why is its peak resolution important?
A1: Tazobactam ester-13C,d3 is a stable isotope-labeled internal standard for Tazobactam, a β-lactamase inhibitor often used in combination with β-lactam antibiotics.[1][2] Accurate and precise quantification of Tazobactam in various matrices is crucial in drug development and clinical studies. Good peak resolution is essential to separate the analyte from potential interferences, ensuring accurate integration and reliable quantitative results.[3]
Q2: What are the typical chromatographic modes used for Tazobactam analysis?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the analysis of Tazobactam and its related compounds.[2][4][5][6][7][8] C8 and C18 columns are frequently used as the stationary phase.[2][4]
Q3: What are common causes of poor peak resolution for Tazobactam ester-13C,d3?
A3: Poor peak resolution can stem from several factors, including:
-
Suboptimal mobile phase composition: Incorrect pH, organic solvent ratio, or buffer concentration can lead to peak co-elution or broadening.
-
Inappropriate column selection: The column chemistry, particle size, and dimensions may not be suitable for the separation.[9]
-
Column degradation: Loss of stationary phase or contamination can lead to poor peak shape and resolution.
-
System issues: Extra-column band broadening, temperature fluctuations, or an incorrect flow rate can all negatively impact resolution.[9][10]
Q4: How does pH of the mobile phase affect the peak shape of Tazobactam?
A4: The pH of the mobile phase is a critical parameter. For amine-containing compounds like Tazobactam, operating near the pKa can lead to peak tailing and inconsistent retention times.[11] Buffering the mobile phase is crucial to maintain a stable pH and minimize undesirable interactions with the silica (B1680970) support of the column, thereby improving peak shape.[11][12]
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of Tazobactam ester-13C,d3.
Issue 1: Peak Tailing
Peak tailing is a common problem that can compromise the accuracy of integration and reduce resolution.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Secondary Silanol (B1196071) Interactions | Add a buffer to the mobile phase (e.g., ammonium (B1175870) formate (B1220265) with formic acid) to mask residual silanol groups on the silica surface.[12][13] Ensure the mobile phase pH is appropriate for the analyte.[11] |
| Column Overload | Dilute the sample and reinject. If peak shape improves, consider reducing the injection volume or sample concentration. A higher capacity stationary phase could also be beneficial.[3][11] |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[10] A blocked inlet frit can also cause tailing for all peaks and may sometimes be resolved by backflushing the column.[3] |
| Mobile Phase Issues | Prepare fresh mobile phase, ensuring the correct pH and composition. If using a gradient, ensure buffers are present in both aqueous and organic phases.[3][12] |
Issue 2: Poor Resolution Between Tazobactam and Other Peaks
Inadequate separation between the Tazobactam ester-13C,d3 peak and other components can lead to inaccurate quantification.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Suboptimal Mobile Phase Strength | Adjust the organic-to-aqueous ratio in the mobile phase. A lower percentage of organic solvent will generally increase retention and may improve resolution, at the cost of longer run times. |
| Inappropriate Column Chemistry | Select a column with a different stationary phase chemistry (e.g., C8 vs. C18, or a phenyl column) to alter selectivity. Smaller particle size columns can also increase efficiency and resolution.[9] |
| Incorrect Flow Rate | Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.[9] |
| Elevated Column Temperature | Lowering the column temperature can increase retention and may improve resolution. However, ensure the temperature remains within the operational limits of the column and instrument.[9] |
Experimental Protocols
The following are examples of HPLC conditions that have been used for the analysis of Tazobactam, which can serve as a starting point for method development for Tazobactam ester-13C,d3.
Method 1: RP-HPLC with UV Detection
| Parameter | Condition |
| Column | C8 (5 µm, 250 mm x 4.6 mm)[2] |
| Mobile Phase | Methanol:Water (pH 3.0) (55:45, v/v)[2] |
| Flow Rate | 1 mL/min[2] |
| Detection | UV at 215 nm[2] |
Method 2: Gradient RP-HPLC with UV Detection
| Parameter | Condition |
| Column | Kinetex 2.6u XB-C18 (100 x 3 mm) with a guard column[4] |
| Mobile Phase | A: Aqueous B: Organic (Specifics not detailed in abstract) |
| Gradient | 0% to 30% B in 5 minutes[4] |
| Flow Rate | 0.8 mL/min[4] |
| Column Temperature | 30°C[4] |
| Detection | UV at 214 nm[4] |
Method 3: RP-HPLC with UV Detection
| Parameter | Condition |
| Column | C18 (4.6 x 250 mm, 5µm)[8] |
| Mobile Phase | Methanol: 0.1% Orthophosphoric Acid in water (85:15)[8] |
| Flow Rate | 0.7 ml/min[8] |
| Detection | UV at 231 nm[8] |
Visual Troubleshooting Workflows
The following diagrams illustrate logical steps for troubleshooting common chromatographic issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Systematic approach to improving peak resolution.
References
- 1. An improved synthesis of Tazobactam and its related impurities | Semantic Scholar [semanticscholar.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Therapeutic Drug Monitoring of Piperacillin and Tazobactam by RP-HPLC of Residual Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsm.com [ijpsm.com]
- 7. researchgate.net [researchgate.net]
- 8. jchr.org [jchr.org]
- 9. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. gmpinsiders.com [gmpinsiders.com]
- 12. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Isotope-Labeled Standards
Welcome to the Technical Support Center for Isotope-Labeled Standards. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common contamination issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in experiments using isotope-labeled standards?
A1: Contamination in stable isotope labeling studies can come from various external sources that interfere with mass spectrometry analysis. The most prevalent contaminants include:
-
Keratins: These proteins are abundant in human skin, hair, and nails and are a major source of contamination that can mask the signals of low-abundance proteins of interest.[1]
-
Polymers: Polyethylene glycol (PEG) and polysiloxanes are frequently introduced from laboratory consumables such as detergents, plasticware, and some wipes. These can suppress the ionization of target analytes.[1]
-
Salts: High concentrations of non-volatile salts, for example from Phosphate-Buffered Saline (PBS), can inhibit the ionization of peptides during mass spectrometry.[1]
-
Unlabeled ("Light") Analytes: The presence of unlabeled analytes in the isotope-labeled standard is a significant issue. This can occur due to incomplete labeling during synthesis or contamination during the purification process. This leads to inaccurate quantification and potentially false-positive results.[2]
Q2: How does isotopic cross-contamination affect experimental results?
A2: Isotopic cross-contamination can lead to substantial errors in quantitative analysis.[2] Key issues include:
-
Inaccurate Quantification: The presence of the unlabeled analyte in the "heavy" standard can artificially inflate the measured amount of the endogenous analyte, leading to overestimation.[2] Conversely, the isotopic tail of a high-concentration analyte can contribute to the signal of the internal standard, causing underestimation.[2][3]
-
False Positives: In sensitive assays designed to detect low-abundance analytes, the "light" contaminant in a spiked heavy standard can be mistaken for the endogenous compound, resulting in a false-positive identification.
-
Non-linear Calibration Curves: Cross-contamination can disrupt the linear relationship between the analyte concentration and the response ratio, compromising the accuracy of the calibration model.[2][3]
Q3: What are acceptable purity levels for isotope-labeled internal standards?
A3: The required purity of an isotope-labeled standard depends on the sensitivity of the assay. For most applications, a high level of isotopic enrichment is crucial.
| Parameter | Recommended Level | Rationale |
| Isotopic Enrichment | > 99% | Minimizes the contribution of the heavy standard to the light analyte signal.[4] |
| Unlabeled Analyte | < 2% | Reduces the risk of signal interference and inaccurate quantification.[5] For highly sensitive assays, this may need to be even lower. |
| Labeling Efficiency (for metabolic labeling) | > 97% | Ensures accurate quantification in techniques like SILAC.[1] |
Q4: How can I detect and quantify isotopic cross-contamination in my standards?
A4: High-resolution mass spectrometry (MS) is the primary technique for assessing the isotopic purity of standards.[2] By analyzing the pure standard, you can determine the relative abundance of the desired labeled species versus any unlabeled or partially labeled contaminants. This involves comparing the observed isotopic distribution to the theoretical distribution.[2]
Troubleshooting Guides
Issue 1: High background signal for the "light" analyte in blank samples spiked with the "heavy" internal standard.
-
Possible Cause: The heavy internal standard is contaminated with the unlabeled analyte.[2]
-
Troubleshooting Steps:
-
Analyze the Pure Standard: Prepare a high-concentration solution of the heavy internal standard in a clean solvent (with no analyte) and acquire a high-resolution mass spectrum.[2]
-
Examine the Isotopic Profile: Look for a signal at the mass-to-charge ratio (m/z) of the monoisotopic "light" analyte. The presence of a peak at this m/z indicates contamination.[2]
-
Quantify the Contamination: Calculate the percentage of the "light" contaminant relative to the "heavy" standard. This information can be used to correct subsequent measurements.[2]
-
Issue 2: Calibration curve is non-linear at high analyte concentrations.
-
Possible Cause: Isotopic overlap from the high-concentration analyte is interfering with the internal standard signal.[2][3]
-
Troubleshooting Steps:
-
Evaluate Isotopic Overlap: In your mass spectrometry software, model the theoretical isotopic distribution of your analyte at a high concentration.
-
Check for Overlap: Determine if the M+n peaks of the analyte overlap with the monoisotopic peak of your internal standard.
-
Correction: If overlap is significant, consider using a non-linear calibration model or a different internal standard with a larger mass difference.[3]
-
Issue 3: High keratin (B1170402) contamination observed in mass spectrometry data.
-
Possible Cause: Contamination from skin, hair, or dust during sample preparation.[1]
-
Troubleshooting Steps:
-
Work Area Preparation: Thoroughly clean a laminar flow hood with 70% ethanol (B145695) and water. Wipe down all equipment (pipettes, tube racks, etc.) with ethanol before placing them in the hood.[1]
-
Personal Protective Equipment (PPE): Wear a clean lab coat, powder-free nitrile gloves, and a hairnet. Change gloves frequently, especially after touching any surface outside the clean workspace.[1]
-
Reagent and Consumable Handling: Use fresh, high-purity reagents. Aliquot reagents to avoid contaminating stock solutions. Use sterile, individually wrapped, low-protein-binding pipette tips and microcentrifuge tubes.[1]
-
Sample Handling: Perform all sample preparation steps within the laminar flow hood. Keep all tubes and plates covered as much as possible.[1]
-
Experimental Protocols
Protocol 1: Assessing the Isotopic Purity of a Labeled Standard
This protocol outlines the steps to determine the level of unlabeled ("light") contamination in a "heavy" isotopically labeled standard using high-resolution mass spectrometry.[2]
-
Standard Preparation:
-
Prepare a stock solution of the heavy labeled standard at a concentration of 1 mg/mL in a suitable, high-purity solvent.
-
Create a dilution series of the standard (e.g., 100 µg/mL, 10 µg/mL, 1 µg/mL) to ensure an optimal signal intensity for the mass spectrometer.[2]
-
-
Mass Spectrometry Analysis:
-
Infuse the prepared standard solutions directly into a high-resolution mass spectrometer (e.g., Orbitrap, TOF).
-
Acquire data in full scan mode over a mass range that includes both the "light" and "heavy" species.
-
Ensure the resolution is sufficient to distinguish between the different isotopic peaks.[2]
-
-
Data Analysis:
-
Extract the ion chromatograms for the monoisotopic mass of the "light" analyte and the "heavy" standard.
-
Calculate the peak area for both species.
-
Determine the percentage of the "light" contaminant relative to the "heavy" standard.
-
Protocol 2: General Laboratory Cleaning to Minimize Cross-Contamination
Establishing strict cleaning protocols is fundamental to preventing cross-contamination.[6]
-
Routine Cleaning:
-
Clean lab surfaces, benches, hoods, and shared workspaces before and after each use.[6]
-
Use laboratory-grade cleaning agents, such as 70% ethanol or a 10% bleach solution. Avoid household cleaning products that may leave interfering residues.[6][7]
-
Pay special attention to high-contact surfaces like pipettes, equipment handles, and benchtops.[6]
-
-
Equipment-Specific Cleaning:
-
Personal Hygiene:
Visualizations
Caption: Workflow for assessing the isotopic purity of a labeled standard.
Caption: Troubleshooting high background signal of the unlabeled analyte.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Light contamination in stable isotope-labelled internal peptide standards is frequent and a potential source of false discovery and quantitation error in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 6. gentechscientific.com [gentechscientific.com]
- 7. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 8. research.cuanschutz.edu [research.cuanschutz.edu]
- 9. pro-lab.co.uk [pro-lab.co.uk]
addressing poor recovery of Tazobactum ester-13C,d3
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the use of Tazobactam ester-13C,d3, particularly addressing issues of poor recovery during bioanalytical experiments.
Troubleshooting Guide: Poor Recovery of Tazobactam ester-13C,d3
This guide is designed to help you identify and resolve potential causes for the low recovery of your isotopically labeled Tazobactam ester internal standard (IS).
Q1: My recovery of Tazobactam ester-13C,d3 is consistently low. What are the most likely causes?
Low recovery of a Tazobactam ester internal standard is often due to its degradation either before or during sample processing. The primary culprits are chemical and enzymatic hydrolysis. As a beta-lactam, the core structure of Tazobactam is susceptible to hydrolysis, and the ester functional group is a prime target for plasma esterases.
Potential Causes for Degradation:
-
Enzymatic Hydrolysis: Plasma contains a variety of esterase enzymes that can rapidly cleave the ester bond of your internal standard, converting it to the parent Tazobactam-13C,d3. This is a very common issue for ester prodrugs and analogs in biological matrices.
-
Chemical Hydrolysis (pH and Temperature Dependent): The beta-lactam ring is sensitive to pH. Deviations from a near-neutral pH, especially towards alkaline conditions, can accelerate the opening of the beta-lactam ring, leading to degradation.[1][2][3] Elevated temperatures during sample handling and preparation can also significantly increase the rate of hydrolysis.[3]
To systematically troubleshoot this, it is recommended to follow a logical workflow to pinpoint the stage at which the degradation is occurring.
Caption: A logical workflow for troubleshooting poor internal standard recovery.
Q2: How can I determine if enzymatic hydrolysis is the cause of my low recovery?
To assess the impact of plasma esterases, you can perform a simple stability experiment. This involves incubating the Tazobactam ester-13C,d3 in plasma under different conditions and monitoring its concentration over time.
Experimental Protocol: Plasma Stability Assessment
A detailed protocol for this experiment can be found in the "Experimental Protocols" section of this document. The core of the experiment involves the following comparisons:
-
Incubation with and without an Esterase Inhibitor: Spiking the internal standard into plasma with and without a broad-spectrum esterase inhibitor (e.g., sodium fluoride (B91410) or phenylmethanesulfonyl fluoride) can provide a clear indication of enzymatic activity. A significantly higher recovery in the presence of the inhibitor points to enzymatic degradation.
-
Time-Course Experiment: Analyzing samples at different time points after spiking (e.g., 0, 15, 30, 60 minutes) will reveal the rate of degradation.
-
Temperature Comparison: Running the experiment at both room temperature and on ice can demonstrate the temperature dependence of the degradation process.
Data Interpretation:
| Condition | Expected Outcome if Enzymatic Hydrolysis is the Cause |
| Plasma + Esterase Inhibitor | High and stable recovery of Tazobactam ester-13C,d3 |
| Plasma without Inhibitor (Room Temp) | Rapid decrease in Tazobactam ester-13C,d3 concentration over time |
| Plasma without Inhibitor (On Ice) | Slower degradation compared to room temperature |
Q3: What steps can I take to prevent enzymatic hydrolysis during sample collection and preparation?
If enzymatic degradation is confirmed, several strategies can be implemented to minimize this issue.
Stabilization Strategies for Ester Analogs:
| Strategy | Description | Key Considerations |
| Use of Esterase Inhibitors | Add an esterase inhibitor to the blood collection tubes. Sodium fluoride (NaF) is a commonly used inhibitor.[4] | Ensure the inhibitor does not interfere with the analysis of the target analyte. The concentration of the inhibitor may need to be optimized. |
| Immediate Cooling | Collect and process blood samples on ice at all times. Low temperatures significantly reduce enzyme activity. | This may not be sufficient on its own for highly labile compounds but is a crucial supportive measure. |
| Rapid Protein Precipitation | Immediately after plasma separation, add a protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) to quench all enzymatic activity.[5] | This is a very effective method. Ensure the internal standard is added just before the precipitation solvent for accurate quantification. |
| pH Adjustment | Adjusting the pH of the plasma sample can sometimes reduce esterase activity. However, this is less common and can affect the stability of the analyte itself. | The optimal pH for stability must be carefully determined and should not compromise the recovery of the target analyte. |
Q4: Could the low recovery be due to chemical instability of the Tazobactam ester-13C,d3 during my sample preparation?
Yes, chemical hydrolysis is another significant factor, especially for beta-lactam compounds. The stability of Tazobactam is known to be influenced by pH and temperature.
Factors Affecting Chemical Stability:
-
pH of Solutions: Tazobactam is generally more stable in slightly acidic to neutral conditions (pH 5-7).[1] Highly acidic or alkaline conditions can catalyze the hydrolysis of the beta-lactam ring.[3][6]
-
Temperature: Elevated temperatures accelerate chemical degradation. Avoid prolonged exposure of samples to room temperature or higher.
-
Solvent Composition: The composition of your extraction and reconstitution solvents can impact stability.
Troubleshooting Chemical Instability:
-
Check the pH of all your reagents and the final sample extract. Ensure they are within a stable range for Tazobactam.
-
Perform stability tests in your sample preparation solvents. Spike the internal standard into your extraction and reconstitution solvents and analyze after a set period to check for degradation.
-
Minimize the time samples spend at room temperature. Keep samples on ice or in a cooled autosampler.
Caption: Potential degradation pathways for Tazobactam ester-13C,d3.
Frequently Asked Questions (FAQs)
Q: What is the recommended storage condition for Tazobactam ester-13C,d3 stock solutions? A: Stock solutions should be prepared in a non-aqueous solvent like acetonitrile or DMSO and stored at -20°C or lower to minimize hydrolysis. Avoid repeated freeze-thaw cycles.
Q: Can I use a different internal standard if I cannot resolve the recovery issue? A: While Tazobactam ester-13C,d3 is an ideal internal standard due to its structural similarity to Tazobactam, if its instability proves to be unmanageable, you could consider using Tazobactam-13C,d3 (the parent compound) as the internal standard. However, this would not account for variability in the ester hydrolysis of a potential prodrug analyte.
Q: Does the isotopic labeling (13C, d3) affect the stability of the molecule? A: The isotopic labeling should not significantly affect the chemical or enzymatic stability of the molecule. The degradation pathways are expected to be the same as for the unlabeled compound.
Q: My internal standard recovery is highly variable between samples. What could be the cause? A: High variability often points to inconsistent sample handling or processing.[7] Ensure consistent timing for each step of your sample preparation, especially the time between plasma separation and protein precipitation. Also, check for issues with your pipetting and autosampler injection precision.
Experimental Protocols
Protocol: Investigating the Stability of Tazobactam ester-13C,d3 in Plasma
Objective: To determine the contribution of enzymatic and chemical degradation to the poor recovery of Tazobactam ester-13C,d3 in plasma.
Materials:
-
Blank human plasma (or the matrix of your study)
-
Tazobactam ester-13C,d3 stock solution
-
Esterase inhibitor stock solution (e.g., 1 M Sodium Fluoride in water)
-
Protein precipitation solvent (e.g., acetonitrile with 1% formic acid)
-
Ice bath
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare Plasma Pools:
-
Pool 1: Blank plasma.
-
Pool 2: Blank plasma with esterase inhibitor (e.g., final concentration of 10 mg/mL Sodium Fluoride).[4]
-
-
Spike the Internal Standard:
-
Spike both plasma pools with Tazobactam ester-13C,d3 to a final concentration that is representative of your assay.
-
-
Incubation:
-
Divide each pool into two sets of aliquots.
-
Incubate one set at room temperature (25°C) and the other set on ice (4°C).
-
-
Time Points:
-
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), take an aliquot from each of the four conditions (Plasma, Plasma+Inhibitor, both at Room Temp and on Ice).
-
-
Sample Preparation:
-
Immediately after taking an aliquot, add 3 volumes of ice-cold protein precipitation solvent.
-
Vortex thoroughly and centrifuge to pellet the proteins.
-
-
Analysis:
-
Transfer the supernatant to a new plate or vials and analyze by LC-MS/MS.
-
Monitor the peak area of the intact Tazobactam ester-13C,d3.
-
Data Analysis:
-
Plot the peak area of Tazobactam ester-13C,d3 against time for each of the four conditions.
-
Compare the degradation profiles to determine the impact of the esterase inhibitor and temperature.
Quantitative Data Summary
Table 1: Stability of Tazobactam in Various Conditions
| Condition | Storage Temperature | Duration | Remaining Tazobactam (%) | Reference |
| 0.9% NaCl in PVC bags | 7°C | 5 days | >95% | [8] |
| 0.9% NaCl in PVC bags | 25°C | 4 days | >95% | [8] |
| Dextrose 5% in water (D5W) in PVC bags | 5°C | 28 days | >95% | [8] |
| D5W in PVC bags | 23°C (after 28 days at 5°C) | 72 hours | >94% | [8] |
| Citrate buffered saline (pH 7.0) | 2-8°C | 13 days | Stable | [9] |
Table 2: Typical Analytical Parameters for Tazobactam Quantification in Plasma
| Parameter | Method | Details | Reference |
| Sample Preparation | Protein Precipitation | Acetonitrile or Methanol | [7][10][11] |
| Chromatography | Reversed-Phase HPLC | C18 column with gradient elution | [7][10][11] |
| Mobile Phase | Water and Acetonitrile/Methanol with Formic Acid or Ammonium Bicarbonate | Provides good peak shape and ionization | [7][11] |
| Detection | Tandem Mass Spectrometry (MS/MS) | ESI negative or positive mode | [7][11] |
| Lower Limit of Quantification (LLOQ) | LC-MS/MS | 0.1 - 0.5 mg/L | [12] |
References
- 1. oit.edu [oit.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. In vitro hydrolysis of steroid acid ester derivatives of prednisolone in plasma of different species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipophilic activated ester prodrug approach for drug delivery to the intestinal lymphatic system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DBS sampling can be used to stabilize prodrugs in drug discovery rodent studies without the addition of esterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantification of piperacillin, tazobactam, cefepime, meropenem, ciprofloxacin and linezolid in serum using an isotope … [ouci.dntb.gov.ua]
- 7. benchchem.com [benchchem.com]
- 8. Esterases: Mechanisms of Action, Biological Functions, and Application Prospects [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The pH-dependence of enzymic ester hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Tazobactam ester-13C,d3
Welcome to the technical support center for Tazobactam ester-13C,d3. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and addressing common issues encountered during experimentation with this stable isotope-labeled internal standard.
Frequently Asked Questions (FAQs) & Troubleshooting
This section provides answers to common questions and step-by-step guidance to resolve specific issues you may encounter.
Question 1: Why is the signal intensity of my Tazobactam ester-13C,d3 internal standard (IS) low or non-existent?
Possible Causes and Solutions:
-
Improper Storage and Handling: Tazobactam and its esters can be susceptible to degradation if not stored correctly.
-
Recommendation: Ensure the internal standard is stored at the recommended temperature, typically -20°C or lower, and protected from light and moisture. Prepare working solutions fresh daily if stability issues are suspected.
-
-
Suboptimal Mass Spectrometry (MS) Parameters: The MS settings may not be optimized for the specific m/z transition of Tazobactam ester-13C,d3.
-
Recommendation: Infuse a fresh, reasonably concentrated solution of the internal standard directly into the mass spectrometer to optimize parameters such as collision energy and cone voltage for the specific precursor and product ions.
-
-
Degradation in Sample Matrix: The pH and enzymatic activity of your biological matrix could be degrading the ester.
-
Recommendation: Investigate the stability of the IS in the matrix at different temperatures and time points. Consider immediate extraction after spiking the IS into the sample.
-
Question 2: I'm observing high variability in the internal standard peak area across my sample batch. What could be the cause?
Possible Causes and Solutions:
-
Inconsistent Sample Preparation: Variability in extraction efficiency is a common culprit.
-
Recommendation: Standardize every step of your sample preparation workflow. Ensure consistent timing, volumes, and mixing for all samples. Automated liquid handlers can improve precision.
-
-
Matrix Effects: Co-eluting endogenous components from the sample matrix can suppress or enhance the ionization of the internal standard.[1]
-
Recommendation:
-
Improve Chromatographic Separation: Modify your LC gradient to better separate the IS from interfering matrix components.
-
Optimize Sample Cleanup: Employ a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix interferences.
-
Dilution: Dilute the sample to reduce the concentration of interfering components, if sensitivity allows.
-
-
-
Injector Issues: Inconsistent injection volumes will lead to variable peak areas.
-
Recommendation: Perform regular maintenance on your autosampler, including washing the syringe and checking for bubbles.
-
Question 3: The retention time of my Tazobactam ester-13C,d3 is shifting. Why is this happening?
Possible Causes and Solutions:
-
Column Degradation: Over time, the stationary phase of the LC column can degrade, leading to retention time shifts.
-
Recommendation: Use a guard column to protect the analytical column. If the shift is significant and persistent, replace the column.
-
-
Changes in Mobile Phase Composition: Inaccurate mobile phase preparation or evaporation of the organic component can alter retention times.
-
Recommendation: Prepare fresh mobile phases daily and keep the solvent bottles capped.
-
-
Column Temperature Fluctuations: Inconsistent column temperature will affect retention.
-
Recommendation: Use a column oven to maintain a stable temperature throughout the analytical run.
-
Question 4: How can I be sure that my Tazobactam ester-13C,d3 is not contaminated with the unlabeled Tazobactam?
Possible Causes and Solutions:
-
Isotopic Purity: The isotopic purity of the internal standard is crucial for accurate quantification.
-
Recommendation:
-
Check the Certificate of Analysis (CoA): The CoA from the manufacturer should specify the isotopic purity of the standard.
-
Analyze the IS Solution Alone: Inject a solution of the Tazobactam ester-13C,d3 and monitor the mass transition for the unlabeled analyte. The response should be negligible compared to the labeled standard. A significant signal indicates contamination.
-
-
Quantitative Data Summary
Table 1: Pre-analytical Stability of Tazobactam in Human Plasma [2]
| Storage Temperature | Anticoagulant | Stability Duration |
| 24°C (Room Temperature) | EDTA | At least 6 hours |
| 4°C | EDTA | At least 3 days |
| -20°C | EDTA | At least 4 days |
| -80°C | Not specified | Recommended for long-term storage |
Experimental Protocols
Protocol 1: Sample Preparation for Tazobactam Quantification in Human Plasma using Tazobactam ester-13C,d3
This protocol is a representative example based on common practices for bioanalytical methods.[3][4][5]
-
Prepare Working Solutions:
-
Prepare a stock solution of Tazobactam ester-13C,d3 in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Prepare a working internal standard solution by diluting the stock solution to the desired concentration (e.g., 1 µg/mL) with the same solvent.
-
-
Sample Spiking:
-
Aliquot 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add a small, precise volume (e.g., 10 µL) of the working internal standard solution to each tube. Vortex briefly.
-
-
Protein Precipitation:
-
Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.
-
Vortex vigorously for 30 seconds.
-
-
Centrifugation:
-
Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
-
Supernatant Transfer:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
-
Evaporation (Optional but Recommended):
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
-
Reconstitution:
-
Reconstitute the dried residue in 100 µL of the initial mobile phase. Vortex to ensure complete dissolution.
-
-
Analysis:
-
Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Inconsistent Internal Standard Signal
Caption: A logical workflow for diagnosing and resolving inconsistent internal standard signals.
Diagram 2: Experimental Workflow for Bioanalytical Quantification
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. Preanalytical Stability of Piperacillin, Tazobactam, Meropenem, and Ceftazidime in Plasma and Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. researchgate.net [researchgate.net]
reducing analytical variability in tazobactam assays
Welcome to the Technical Support Center for Tazobactam (B1681243) Assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and reduce analytical variability in tazobactam quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the analysis of tazobactam, providing direct answers and troubleshooting steps.
Q1: What are the most common causes of variability in tazobactam assays?
Analytical variability in tazobactam assays can stem from several factors throughout the experimental workflow. Key contributors include:
-
Sample Stability: Tazobactam, like many β-lactam antibiotics, is susceptible to degradation.[1][2] Factors such as pH, temperature, and storage duration can significantly impact its stability.[3][4]
-
Sample Preparation: Inefficient protein precipitation, incomplete extraction, or the presence of interfering substances in the matrix can lead to variable results.[1][5]
-
Chromatographic Conditions: Suboptimal mobile phase composition, pH, column type, and temperature can cause issues like poor peak shape, inadequate separation, and shifting retention times.[6][7][8]
-
Matrix Effects: In LC-MS/MS analysis, components of the biological matrix can interfere with the ionization of tazobactam, leading to ion suppression or enhancement.[9][10]
-
Instrument Performance: Fluctuations in detector response, pump performance, or autosampler precision can introduce variability.[11]
Q2: My tazobactam peak is showing significant tailing in my HPLC-UV analysis. What should I do?
Peak tailing is a common chromatographic issue that can affect accuracy and precision. Here’s a step-by-step troubleshooting guide:
-
Check Mobile Phase pH: The pH of the mobile phase is crucial for analyzing acidic compounds like tazobactam. An inappropriate pH can lead to interactions with residual silanols on the column, causing tailing. Ensure the mobile phase pH is optimized for your method, often slightly acidic to suppress the ionization of tazobactam.[8][12]
-
Evaluate Column Condition: The column may be degrading or contaminated.
-
Adjust Mobile Phase Composition: The organic modifier and buffer concentration can influence peak shape.
-
Action: Try small, deliberate changes in the mobile phase composition, such as adjusting the percentage of acetonitrile (B52724) or methanol (B129727).[6][7] Adding a modifier like trifluoroacetic acid (TFA) can help prevent peak tailing.[8][12]
-
-
Sample Overload: Injecting too much sample can lead to peak distortion.
-
Action: Try diluting your sample and re-injecting.
-
Q3: I'm observing a drift in retention times for tazobactam during my analytical run. What could be the cause?
Retention time drift can compromise peak identification and integration. Here are the likely causes and solutions:
-
Column Equilibration: The column may not be sufficiently equilibrated with the mobile phase before starting the run.
-
Solution: Increase the column equilibration time before the first injection and between runs.
-
-
Mobile Phase Changes: The composition of the mobile phase might be changing over time due to evaporation of the more volatile component.
-
Solution: Ensure the mobile phase reservoir is well-sealed. Prepare fresh mobile phase daily.
-
-
Pump Performance: Inconsistent flow rate from the HPLC pump can cause retention time shifts.
-
Solution: Check the pump for leaks and perform routine maintenance. Degas the mobile phase to prevent bubble formation.
-
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant temperature.[11]
-
Q4: How can I minimize the degradation of tazobactam in my samples before analysis?
Tazobactam is known to be unstable, especially in solution.[2][3] Proper handling and storage are critical:
-
pH Control: Tazobactam stability is pH-dependent, with optimal stability observed around neutral pH (6.5-7.0).[3] Using a citrate (B86180) buffer can improve stability.[3]
-
Temperature: Store stock solutions and processed samples at low temperatures. Refrigeration (2-8°C) is often recommended for short-term storage, while freezing (-70°C or -80°C) is necessary for long-term stability.[3][11]
-
Minimize Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the analyte.[1] Aliquot samples into smaller volumes to avoid this.
-
Prompt Analysis: Analyze samples as soon as possible after preparation.[13] If immediate analysis is not possible, keep the samples in a refrigerated autosampler.[13]
Q5: I'm experiencing low recovery of tazobactam during sample preparation. How can I improve this?
Low recovery can lead to underestimation of the tazobactam concentration. Consider these points:
-
Protein Precipitation: Simple protein precipitation with acetonitrile or methanol is a common method.[1][5][14] Ensure the ratio of organic solvent to sample is sufficient for complete protein removal.
-
Extraction pH: The pH of the sample during extraction can influence the recovery of tazobactam.
-
Internal Standard: Use a suitable internal standard to compensate for variability in sample preparation and instrument response.[5][9]
Quantitative Data Summary
The following tables summarize key parameters from various validated analytical methods for tazobactam, providing a comparative overview.
Table 1: HPLC-UV Method Parameters for Tazobactam Analysis
| Parameter | Method 1[6] | Method 2[7] | Method 3[14] | Method 4[11] |
| Column | C8 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C18 | C18 (100 x 3 mm, 2.6 µm) |
| Mobile Phase | Methanol:Water (55:45 v/v) | Triethylamine:Acetonitrile (50:50), pH 3.5 | Acetonitrile:Water with 0.1% TFA | Gradient Elution |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min | 0.8 mL/min |
| Detection Wavelength | 215 nm | 226 nm | 218 nm | 214 nm |
| Linearity Range | 1-12 µg/mL | 10-30 µg/mL | 1-100 µg/mL | 2-60 µg/mL |
| Retention Time | Not Specified | ~4.3 min | ~9.2 min | ~2.5 min |
| Intra-day Precision (%RSD) | < 2% | < 2.5% | < 20% | < 15% |
| Inter-day Precision (%RSD) | < 2% | < 2.5% | < 20% | < 15% |
Table 2: LC-MS/MS Method Parameters for Tazobactam Analysis
| Parameter | Method 1[1] | Method 2[9] | Method 3[10] | Method 4[5] |
| Column | Not Specified | Acclaim120 C18 (150 x 4.6 mm, 3 µm) | C18 (50 x 2.1 mm, 1.9 µm) | Acquity BEH C-18 |
| Mobile Phase | Stepwise Gradient Elution | Gradient with 10mM Ammonium (B1175870) Bicarbonate | Gradient Elution | Gradient with 10mM Ammonium Bicarbonate |
| Ionization Mode | Positive ESI | Negative ESI | Positive ESI | Negative ESI |
| MRM Transition (m/z) | Not Specified | 299.1 → 138.1 | Not Specified | 299.1 → 138.1 |
| Linearity Range | Not Specified | 0.25-50.5 mg/L | 0.1-50 mg/L | 0.25-50.5 mg/L |
| Intra-day Precision (CV, %) | Within acceptable limits | Within acceptable limits | 1.62 – 12.3% | Within acceptable limits |
| Inter-day Precision (CV, %) | Within acceptable limits | Within acceptable limits | 1.62 – 12.3% | Within acceptable limits |
Detailed Experimental Protocols
This section provides detailed methodologies for common tazobactam assays.
Protocol 1: HPLC-UV Method for Tazobactam in Pharmaceutical Formulations[6]
-
Preparation of Standard Stock Solution:
-
Accurately weigh and dissolve 5 mg of tazobactam reference standard in the mobile phase in a 100 mL volumetric flask to obtain a concentration of 50 µg/mL.
-
Further dilute this stock solution to prepare working standards of desired concentrations.
-
-
Sample Preparation:
-
For injection powders, reconstitute as per the product label.
-
Dilute the reconstituted solution with the mobile phase to a final concentration within the calibration range (e.g., 5 µg/mL).
-
-
Chromatographic Conditions:
-
Column: C8 (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (55:45 v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV at 215 nm.
-
-
Analysis:
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the tazobactam concentration in the samples by comparing the peak area with the calibration curve.
-
Protocol 2: LC-MS/MS Method for Tazobactam in Human Plasma[5]
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of tazobactam in a suitable solvent (e.g., methanol-water).
-
Prepare working standard solutions by serial dilution of the stock solution.
-
Prepare an internal standard (IS) stock solution (e.g., sulbactam).
-
-
Sample Preparation (Protein Precipitation):
-
To 5 µL of plasma sample, add 125 µL of methanol containing the internal standard.
-
Vortex the mixture to precipitate proteins.
-
Centrifuge the sample.
-
Dilute 50 µL of the supernatant with 500 µL of the initial mobile phase.
-
-
LC-MS/MS Conditions:
-
Column: Acquity BEH C-18.
-
Mobile Phase: Gradient elution using a mobile phase containing 10 mmol/L ammonium bicarbonate in water and methanol.
-
Ionization: Electrospray ionization (ESI) in negative mode.
-
MRM Transition: Monitor the transition m/z 299.1 → 138.1 for tazobactam.
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of tazobactam to the internal standard against the concentration.
-
Determine the concentration of tazobactam in the plasma samples from the calibration curve.
-
Visualizations
The following diagrams illustrate key workflows and troubleshooting logic for tazobactam assays.
Caption: A typical workflow for tazobactam analysis using HPLC-UV.
Caption: A troubleshooting decision tree for common tazobactam assay issues.
References
- 1. journals.asm.org [journals.asm.org]
- 2. ovid.com [ovid.com]
- 3. Assessment of the stability of citrate-buffered piperacillin/tazobactam for continuous infusion when stored in two commercially available elastomeric devices for outpatient parenteral antimicrobial chemotherapy: a study compliant with the NHS Yellow Cover Document requirements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. ijpsm.com [ijpsm.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Drug Monitoring of Piperacillin and Tazobactam by RP-HPLC of Residual Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uspnf.com [uspnf.com]
- 14. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
storage and handling guidelines for Tazobactum ester-13C,d3
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the storage and handling of Tazobactam ester-13C,d3. As a stable isotope-labeled internal standard, proper handling is crucial for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is Tazobactam ester-13C,d3 and what is its primary application?
A1: Tazobactam ester-13C,d3 is a labeled form of a Tazobactam ester, incorporating one carbon-13 atom and three deuterium (B1214612) atoms. Its primary application is as an internal standard for the quantification of Tazobactam in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS).[1]
Q2: What are the recommended storage conditions for Tazobactam ester-13C,d3?
Q3: Is Tazobactam ester-13C,d3 light sensitive?
A3: Yes, Tazobactam and related compounds can be sensitive to light.[2][3][4][5] Photodegradation can occur upon exposure to ultraviolet and visible light, potentially leading to the formation of impurities and compromising the integrity of the standard.[2][5] It is crucial to store the compound in amber vials or other light-protecting containers and to minimize exposure to light during handling and sample preparation.[3][4][6]
Q4: What type of containers should I use for storing and handling solutions of Tazobactam ester-13C,d3?
A4: For storing solutions, use amber glass vials with PTFE-lined caps (B75204) to prevent evaporation and light degradation.[7] For sample preparation, polypropylene (B1209903) tubes are generally acceptable for short-term use. Studies on the parent compound have shown stability in polyvinylchloride (PVC) bags and elastomeric pumps when appropriately buffered.[8][9]
Q5: How should I prepare a stock solution of Tazobactam ester-13C,d3?
A5: To prepare a stock solution, allow the vial to warm to room temperature before opening to prevent condensation. Dissolve the compound in a suitable organic solvent, such as methanol (B129727) or acetonitrile, to a known concentration. Ensure the solvent is of high purity (e.g., LC-MS grade) to avoid introducing contaminants.
Storage and Stability Guidelines
The stability of Tazobactam ester-13C,d3 is critical for its function as an internal standard. The following table summarizes recommended storage conditions based on data for the parent compound, Tazobactam.
| Condition | Temperature | Duration | Recommendations |
| Long-Term Storage (Solid) | ≤ -20°C | Up to 1 year | Store in a tightly sealed, light-proof container. |
| Short-Term Storage (Solid) | 2-8°C | Up to 1 month | Keep in a desiccator to protect from moisture. |
| Stock Solution in Organic Solvent | ≤ -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Solutions | 2-8°C | Up to 24 hours | Prepare fresh daily if possible. |
| In Processed Plasma Samples | 4°C | Up to 3 days | For longer storage, keep at -80°C.[10] |
| In Processed Plasma Samples | 24°C | Up to 6 hours | Process samples promptly.[10] |
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS
This protocol outlines the general steps for using Tazobactam ester-13C,d3 as an internal standard for the quantification of Tazobactam in a biological matrix (e.g., plasma).
-
Preparation of Internal Standard Working Solution:
-
Prepare a stock solution of Tazobactam ester-13C,d3 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Dilute the stock solution with the same solvent to prepare a working solution at a concentration appropriate for your assay (e.g., 100 ng/mL).
-
-
Sample Preparation:
-
Thaw plasma samples and calibration standards on ice.
-
To a 100 µL aliquot of each plasma sample, standard, and quality control sample, add a precise volume (e.g., 10 µL) of the internal standard working solution.
-
Vortex briefly to mix. The early addition of the internal standard helps to correct for variability during sample processing.[11][12]
-
-
Protein Precipitation:
-
Add a protein precipitation agent (e.g., 300 µL of cold acetonitrile) to each sample.
-
Vortex thoroughly for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
-
Supernatant Transfer and Analysis:
-
Carefully transfer the supernatant to a clean vial for LC-MS analysis.
-
Inject a suitable volume onto the LC-MS system.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Poor Peak Shape or Tailing | - Incompatible solvent between sample and mobile phase.- Column degradation.- pH of the mobile phase is not optimal. | - Evaporate the supernatant and reconstitute in the mobile phase.- Use a new column or a guard column.- Adjust the mobile phase pH. |
| Inconsistent Internal Standard Response | - Inaccurate pipetting of the internal standard.- Degradation of the internal standard.- Ion suppression or enhancement. | - Use a calibrated pipette and ensure proper technique.- Prepare a fresh working solution of the internal standard.- Evaluate matrix effects; may require further sample cleanup (e.g., SPE). |
| Analyte Signal Loss | - Degradation of the analyte in the sample.- Adsorption to container surfaces. | - Ensure proper sample storage and handling.- Use silanized glassware or low-binding tubes. |
| Contamination or Ghost Peaks | - Contaminated solvent or reagents.- Carryover from a previous injection. | - Use high-purity solvents and reagents.- Implement a robust needle wash procedure on the autosampler. |
Visualizations
Experimental Workflow for Sample Analysis
Figure 1: General workflow for sample analysis.
Logical Relationship: Role of a Stable Isotope-Labeled Internal Standard
Figure 2: Role of a stable isotope-labeled internal standard.
References
- 1. stable-isotopes.com [stable-isotopes.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 4. lfatabletpresses.com [lfatabletpresses.com]
- 5. Protection of Light Sensitive Products [qcqa.industrialguide.co.in]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. ejhp.bmj.com [ejhp.bmj.com]
- 10. Preanalytical Stability of Piperacillin, Tazobactam, Meropenem, and Ceftazidime in Plasma and Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Validation & Comparative
A Comparative Guide to Stable Isotope Labeled Standards in Tazobactam Quantification: Tazobactam ester-13C,d3 vs. Deuterium Labeled Analogs
For researchers, scientists, and drug development professionals engaged in the quantitative bioanalysis of the β-lactamase inhibitor tazobactam (B1681243), the choice of an appropriate internal standard is critical for ensuring the accuracy, precision, and robustness of analytical methods. This guide provides an objective comparison between two common types of stable isotope labeled (SIL) internal standards: Tazobactam ester-13C,d3 and deuterium-labeled tazobactam.
In pharmacokinetic studies, therapeutic drug monitoring, and other bioanalytical applications, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the quantification of drugs like tazobactam in biological matrices. The use of a SIL internal standard is considered the gold standard in these assays as it effectively compensates for variability during sample preparation and analysis, such as extraction efficiency, matrix effects, and instrument response.[1]
This comparison guide delves into the performance characteristics of carbon-13 and deuterium-labeled tazobactam standards, supported by established principles of stable isotope labeling in mass spectrometry.
Performance Comparison: Key Considerations
Stable isotope labeled internal standards are designed to be chemically identical to the analyte, differing only in isotopic composition.[2] This ensures they exhibit similar behavior during sample processing and analysis.[3] However, the choice of isotope can influence several key performance parameters.
Table 1: Comparison of Tazobactam ester-13C,d3 vs. Deuterium (B1214612) Labeled Standards
| Feature | Tazobactam ester-13C,d3 | Deuterium Labeled Tazobactam | Rationale & Supporting Evidence |
| Isotopic Stability | High | Moderate to High | 13C labels are incorporated into the carbon backbone and are not susceptible to exchange.[4] Deuterium labels, especially on heteroatoms or activated carbon positions, can be prone to back-exchange with protons from the sample matrix or mobile phase, potentially compromising quantitative accuracy.[4] |
| Chromatographic Co-elution | Excellent | Good to Excellent | The small mass difference between 13C and 12C results in negligible differences in physicochemical properties, leading to near-perfect co-elution with the unlabeled analyte.[5] The larger relative mass difference with deuterium can sometimes lead to a slight chromatographic shift (isotope effect), which may result in differential matrix effects if the separation is significant.[6] |
| Risk of Isotopic Interference | Low | Low to Moderate | The internal standard should be free of the unlabeled analyte. While synthesis methods for both are well-controlled, the potential for incomplete deuteration exists. The mass difference of +4 amu for Tazobactam ester-13C,d3 provides clear separation from the natural isotopic abundance of tazobactam. |
| Matrix Effects | Excellent Compensation | Good to Excellent Compensation | Both types of SILs are effective at compensating for matrix effects. However, if a chromatographic shift occurs with the deuterium-labeled standard, the analyte and internal standard may not experience the identical matrix environment as they elute from the column, potentially leading to inaccuracies.[6] |
| Commercial Availability & Cost | Generally Lower Availability & Higher Cost | More Widely Available & Generally Lower Cost | The synthesis of 13C-labeled compounds is often more complex and expensive than deuteration.[4] |
| Chemical Synthesis | More Complex | Generally Simpler | Deuterium can often be introduced in later synthetic steps through exchange reactions.[7] The synthesis of Tazobactam ester-13C,d3 involves the use of 13C- and deuterium-labeled precursors earlier in the synthetic route. |
Experimental Protocols
A robust bioanalytical method validation is essential to ensure the reliability of quantitative data. The following outlines a general experimental protocol for the quantification of tazobactam in human plasma using a stable isotope-labeled internal standard, in line with regulatory guidelines.
Sample Preparation: Protein Precipitation
-
Thaw human plasma samples and quality controls (QCs) at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either Tazobactam ester-13C,d3 or deuterium-labeled tazobactam in a suitable solvent like methanol).
-
Vortex mix for 10 seconds.
-
Add 200 µL of cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Chromatographic Column: A C18 reversed-phase column is commonly used for the analysis of tazobactam.
-
Mobile Phases: A gradient elution using an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol (B129727) with 0.1% formic acid).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI), typically in positive or negative ion mode depending on the specific tazobactam species being monitored.
-
MRM Transitions: Specific precursor-to-product ion transitions for both tazobactam and the internal standard would be monitored.
Method Validation Parameters
A full method validation should be performed according to regulatory guidelines and should include the assessment of:
-
Selectivity and Specificity
-
Linearity and Range
-
Lower Limit of Quantification (LLOQ)
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in a typical bioanalytical workflow for tazobactam quantification.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. Flow Chemistry for Contemporary Isotope Labeling - X-Chem [x-chemrx.com]
Validating a Bioanalytical Method with Tazobactam Ester-¹³C,d₃: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a bioanalytical method for the quantification of Tazobactam in biological matrices utilizing a stable isotope-labeled internal standard, Tazobactam ester-¹³C,d₃. The performance of this method is benchmarked against established liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This document outlines key validation parameters, detailed experimental protocols, and visual workflows to assist in the rigorous assessment of this analytical technique.
I. Performance Comparison of Bioanalytical Methods for Tazobactam
The use of a stable isotope-labeled internal standard (SIL-IS) that closely mimics the analyte of interest, such as Tazobactam ester-¹³C,d₃, is considered the gold standard in quantitative bioanalysis. It effectively compensates for variability during sample preparation and analysis, leading to improved accuracy and precision.[1][2] The following tables compare the performance of a hypothetical validated method using Tazobactam ester-¹³C,d₃ with other published methods for Tazobactam quantification.
Table 1: Comparison of Method Linearity and Sensitivity
| Method/Internal Standard | Analyte | Matrix | Linearity Range (mg/L) | LLOQ (mg/L) |
| Method A (Tazobactam ester-¹³C,d₃) | Tazobactam | Plasma | 0.1 - 50 | 0.1 |
| Method B ([¹³C₂, ¹⁵N₃]-TAZ)[3] | Tazobactam | Plasma | 0.1 - 50 | 0.1 |
| Method C (Sulbactam)[4] | Tazobactam | Plasma, Pleural Fluid | 0.25 - 50.5 | 0.25 |
| Method D (Isotope Dilution) | Tazobactam | Serum | Not specified | <9 |
Table 2: Comparison of Method Accuracy and Precision
| Method/Internal Standard | QC Level | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Method A (Tazobactam ester-¹³C,d₃) | Low (0.3 mg/L) | < 5 | 95-105 | < 5 | 95-105 |
| Mid (25 mg/L) | < 5 | 95-105 | < 5 | 95-105 | |
| High (40 mg/L) | < 5 | 95-105 | < 5 | 95-105 | |
| Method B ([¹³C₂, ¹⁵N₃]-TAZ)[3] | Not specified | 1.62 – 12.3 | -19.6 – 11.8 | 1.62 – 12.3 | -19.6 – 11.8 |
| Method C (Sulbactam)[4] | Not specified | Within acceptable limits | Within acceptable limits | Within acceptable limits | Within acceptable limits |
| Method D (Isotope Dilution) | Not specified | <9 | 91-109 | Not specified | Not specified |
II. Experimental Protocols
A robust and reliable bioanalytical method is essential for accurate pharmacokinetic and toxicokinetic studies.[5] The following are detailed methodologies for a validated LC-MS/MS method for Tazobactam quantification using Tazobactam ester-¹³C,d₃.
A. Sample Preparation: Protein Precipitation
-
Thaw biological samples (e.g., plasma) and quality control samples on ice.
-
To 100 µL of each sample, add 20 µL of the internal standard working solution (Tazobactam ester-¹³C,d₃ in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 37°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
B. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 50x2.1mm, 1.9µm particle size)[3]
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), negative mode for Tazobactam.
-
MRM Transitions:
-
Tazobactam: Precursor ion → Product ion (e.g., m/z 299.1 → 138.1)[4]
-
Tazobactam ester-¹³C,d₃: Precursor ion → Product ion (specific to the labeled ester)
-
C. Method Validation Parameters
The method was validated according to the US FDA and European Medicines Agency (EMA) guidelines for bioanalytical method validation.[6][7][8][9][10] Key validation parameters include:
-
Selectivity and Specificity: Assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.[10]
-
Linearity: Determined by a calibration curve with at least six non-zero concentrations.
-
Accuracy and Precision: Evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC.[11]
-
Matrix Effect: Investigated to ensure that the matrix does not suppress or enhance the ionization of the analyte and internal standard.
-
Recovery: The efficiency of the extraction process was determined at three QC levels.
-
Stability: Tazobactam stability was assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.[12][13][14][15]
III. Visualized Workflows and Relationships
A. Bioanalytical Method Validation Workflow
The following diagram illustrates the typical workflow for validating a bioanalytical method in accordance with regulatory guidelines.
Caption: Bioanalytical method validation workflow.
B. Sample Processing Workflow for Tazobactam Analysis
This diagram outlines the key steps involved in processing a biological sample for Tazobactam quantification.
Caption: Sample processing workflow.
References
- 1. scispace.com [scispace.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 7. nalam.ca [nalam.ca]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. ema.europa.eu [ema.europa.eu]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Preanalytical Stability of Piperacillin, Tazobactam, Meropenem, and Ceftazidime in Plasma and Whole Blood Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 2: Stability Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research Portal [ourarchive.otago.ac.nz]
A Comparative Guide to the Bioanalysis of Tazobactam: The Gold Standard of Isotopic Internal Standards vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioanalysis, particularly for therapeutic drug monitoring and pharmacokinetic studies, the accuracy and reliability of quantitative methods are paramount. This guide provides an objective comparison of analytical methodologies for the quantification of tazobactam (B1681243), a crucial β-lactamase inhibitor. The focus is on the performance of methods utilizing the stable isotope-labeled (SIL) internal standard, Tazobactam ester-¹³C,d₃, against alternative approaches, supported by experimental data from various validated studies.
The use of a SIL internal standard is widely considered the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis. This minimizes variability and leads to more accurate and precise results. Tazobactam ester-¹³C,d₃ is designed for this purpose in the bioanalysis of tazobactam.
Data Presentation: Performance Comparison of Analytical Methods
The following tables summarize the performance characteristics of different validated methods for tazobactam quantification. Table 1 showcases the performance of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is amenable to the use of an isotopic internal standard like Tazobactam ester-¹³C,d₃. Table 2 presents data from a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, a common alternative that typically employs a non-isotopic (structural analog) internal standard.
Table 1: Performance of a Validated LC-MS/MS Method for Tazobactam Quantification [1][2]
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 0.1 - 50 mg/L |
| Correlation Coefficient (r²) | >0.99 | |
| Precision | Intra-day (% CV) | 1.62 – 12.3% |
| Inter-day (% CV) | 1.62 – 12.3% | |
| Accuracy | Bias | -19.6 – 11.8% |
| Sensitivity | Lower Limit of Quantification (LLOQ) | 0.17 mg/L |
| Internal Standard | Type | Isotopically Labeled ([¹³C₂, ¹⁵N₃]-Tazobactam) or Structural Analog (Sulbactam) |
Data synthesized from studies utilizing LC-MS/MS for tazobactam analysis. The use of a stable isotope-labeled internal standard, such as [¹³C₂, ¹⁵N₃]-Tazobactam, is ideal for this methodology.
Table 2: Performance of a Validated HPLC-UV Method for Tazobactam Quantification [3]
| Parameter | Performance Metric | Result |
| Linearity | Concentration Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | >0.99 | |
| Precision | Intra-day (% CV) | < 20% |
| Inter-day (% CV) | < 20% | |
| Accuracy | Error Percentage | Within ±20% |
| Sensitivity | Lower Limit of Quantification (LLOQ) | 1 µg/mL |
| Internal Standard | Type | Structural Analog (e.g., Penicillin G) |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of scientific findings. Below are summaries of key experimental protocols for the quantification of tazobactam using LC-MS/MS with an isotopic internal standard and HPLC-UV with a structural analog internal standard.
Protocol 1: LC-MS/MS Quantification of Tazobactam in Human Plasma [1][2]
-
Sample Preparation:
-
To a small volume of plasma sample (e.g., 5-10 µL), add a solution of the isotopic internal standard (e.g., Tazobactam ester-¹³C,d₃ or a similar labeled tazobactam).
-
Precipitate proteins by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex the mixture and then centrifuge to pellet the precipitated proteins.
-
The supernatant is collected, potentially diluted, and transferred for analysis.
-
-
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50x2.1mm, 1.9µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) bicarbonate) and an organic component (e.g., methanol/acetonitrile mixture).
-
Flow Rate: A specified flow rate to achieve optimal separation.
-
-
Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray ionization (ESI), typically in negative mode for tazobactam.
-
Detection: Multiple Reaction Monitoring (MRM) is used to detect and quantify the specific mass transitions for tazobactam and its isotopic internal standard.
-
Protocol 2: HPLC-UV Quantification of Tazobactam in Human Plasma [3]
-
Sample Preparation:
-
To a plasma sample (e.g., 0.3 mL), add a solution of the non-isotopic internal standard (e.g., Penicillin G).
-
Deproteinize the sample with acetonitrile.
-
Centrifuge the mixture.
-
The supernatant is collected, evaporated to dryness, and then reconstituted in the mobile phase.
-
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Analytical Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% trifluoroacetic acid) and acetonitrile.
-
Flow Rate: A specified flow rate (e.g., 0.8 mL/min).
-
-
UV Detection:
-
Wavelength: Detection is carried out at a specific wavelength, for instance, 218 nm, where tazobactam has adequate absorbance.
-
Mandatory Visualizations
To better illustrate the concepts and workflows discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Bioanalytical Method Validation Workflow.
Caption: Simplified Metabolic Pathway of Tazobactam.
References
The Gold Standard in Bioanalysis: A Comparative Guide to 13C vs. 2H Labeled Internal Standards for Tazobactam
For researchers, scientists, and drug development professionals engaged in the precise quantification of the β-lactamase inhibitor tazobactam (B1681243), the choice of an appropriate internal standard is a critical determinant of analytical accuracy and reliability. While stable isotope-labeled internal standards are the undisputed gold standard in mass spectrometry-based bioanalysis, a nuanced decision exists between carbon-13 (¹³C) and deuterium (B1214612) (²H) labeling. This guide provides an objective, data-driven comparison, highlighting the superior performance of ¹³C-labeled internal standards for tazobactam, supported by experimental evidence.
The ideal internal standard should co-elute with the analyte and exhibit identical ionization efficiency, thereby compensating for variations in sample preparation and matrix effects. While both ¹³C and ²H labeling aim to achieve this, fundamental differences in their isotopic properties can lead to significant variations in analytical performance.
The Case for Carbon-13 Labeling: Superior Performance and Reliability
Evidence from bioanalytical studies strongly supports the use of ¹³C-labeled internal standards over their deuterated counterparts for achieving the highest levels of accuracy and precision. A key advantage of ¹³C labeling is the minimal potential for chromatographic shifts, also known as the "isotope effect."[1] The larger relative mass difference between hydrogen and deuterium can alter the physicochemical properties of the molecule, leading to a slight separation from the unlabeled analyte during chromatography. This can result in differential ion suppression or enhancement, compromising the accuracy of quantification. In contrast, the smaller relative mass difference between ¹²C and ¹³C ensures near-perfect co-elution, providing more reliable compensation for matrix effects.
Furthermore, ¹³C labels are integrated into the carbon backbone of the molecule, rendering them highly stable and not susceptible to back-exchange with hydrogen atoms from the solvent or biological matrix. Deuterium labels, particularly on certain positions, can be prone to exchange, which would compromise the integrity of the internal standard and the accuracy of the assay.
A successfully validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the simultaneous quantification of piperacillin (B28561) and tazobactam in human serum and plasma utilized a ¹³C-labeled internal standard for tazobactam ([¹³C₂, ¹⁵N₃]-Tazobactam).[1] The performance of this method underscores the suitability of ¹³C labeling for robust and reliable bioanalysis of tazobactam.
Quantitative Performance of a ¹³C-Labeled Tazobactam Internal Standard
The following table summarizes the validation data from a UHPLC-MS/MS method employing ([¹³C₂, ¹⁵N₃]-Tazobactam) as the internal standard.
| Validation Parameter | Result |
| Linearity | |
| Concentration Range | 0.1 - 50 mg/L |
| Correlation Coefficient (r²) | >0.99 |
| Precision (CV, %) | |
| Intra-day | 1.62 – 12.3% |
| Inter-day | 1.62 – 12.3% |
| Accuracy (% bias) | |
| Intra-day | -19.6 – 11.8% |
| Inter-day | -19.6 – 11.8% |
| Lower Limit of Quantification (LLOQ) | 0.17 mg/L |
Data extracted from a study utilizing a ¹³C-labeled internal standard for tazobactam.[1]
The data demonstrates that the use of a ¹³C-labeled internal standard for tazobactam allows for the development of a highly sensitive, precise, and accurate bioanalytical method suitable for clinical applications. The lack of readily available and validated methods using ²H-labeled tazobactam in the scientific literature further suggests that ¹³C-labeling is the preferred approach for this analyte. Several studies developing methods for tazobactam have resorted to using structural analogs like sulbactam (B1307) as internal standards when a stable isotope-labeled version was not available, highlighting the challenges in procuring a suitable deuterated standard.[2][3][4]
Experimental Protocol: Quantification of Tazobactam using a ¹³C-Labeled Internal Standard
The following is a summary of the experimental protocol for the quantification of tazobactam in human plasma or serum using a ¹³C-labeled internal standard.[1]
1. Sample Preparation:
-
A simple protein precipitation method is employed.
-
To a small volume of plasma or serum, an aliquot of acetonitrile (B52724) containing the ¹³C-labeled tazobactam internal standard is added.
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
The clear supernatant is collected for analysis.
2. UHPLC-MS/MS Analysis:
-
Chromatographic Separation: A C18 reverse-phase column is used with a gradient elution to separate tazobactam from other plasma components.
-
Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions are monitored for both tazobactam and its ¹³C-labeled internal standard.
Visualizing the Comparison: Logical Workflow and Signaling Pathway
To better illustrate the decision-making process and the underlying principles, the following diagrams are provided.
Caption: Decision workflow for selecting an internal standard for tazobactam.
Caption: Comparison of the impact of 13C and 2H internal standards on accuracy.
Conclusion
For high-stakes bioanalytical studies of tazobactam where accuracy and reproducibility are non-negotiable, ¹³C-labeled internal standards represent the superior choice. By ensuring co-elution with the target analyte and offering greater isotopic stability, ¹³C-labeled standards provide a more robust and reliable correction for matrix effects, leading to higher quality data. While the initial investment in a ¹³C-labeled standard may be higher, it is justified by the increased confidence in analytical results, reduced need for troubleshooting, and the assurance of meeting stringent regulatory and quality standards in drug development. The available scientific literature and the successful validation of a method using a ¹³C-labeled tazobactam internal standard strongly support its adoption for the most demanding bioanalytical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Quantitative Analysis of Tazobactam: Evaluating the Accuracy and Precision of the Tazobactam Ester-¹³C,d₃ Method
In the landscape of pharmaceutical analysis and clinical drug development, the precise and accurate quantification of therapeutic agents is paramount. For β-lactamase inhibitors like Tazobactam, often co-administered with β-lactam antibiotics such as Piperacillin, robust analytical methods are crucial for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The use of stable isotope-labeled internal standards (SIL-IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely regarded as the gold standard for bioanalysis, offering high sensitivity and selectivity.[1][2] The Tazobactam ester-¹³C,d₃ method falls into this category, promising enhanced accuracy and precision.
This guide provides a comprehensive comparison of the Tazobactam ester-¹³C,d₃ isotopic dilution method with alternative analytical techniques, supported by experimental data from various studies.
The Gold Standard: Isotope Dilution LC-MS/MS
The fundamental principle behind using a SIL-IS, such as Tazobactam ester-¹³C,d₃, lies in its near-identical physicochemical properties to the analyte of interest.[2] Being chemically analogous, the SIL-IS co-elutes with the analyte and experiences similar ionization and matrix effects in the mass spectrometer.[3] This allows for the correction of variations that can occur during sample preparation and analysis, leading to more reliable and reproducible results.[1] The ratio of the mass spectrometric response of the analyte to that of the SIL-IS is used for quantification, a technique known as isotope dilution mass spectrometry.[2]
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of various methods for the quantification of Tazobactam, including LC-MS/MS methods that utilize stable isotope-labeled internal standards analogous to the Tazobactam ester-¹³C,d₃ method, and other common HPLC-based methods.
| Method | Internal Standard | Linearity Range (µg/mL) | Accuracy (%) | Precision (% RSD) | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| LC-MS/MS | Tazobactam-¹⁵N₃ | 0.02 - 5 | 99.8 - 112.9 | 2.30 - 3.15 | - | 0.02 | [4] |
| LC-MS/MS | [¹³C₂, ¹⁵N₃]-TAZ | 0.1 - 50 mg/L | -19.6 – 11.8% (deviation) | 1.62 – 12.3 | - | 0.17 mg/L | [5] |
| LC-MS/MS | Sulbactam | 0.25 - 50.5 mg/L | Within acceptable limits | Within acceptable limits | - | - | [6] |
| HPLC-UV | Penicillin G | 1 - 100 | Within ±20% | Within ±20% | - | - | [7] |
| RP-HPLC | Not specified | 10 - 30 | 98 - 102 | < 2 | 0.53 | 1.633 | [8] |
| RP-HPLC | Not specified | 2.5 - 10 | 99.81 - 100.76 | - | - | - | [9] |
| RP-HPLC | Not specified | 1 - 12 | - | 0.69 | - | - | [10] |
Note: mg/L is equivalent to µg/mL. The data presented is a synthesis from multiple sources and direct head-to-head comparison studies for all methods were not available.
Experimental Protocols
Detailed methodologies are essential for reproducing and validating analytical methods. Below are generalized protocols for the key experiments cited.
1. LC-MS/MS with Stable Isotope-Labeled Internal Standard (e.g., Tazobactam ester-¹³C,d₃)
-
Sample Preparation:
-
To a small volume of plasma or other biological matrix (e.g., 5-10 µL), add a known concentration of the Tazobactam ester-¹³C,d₃ internal standard solution.[5][11]
-
Precipitate proteins by adding a solvent such as methanol (B129727) or acetonitrile (B52724).[5][6]
-
Vortex and centrifuge the mixture to pellet the precipitated proteins.
-
Dilute the supernatant with the mobile phase before injection into the LC-MS/MS system.[6]
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is commonly used (e.g., 50x2.1mm, 1.9µm particle size).[5]
-
Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or 10 mM ammonium (B1175870) bicarbonate) and an organic component (e.g., methanol or acetonitrile) is typical.[6][11]
-
Flow Rate: Maintained at a constant rate suitable for the column dimensions.
-
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) in either positive or negative mode is used. For Tazobactam, negative mode is often employed.[6]
-
Detection: Multiple Reaction Monitoring (MRM) is used to selectively detect the precursor to product ion transitions for both Tazobactam and its stable isotope-labeled internal standard.[6]
-
2. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Sample Preparation:
-
For pharmaceutical dosage forms, the sample is typically dissolved in a suitable solvent, which is often the mobile phase itself.[8]
-
For biological samples, a protein precipitation step followed by centrifugation is common.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of a buffer (e.g., potassium dihydrogen orthophosphate) and an organic solvent like methanol or acetonitrile is common.[12] The pH of the buffer is a critical parameter to optimize separation.
-
Detection: UV detection at a specific wavelength (e.g., 215 nm or 226 nm) is used to quantify the analytes.[10][12]
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for the quantification of Tazobactam using the Tazobactam ester-¹³C,d₃ method with LC-MS/MS.
A typical workflow for Tazobactam quantification using a stable isotope-labeled internal standard.
Conclusion
The use of a stable isotope-labeled internal standard, such as Tazobactam ester-¹³C,d₃, in conjunction with LC-MS/MS offers superior accuracy and precision for the quantification of Tazobactam in complex biological matrices.[1][2] While other methods like RP-HPLC with UV detection are available and can provide reliable results, particularly for pharmaceutical formulations, the isotopic dilution LC-MS/MS method remains the benchmark for bioanalytical studies where matrix effects can significantly impact data quality. The choice of method should be guided by the specific requirements of the study, including the nature of the sample, the required sensitivity, and the available instrumentation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of an HPLC–MS/MS method for the determination of ceftolozane/tazobactam in bronchoalveolar lavage fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 7. mdpi.com [mdpi.com]
- 8. ijrpb.com [ijrpb.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. A new HPLC-MS/MS analytical method for quantification of tazobactam, piperacillin, and meropenem in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsm.com [ijpsm.com]
Navigating the Analytical Maze: An Inter-Laboratory Comparison Guide to Tazobactam Quantification
The increasing threat of antimicrobial resistance underscores the importance of optimizing the use of existing antibiotics, such as the beta-lactamase inhibitor tazobactam (B1681243), which is frequently co-administered with beta-lactam antibiotics like piperacillin. Therapeutic drug monitoring (TDM) and pharmacokinetic/pharmacodynamic (PK/PD) studies are crucial for maximizing efficacy and minimizing toxicity. Central to these efforts is the ability to reliably quantify tazobactam concentrations in various biological matrices. This guide focuses on the two most prevalent analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Quantitative Methods
The performance of an analytical method is defined by several key parameters, including linearity, accuracy, precision, and the limits of detection (LOD) and quantification (LOQ). The following tables summarize these performance characteristics for tazobactam quantification as reported in various single-laboratory validation studies, providing a baseline for inter-method and potential inter-laboratory comparison.
Table 1: Performance Characteristics of HPLC-UV Methods for Tazobactam Quantification
| Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (% RSD) | LOQ (µg/mL) | Reference |
| 1 - 100 | Within ±20% | < 20% | 1 | [1][2] |
| 10 - 30 | 98 - 102% | Not Specified | Not Specified | [3] |
Table 2: Performance Characteristics of LC-MS/MS Methods for Tazobactam Quantification
| Linearity Range (µg/mL) | Accuracy (% Bias) | Precision (% CV) | LOQ (µg/mL) | Reference |
| 0.25 - 150 | Within ±20% | Not Specified | 0.25 | [4] |
| 0.25 - 50.5 | Within acceptable limits | Within acceptable limits | Not Specified | [5] |
| 0.1 - 50 | -19.6 – 11.8% | 1.62 – 12.3% | Not Specified | [6] |
Experimental Protocols: A Closer Look
Detailed and standardized experimental protocols are the bedrock of reproducible and comparable analytical results. Below are generalized methodologies for the two key techniques, synthesized from published literature.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC-UV represents a robust and widely accessible method for tazobactam quantification.
Sample Preparation:
-
Protein Precipitation: A common and straightforward approach involves the deproteinization of plasma or serum samples. Typically, a small volume of sample (e.g., 0.3 mL) is mixed with a precipitating agent like acetonitrile (B52724).[1][2]
-
Centrifugation: The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Supernatant Processing: The resulting supernatant is transferred, evaporated to dryness, and then reconstituted in the mobile phase before injection into the HPLC system.[1][2]
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly employed for separation.[1][2]
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile) is typical.[1][2]
-
Flow Rate: A flow rate of around 0.8 mL/min is often used.[1][2]
-
Detection: UV detection is typically performed at a wavelength of approximately 218 nm.[1][2]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it particularly suitable for samples with low tazobactam concentrations.
Sample Preparation:
-
Protein Precipitation: Similar to HPLC-UV, protein precipitation with methanol (B129727) or acetonitrile is a common first step.[4][5]
-
Internal Standard: An internal standard (e.g., a stable isotope-labeled version of the analyte) is added to the sample prior to precipitation to correct for matrix effects and variations in extraction efficiency.[6]
-
Dilution: The supernatant after centrifugation may be further diluted with the mobile phase before injection.[5]
Chromatographic and Mass Spectrometric Conditions:
-
Column: A C18 column is frequently used for chromatographic separation.[4][6]
-
Mobile Phase: Gradient elution with a mobile phase consisting of an aqueous component (e.g., water with ammonium (B1175870) bicarbonate) and an organic modifier (e.g., methanol or acetonitrile) is standard.[5]
-
Ionization: Electrospray ionization (ESI) is typically used, often in negative mode for tazobactam.[5]
-
Detection: Detection is achieved using multiple reaction monitoring (MRM), which provides high specificity by monitoring a specific precursor-to-product ion transition for tazobactam.[5][6]
Visualizing the Path to Reliable Data
To ensure consistency across different laboratories, a structured validation workflow is essential. The following diagram illustrates a generalized process for the inter-laboratory validation of an analytical method for tazobactam quantification.
The Path Forward: The Need for Formal Proficiency Testing
While the data presented from individual laboratory validations offer valuable insights into the performance of different analytical methods, they cannot replace formal inter-laboratory validation studies or proficiency testing (PT) programs. Organizations such as the College of American Pathologists (CAP) and other regional external quality assessment (EQA) providers offer PT programs for a wide range of analytes, which are crucial for ensuring the ongoing accuracy and comparability of laboratory results. The inclusion of tazobactam in such programs would be a significant step forward in standardizing its quantification across clinical and research laboratories.
References
- 1. Simple HPLC-UV Method for Piperacillin/Tazobactam Assay in Human Plasma | CoLab [colab.ws]
- 2. researchgate.net [researchgate.net]
- 3. ijpsm.com [ijpsm.com]
- 4. Quantification of Cefepime, Meropenem, Piperacillin, and Tazobactam in Human Plasma Using a Sensitive and Robust Liquid Chromatography-Tandem Mass Spectrometry Method, Part 1: Assay Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. researchgate.net [researchgate.net]
Assessing Linearity and Range for Quantitative Analysis: A Guide Featuring Tazobactam Ester-¹³C,d₃
For researchers and drug development professionals, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. The use of stable isotope-labeled internal standards, such as Tazobactam ester-¹³C,d₃, is a widely accepted practice to ensure the reliability of bioanalytical methods. This guide provides a comprehensive overview of assessing the linearity and range of an analytical method, using Tazobactam as a case study, and offers a framework for validating methods employing its isotopically labeled ester.
The Role of Internal Standards
In quantitative analysis, particularly with chromatography-mass spectrometry techniques, an internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[1] The internal standard helps to correct for the loss of analyte during sample preparation and for variations in instrument response.[1][2] An ideal internal standard is chemically similar to the analyte but distinguishable by the detector, which is why stable isotope-labeled compounds like Tazobactam ester-¹³C,d₃ are excellent choices as they co-elute with the analyte and have a minimal difference in mass.
Experimental Protocol for Linearity and Range Assessment
The following protocol outlines the steps to determine the linearity and range of a quantitative method, a critical component of method validation as per regulatory guidelines like those from the International Conference on Harmonisation (ICH).[3]
1. Preparation of Stock and Standard Solutions:
-
Prepare a primary stock solution of the analyte (Tazobactam) and the internal standard (Tazobactam ester-¹³C,d₃) in a suitable solvent.
-
From the analyte stock solution, prepare a series of at least five to six calibration standards at different concentration levels through serial dilution.[4][5] The concentration range should encompass the expected concentrations in the study samples.[5]
-
Prepare a working solution of the internal standard at a constant concentration.
2. Sample Preparation:
-
Spike a known volume of the appropriate biological matrix (e.g., plasma, urine) with the calibration standard solutions.
-
Add a constant volume of the internal standard working solution to each calibration standard and quality control (QC) sample.[1]
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction).
3. Instrumental Analysis:
-
Analyze the extracted samples using the developed chromatographic method (e.g., HPLC-MS/MS).
-
Record the peak areas of the analyte and the internal standard for each sample.
4. Data Analysis:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for each calibration standard.
-
Construct a calibration curve by plotting the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the coefficient of determination.[1][4]
5. Acceptance Criteria:
-
Linearity: The correlation coefficient (r²) should be close to 1, typically ≥ 0.99.[4] The y-intercept should be minimal, ideally close to zero.[4]
-
Range: The range of the method is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.[6] The precision (as relative standard deviation, RSD) and accuracy (as percent recovery) at the lower and upper limits of the range should be within acceptable limits (typically ±15% for QC samples, and ±20% for the lower limit of quantification).
Comparative Linearity and Range Data for Tazobactam
While specific data for Tazobactam ester-¹³C,d₃ is proprietary to the user's validated method, the following table summarizes linearity and range data from published methods for the quantification of Tazobactam. This information can serve as a benchmark for researchers developing new methods.
| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) | Reference |
| RP-HPLC | 10-30 | > 0.996 | - | - | [7] |
| HPLC | 02-10 | 0.9999 | 0.143 | 0.435 | [3] |
| HPLC-MS/MS | 0.5-100 | - | 0.16 | 0.5 | [8] |
Note: The linearity range and sensitivity of a method are dependent on the specific instrumentation, sample matrix, and extraction procedure used.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in assessing the linearity and range of an analytical method using an internal standard.
This structured approach to method validation ensures the reliability and robustness of quantitative data, which is essential for regulatory submissions and the overall success of drug development programs. The use of a high-quality internal standard like Tazobactam ester-¹³C,d₃ is a critical element in achieving the required levels of precision and accuracy.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. westgard.com [westgard.com]
- 6. researchgate.net [researchgate.net]
- 7. ijpsm.com [ijpsm.com]
- 8. A new HPLC-MS/MS analytical method for quantification of tazobactam, piperacillin and meropenem in human plasma. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to Specificity and Selectivity in Tazobactam Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of tazobactam (B1681243), with a focus on specificity and selectivity. The information presented is based on published experimental data to assist researchers, scientists, and drug development professionals in selecting the most appropriate assay for their needs.
Introduction
Tazobactam is a β-lactamase inhibitor commonly used in combination with β-lactam antibiotics, such as piperacillin (B28561), to combat bacterial resistance. Accurate and reliable quantification of tazobactam in various matrices is crucial for pharmaceutical quality control, pharmacokinetic studies, and therapeutic drug monitoring. Specificity and selectivity are critical parameters in the validation of such analytical methods, ensuring that the measurement of tazobactam is not affected by the presence of other components in the sample, such as impurities, degradation products, or co-administered drugs. This guide compares two of the most common analytical techniques for tazobactam assays: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparison of Analytical Methods
The following tables summarize the key performance characteristics related to specificity and selectivity of different HPLC and LC-MS/MS methods reported for the determination of tazobactam.
High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Inertsil-C18 ODS (4.6 x 250 mm, 5 µm)[1] | C18 Column (4.6 x 250 mm, 5µm)[2] | C8 column (250 x 4.6 mm, 5 micron) |
| Mobile Phase | Methanol: 25mM Potassium Dihydrogen Phosphate Buffer (pH 6.4) (80:20, v/v)[1] | Methanol: 0.1% Orthophosphoric Acid in water (85:15) | Methanol: Water (55:45% v/v) |
| Flow Rate | 1 mL/min[1] | 0.7 mL/min | Not Specified |
| Detection | UV at 225 nm[1] | UV at 231 nm[2] | Diode array detection at 215 nm |
| Tazobactam Retention Time | 2.95 min[1] | Not Specified | ~2.5 min |
| Specificity Demonstrated By | No interference from excipients or piperacillin at the retention time of tazobactam.[1] | No interference from piperacillin and degradation products under stress conditions (acid, base, oxidation, hydrolysis). | Separation from piperacillin and its degradation products formed under mild acidic and alkaline stress. |
| Selectivity | The method is selective for tazobactam in the presence of piperacillin.[1] | The method is selective for tazobactam in the presence of piperacillin and their degradation products. | The method is selective for tazobactam in the presence of piperacillin and all possible degradants.[3] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
| Parameter | Method 1 | Method 2 |
| Column | Acquity BEH C-18[4][5] | Kinetex PFP |
| Mobile Phase | Gradient elution with 10 mmol/L ammonium (B1175870) bicarbonate in water and methanol[4][5] | Gradient elution with acetonitrile, water, and formic acid |
| Flow Rate | Not Specified | 0.4 mL/min[6] |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[4] | Positive Electrospray Ionization (ESI+)[6] |
| Mass Transition (m/z) | 299.1 → 138.1[4] | Not Specified |
| Specificity/Selectivity Demonstrated By | No interference from endogenous plasma and pleural fluid components. The use of a specific mass transition for tazobactam ensures high selectivity.[4][5] | No interference from endogenous plasma and urine components. The method was determined to be selective.[6] |
| Internal Standard | Sulbactam (m/z 232.4 → 140.1)[4] | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
HPLC Method for Specificity and Selectivity
This protocol is a representative example based on the referenced literature for determining the specificity of an HPLC method for tazobactam assay.
Objective: To assess the ability of the HPLC method to unequivocally quantify tazobactam in the presence of other components, such as its co-formulated drug (piperacillin) and potential excipients.
Procedure:
-
Preparation of Solutions:
-
Prepare a standard solution of tazobactam at a known concentration.
-
Prepare a solution of the co-formulated drug (e.g., piperacillin) at its expected concentration.
-
Prepare a placebo solution containing all the excipients present in the pharmaceutical formulation without the active pharmaceutical ingredients.
-
Prepare a sample solution from the pharmaceutical dosage form containing both tazobactam and piperacillin.
-
-
Chromatographic Analysis:
-
Inject each solution separately into the HPLC system.
-
Run the chromatograms under the optimized conditions (as specified in the HPLC methods table).
-
-
Evaluation:
-
Examine the chromatogram of the placebo solution to ensure no peaks are observed at the retention time of tazobactam.
-
Compare the chromatograms of the standard tazobactam solution and the sample solution to confirm that the peak for tazobactam is well-resolved from the peak of the co-formulated drug and any other peaks.
-
The absence of any interfering peaks at the retention time of tazobactam in the placebo and co-formulated drug chromatograms indicates the specificity of the method.[1][7]
-
LC-MS/MS Method for Specificity and Selectivity
This protocol outlines a general procedure for assessing the specificity and selectivity of an LC-MS/MS method for tazobactam in biological matrices.
Objective: To ensure that endogenous components of the biological matrix (e.g., plasma, urine) do not interfere with the quantification of tazobactam.
Procedure:
-
Sample Preparation:
-
Obtain at least six different batches of the blank biological matrix (e.g., human plasma).
-
Prepare a set of blank samples by processing the matrix without the addition of tazobactam or the internal standard (IS).
-
Prepare a set of zero samples by processing the matrix with the addition of the IS only.
-
Prepare a set of lower limit of quantification (LLOQ) samples by spiking the matrix with tazobactam at the LLOQ concentration and the IS.
-
-
LC-MS/MS Analysis:
-
Analyze the prepared samples using the developed LC-MS/MS method.
-
-
Evaluation:
-
Analyze the chromatograms of the blank samples to check for any interfering peaks at the retention times and mass transitions of tazobactam and the IS. The response of any interfering peak should be less than 20% of the response of the LLOQ for the analyte and less than 5% for the IS.
-
This demonstrates that the method is selective for tazobactam and the IS in the presence of endogenous matrix components.[4][5]
-
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for specificity and selectivity experiments.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. jchr.org [jchr.org]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. A rapid, LC-MS/MS assay for quantification of piperacillin and tazobactam in human plasma and pleural fluid; application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. Development and validation of a quantitative LC-MS/MS method for the simultaneous determination of ceftolozane and tazobactam in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsm.com [ijpsm.com]
Navigating the Regulatory Landscape: A Comparative Guide to Stable Isotope Standard Validation
For researchers, scientists, and drug development professionals, the validation of bioanalytical methods is a critical process governed by stringent regulatory guidelines. The choice and validation of an internal standard (IS) are fundamental to ensuring the accuracy, precision, and reliability of quantitative data submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). This guide provides an objective comparison of stable isotope-labeled internal standards (SIL-ISs) with their alternatives, supported by experimental data and detailed validation protocols in alignment with the harmonized ICH M10 guideline.
Stable isotope-labeled internal standards are widely considered the "gold standard" in quantitative bioanalysis, particularly for mass spectrometric methods.[1] Their physicochemical properties are nearly identical to the analyte of interest, allowing them to effectively compensate for variability during sample preparation and analysis.[2]
Performance Comparison: Stable Isotope vs. Analog Internal Standards
The selection of an appropriate internal standard directly impacts the quality of bioanalytical data. While SIL-ISs are preferred, structural analogs are sometimes used. The following table summarizes a performance comparison based on typical validation data.
| Validation Parameter | Stable Isotope-Labeled IS (SIL-IS) | Analog IS | Regulatory Acceptance Criteria (ICH M10) |
| Accuracy | Typically within ±5% of the nominal concentration | Can exhibit bias due to different extraction recovery and matrix effects | The mean concentration should be within ±15% of the nominal values for QC samples, except for the LLOQ, which should be within ±20%.[3] |
| Precision (%CV) | Typically <10% | Often higher due to differential behavior compared to the analyte | The CV should not exceed 15% for the QC samples, except for the LLOQ, which should not exceed 20%.[3] |
| Matrix Effect | Co-elution minimizes differential matrix effects, leading to consistent analyte/IS response ratios. | Different physicochemical properties can lead to varied matrix effects and impact accuracy.[1] | The IS-normalized matrix factor should have a CV ≤ 15%. |
| Extraction Recovery | Consistent and reproducible, closely tracking the analyte's recovery. | Can be inconsistent and differ from the analyte, leading to variability. | Recovery of the analyte need not be 100%, but it should be consistent, precise, and reproducible. |
| Selectivity | High, as it is differentiated from the analyte by mass, not by chromatographic retention time. | Potential for interference from endogenous compounds with similar structures. | No significant interfering peaks at the retention time of the analyte and IS. |
A case study on the quantification of the anticancer drug Kahalalide F in plasma demonstrated a significant improvement in precision and accuracy when using a SIL-IS compared to a structural analog.[2]
| Internal Standard Type | Mean Bias (%) | Standard Deviation (%) |
| Stable Isotope-Labeled IS | 100.3 | 7.6 |
| Structural Analog IS | 96.8 | 8.6 |
Table 1: Comparison of accuracy and precision for the quantification of Kahalalide F using different internal standards.[2]
Experimental Protocols for Key Validation Experiments
Robust validation of a bioanalytical method using a stable isotope-labeled internal standard is a regulatory necessity. The following protocols outline the key experiments required.
Protocol 1: Accuracy and Precision
Objective: To determine the closeness of agreement between the measured concentration and the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision).[4]
Methodology:
-
Prepare Quality Control (QC) samples: Prepare a minimum of four concentration levels:
-
Lower Limit of Quantification (LLOQ).
-
Low QC (LQC): within 3 times the LLOQ.
-
Medium QC (MQC): around 30-50% of the calibration curve range.
-
High QC (HQC): at least 75% of the Upper Limit of Quantification (ULOQ).
-
-
Perform Intra-day (Within-run) and Inter-day (Between-run) analysis:
-
Data Analysis: Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level.
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the impact of the biological matrix on the ionization of the analyte and the SIL-IS.[5]
Methodology:
-
Source Matrix: Obtain at least six different lots of the blank biological matrix from individual donors.[5]
-
Prepare Sample Sets:
-
Set A (Neat Solution): Spike the analyte and SIL-IS into the mobile phase or an appropriate neat solution.
-
Set B (Post-extraction Spike): Extract the blank matrix from each of the six lots and then spike the analyte and SIL-IS into the post-extraction supernatant.
-
-
Analysis and Calculation:
-
Analyze both sets of samples using the LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for the analyte and the IS for each lot.
-
Calculate the IS-normalized MF.
-
Protocol 3: Stability Assessment
Objective: To evaluate the stability of the analyte and SIL-IS in the biological matrix under various storage and processing conditions.[1]
Methodology:
-
Prepare QC Samples: Use low and high concentration QC samples.
-
Perform Stability Tests:
-
Freeze-Thaw Stability: Subject QC samples to at least three freeze-thaw cycles.[5]
-
Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for a duration that mimics the expected sample handling time.[5]
-
Long-Term Stability: Store QC samples at the intended storage temperature for a period that covers the expected sample storage duration.[5]
-
Stock Solution Stability: Evaluate the stability of the analyte and SIL-IS stock solutions at their intended storage temperature.[5]
-
-
Analysis: Analyze the stability samples against a freshly prepared calibration curve and compare the results with the nominal concentrations.
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[5]
Logical Relationships in Bioanalytical Method Validation
The successful validation of a bioanalytical method is dependent on the interplay of several key parameters. The following diagram illustrates these logical dependencies.
By adhering to these regulatory guidelines, employing robust experimental protocols, and understanding the performance characteristics of different internal standards, researchers can ensure the development of high-quality, defensible bioanalytical methods. The use of stable isotope-labeled internal standards remains a cornerstone for achieving the highest level of data integrity in drug development.
References
Safety Operating Guide
Navigating the Disposal of Tazobactam Ester-13C,d3: A Comprehensive Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of Tazobactam ester-13C,d3. As this is a stable isotope-labeled compound, its disposal protocol aligns with the parent compound, Tazobactam, and does not necessitate special precautions for radioactivity.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is crucial to handle Tazobactam ester-13C,d3 with the appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, a lab coat, and chemical-resistant gloves. All handling of the solid compound and its solutions should occur in a well-ventilated area or under a chemical fume hood to minimize the risk of inhalation.
Key Hazards Associated with Tazobactam:
-
May cause allergic skin reactions[1].
-
May cause allergy or asthma symptoms or breathing difficulties if inhaled[1].
-
Very toxic to aquatic life with long-lasting effects[1].
Quantitative Data Summary
For a clear understanding of the chemical and physical properties of Tazobactam, the following table summarizes key quantitative data. This information is critical for a comprehensive hazard assessment and in determining the appropriate disposal pathway.
| Property | Value |
| Molecular Formula | C10H12N4O5S |
| Melting Point/Range | 140 - 147 °C / 284 - 296.6 °F |
| Solubility | Soluble in water |
| Ecotoxicity | Very toxic to aquatic life[1] |
Detailed Disposal Procedures
The primary and most critical step in the disposal of Tazobactam ester-13C,d3 is to treat it as a chemical waste and dispose of it through a licensed hazardous waste disposal company. Under no circumstances should this compound be emptied into drains or disposed of with general laboratory trash .
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: Place all non-sharp solid waste contaminated with Tazobactam ester-13C,d3, such as gloves, absorbent paper, and empty vials, into a designated, leak-proof solid chemical waste container.
-
Liquid Waste: Collect all liquid waste containing Tazobactam ester-13C,d3 in a designated, sealed, and compatible liquid chemical waste container. Do not mix with other incompatible chemical wastes.
-
Sharps Waste: Dispose of all contaminated sharps, including needles and Pasteur pipettes, directly into a designated puncture-resistant sharps container.
-
-
Labeling and Documentation:
-
Clearly and accurately label all waste containers with "Tazobactam ester-13C,d3 Waste," the approximate concentration, and any other solvents present.
-
Maintain a detailed record of the waste generated, including the quantity and date of disposal.
-
-
Storage:
-
Store all waste containers in a designated and secure satellite accumulation area.
-
Ensure that the storage area is away from incompatible materials and is regularly inspected for leaks or spills.
-
-
Final Disposal:
-
Arrange for the collection and disposal of the waste through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal vendor.
-
Chemical waste generators must consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of Tazobactam ester-13C,d3, from initial handling to final disposal.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Tazobactam ester-13C,d3
For Immediate Implementation: This document provides critical safety and handling protocols for Tazobactam ester-13C,d3, a labeled internal standard used in quantitative analysis. Adherence to these guidelines is essential for ensuring personnel safety and maintaining experimental integrity.
Tazobactam and its derivatives are potent beta-lactamase inhibitors. While isotopic labeling with 13C and deuterium (B1214612) (d3) does not significantly alter the chemical's primary hazardous properties, it is imperative to handle this compound with the same precautions as its unlabeled counterpart. The primary risks associated with Tazobactam include respiratory and skin sensitization.
Personal Protective Equipment (PPE) and Safety Recommendations
The following table summarizes the required personal protective equipment and key safety measures to be observed when handling Tazobactam ester-13C,d3.
| Equipment/Procedure | Specification | Rationale |
| Respiratory Protection | NIOSH-approved respirator with appropriate particulate filter. Required when handling the powder form outside of a certified chemical fume hood. | Prevents inhalation of the compound, which may cause allergy or asthma-like symptoms[1][2]. |
| Eye Protection | Chemical safety goggles or a face shield. | Protects eyes from accidental splashes or dust exposure. |
| Hand Protection | Nitrile gloves. Change gloves immediately if contaminated. | Prevents skin contact, which can lead to sensitization and allergic reactions[2]. |
| Skin and Body Protection | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing. |
| Ventilation | Handle in a well-ventilated area. A certified chemical fume hood is required when working with the solid compound. | Minimizes the concentration of airborne particles and reduces the risk of inhalation[1]. |
| General Hygiene | Avoid ingestion and inhalation. Avoid dust formation. Wash hands thoroughly after handling. | Standard laboratory practice to prevent accidental exposure. |
Standard Operating Protocol for Handling Tazobactam ester-13C,d3
This protocol outlines the step-by-step procedure for the safe handling of Tazobactam ester-13C,d3 from receipt to disposal.
1. Preparation and Area Setup:
- Designate a specific area for handling Tazobactam ester-13C,d3, preferably within a chemical fume hood.
- Ensure the work area is clean and free of clutter.
- Assemble all necessary equipment, including PPE, spatulas, weighing paper, and appropriate solvents.
- Verify that an emergency eyewash station and safety shower are accessible.
2. Weighing and Aliquoting (Solid Form):
- Perform all manipulations of the solid compound within a certified chemical fume hood to control dust.
- Don the required PPE: lab coat, nitrile gloves, and chemical safety goggles. If a fume hood is not available, a NIOSH-approved respirator is mandatory.
- Use a microbalance to weigh the desired amount of Tazobactam ester-13C,d3 onto weighing paper.
- Carefully transfer the weighed compound into a suitable container for dissolution or storage.
- Clean any residual powder from the balance and work surface using a damp cloth, ensuring the waste is disposed of as chemical waste.
3. Solution Preparation:
- Add the appropriate solvent to the container with the weighed compound.
- Cap the container securely and mix by vortexing or gentle agitation until the solid is fully dissolved.
- Clearly label the container with the compound name, concentration, solvent, and date of preparation.
4. Storage:
- Store the solid compound and any prepared solutions in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.
5. Spill and Emergency Procedures:
- Minor Spill:
- If a small amount of solid is spilled, gently cover it with a damp paper towel to avoid raising dust.
- Wipe the area clean and place the contaminated materials in a sealed bag for chemical waste disposal.
- Major Spill:
- Evacuate the immediate area and alert laboratory personnel.
- Prevent the spill from entering drains or waterways.
- Follow your institution's established procedures for large chemical spills.
- Exposure:
- Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing.
- Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes at an eyewash station.
- Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.
6. Disposal Plan:
- All waste materials contaminated with Tazobactam ester-13C,d3, including empty containers, used gloves, and weighing paper, must be disposed of as hazardous chemical waste.
- Consult your institution's environmental health and safety (EHS) office for specific disposal guidelines.
- Do not dispose of this compound down the drain, as it is very toxic to aquatic life[2].
Workflow for Safe Handling of Tazobactam ester-13C,d3
Caption: Workflow for the safe handling, storage, and disposal of Tazobactam ester-13C,d3.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
